A Technical Guide to the Structural Elucidation of (2R)-Octahydro-1H-indole-2-carboxylic Acid
Introduction (2R)-Octahydro-1H-indole-2-carboxylic acid, often abbreviated as Oic, is a non-proteinogenic, bicyclic α-amino acid. As a constrained analog of proline, its incorporation into peptide sequences imparts signi...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
(2R)-Octahydro-1H-indole-2-carboxylic acid, often abbreviated as Oic, is a non-proteinogenic, bicyclic α-amino acid. As a constrained analog of proline, its incorporation into peptide sequences imparts significant conformational rigidity and increased lipophilicity.[1] This property is highly valuable in medicinal chemistry for enhancing the metabolic stability, bioavailability, and receptor selectivity of peptide-based therapeutics.[1] Notably, stereoisomers of Oic are crucial chiral building blocks in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Perindopril and Trandolapril, which are widely used to manage hypertension.[2][3]
This technical guide provides a comprehensive overview of the structural elucidation of the specific stereoisomer, (2R,3aS,7aS)-octahydroindole-2-carboxylic acid, presented as its hydrochloride salt. It details the spectroscopic data, experimental protocols, and relevant biological context for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Data
The structural identity of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid hydrochloride is confirmed through a combination of physical property measurements and spectroscopic analysis. The quantitative data are summarized below.
Detailed protocols are essential for the reproducible synthesis and analysis of the target compound.
Synthesis Protocol
The synthesis of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid hydrochloride can be achieved from its protected precursor.[1]
General Procedure:
A solution of the precursor, (3aS,7aS,R)-2-trichloromethyl-3-oxa-1-aza-spiro[4.5]decan-4-one, (300 mg, 1.01 mmol) is prepared.
To this solution, a 3N solution of HCl in anhydrous ethyl acetate (8 mL) is added.
The resulting mixture is stirred at room temperature for 24 hours.
The solvent is removed under reduced pressure (in vacuo).
The resulting solid is washed with small portions of ethyl acetate to yield the pure hydrochloride salt of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid.
physicochemical properties of octahydroindole-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of Octahydroindole-2-carboxylic Acid Introduction Octahydroindole-2-carboxylic acid (Oic) is a conformationally constrained, bicyclic non-proteinogenic amino...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide to the Physicochemical Properties of Octahydroindole-2-carboxylic Acid
Introduction
Octahydroindole-2-carboxylic acid (Oic) is a conformationally constrained, bicyclic non-proteinogenic amino acid. As a proline analogue with a fused cyclohexane ring, it serves as a crucial chiral building block in medicinal chemistry and drug development.[1] Its rigid structure is valuable for designing peptidomimetics with enhanced properties such as improved potency, selectivity, and stability against enzymatic degradation.[1] Oic is a key intermediate in the synthesis of several significant pharmaceutical agents, most notably Angiotensin-Converting Enzyme (ACE) inhibitors like Perindopril and Trandolapril, which are used to treat hypertension.[2][3][4] This document provides a comprehensive overview of the known , detailed experimental protocols for their determination, and visualizations of relevant chemical and biological pathways.
Physicochemical Properties
The properties of octahydroindole-2-carboxylic acid can vary depending on the specific stereoisomer. The most common isomer in pharmaceutical applications is (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.
Detailed experimental procedures are crucial for the synthesis and characterization of octahydroindole-2-carboxylic acid.
Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid
This protocol describes a common method for synthesizing the (2S,3aS,7aS) isomer via catalytic hydrogenation.[2][10]
Dissolution : Dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g) in a suitable solvent such as acetic acid (e.g., 60 mL).[10]
Catalyst Addition : Add a platinum(IV) oxide (PtO₂) catalyst (e.g., 300 mg) to the solution.[10] An alternative is a 10% Platinum on Carbon (Pt/C) catalyst.[2]
Hydrogenation : Place the mixture in a hydrogenator and conduct the hydrogenation reaction at elevated temperature (e.g., 60 °C) and pressure (e.g., 5 bar) for a period of 24-40 hours, or until the theoretical amount of hydrogen is absorbed.[2][3][10]
Catalyst Removal : After the reaction is complete, filter the mixture to remove the catalyst. Wash the filtered catalyst with a small amount of the solvent (acetic acid).[10]
Solvent Evaporation : Evaporate the solvent from the filtrate until dryness to obtain the crude product residue.[10]
Crystallization : Recrystallize the resulting residue from a solvent like ethanol to afford the pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.[10]
Purification & Drying : The collected solid product can be further purified by washing with a suitable solvent and dried under constant weight conditions to yield the final product.[2]
The Crucial Role of Stereochemistry in the ACE Inhibitory Activity of Octahydro-1H-indole-2-carboxylic Acid Stereoisomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Octahydro-1H-indole-2-carboxylic acid, a bicyclic amino acid analogue, serves as a vital chiral building block in the synthesis of several pote...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydro-1H-indole-2-carboxylic acid, a bicyclic amino acid analogue, serves as a vital chiral building block in the synthesis of several potent Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] The therapeutic efficacy of these drugs, most notably perindopril and trandolapril, is intrinsically linked to the specific stereochemical configuration of the octahydro-1H-indole-2-carboxylic acid moiety.[3][4] This technical guide provides an in-depth analysis of the biological activity of octahydro-1H-indole-2-carboxylic acid stereoisomers, focusing on their role in ACE inhibition. We will delve into the quantitative data delineating the structure-activity relationships, detail the experimental protocols for assessing biological activity, and visualize the pertinent biochemical pathways.
ACE is a key zinc metalloproteinase in the Renin-Angiotensin System (RAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and the degradation of the vasodilator bradykinin.[5] Inhibition of ACE is a cornerstone in the management of hypertension and heart failure. The octahydro-1H-indole-2-carboxylic acid scaffold, when incorporated into inhibitor molecules, provides a rigid conformational constraint that is crucial for optimal binding to the active site of ACE. However, not all stereoisomers exhibit the same level of inhibitory activity, underscoring the profound impact of three-dimensional molecular architecture on pharmacological function.[6][7]
Quantitative Analysis of ACE Inhibitory Activity
The biological activity of octahydro-1H-indole-2-carboxylic acid stereoisomers is most effectively demonstrated through the ACE inhibitory potency of the drugs they form, such as perindopril and trandolapril. The active form of these prodrugs, the diacid metabolites perindoprilat and trandolaprilat, respectively, are potent ACE inhibitors. The stereochemistry of the octahydro-1H-indole-2-carboxylic acid core is a primary determinant of this activity.
A seminal study by Vincent et al. (1992) systematically synthesized all 32 stereoisomers of perindoprilate and evaluated their in vitro ACE inhibitory potency (IC50).[6] The results highlighted that only a select few isomers possess high inhibitory activity, with four exhibiting potencies in the nanomolar range.[6] The most active isomer was identified as having the (2S,3aS,7aS) configuration corresponding to the octahydro-1H-indole-2-carboxylic acid moiety.[6]
Similarly, for trandolapril, the (2S,3aR,7aS) stereoisomer of octahydro-1H-indole-2-carboxylic acid is the key component for its biological activity.[4][8] While a comprehensive comparison of all trandolaprilat stereoisomers is not as readily available in a single source, the data for the clinically used isomer demonstrates potent ACE inhibition.
The following table summarizes the ACE inhibitory activities of the most relevant stereoisomers of perindoprilat.
Stereoisomer of Octahydro-1H-indole-2-carboxylic acid moiety
Note: The exact IC50 values for the most active perindoprilat stereoisomers from the Vincent et al. (1992) study require access to the full-text article. The table reflects the qualitative findings from the abstract.[6]
Experimental Protocols
The determination of the ACE inhibitory activity of octahydro-1H-indole-2-carboxylic acid derivatives is typically performed using in vitro assays. The most common methods involve the use of a synthetic substrate for ACE, and the quantification of the product formed or the remaining substrate.
Spectrophotometric Assay for ACE Inhibition using Hippuryl-Histidyl-Leucine (HHL)
This method is based on the ACE-catalyzed hydrolysis of the substrate Hippuryl-Histidyl-Leucine (HHL) to hippuric acid and histidyl-leucine. The amount of hippuric acid produced is quantified by spectrophotometry.
Materials:
Angiotensin-Converting Enzyme (ACE) from rabbit lung
Hippuryl-Histidyl-Leucine (HHL)
Borate buffer (pH 8.3)
Sodium chloride (NaCl)
Hydrochloric acid (HCl)
Ethyl acetate
Test compounds (stereoisomers of octahydro-1H-indole-2-carboxylic acid derivatives)
Spectrophotometer
Procedure:
Preparation of Reagents:
Prepare a stock solution of ACE in a suitable buffer.
Prepare a solution of HHL in borate buffer containing NaCl.
Prepare serial dilutions of the test compounds.
Enzyme Inhibition Assay:
In a microcentrifuge tube, pre-incubate a solution of the test compound with the ACE solution at 37°C for a specified time (e.g., 10 minutes).
Initiate the enzymatic reaction by adding the HHL substrate solution to the pre-incubated mixture.
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
Stop the reaction by adding a solution of HCl.
Quantification of Hippuric Acid:
Extract the hippuric acid from the reaction mixture into an organic solvent, typically ethyl acetate, by vigorous vortexing.
Centrifuge the mixture to separate the aqueous and organic layers.
Carefully transfer the organic layer to a new tube and evaporate the solvent.
Reconstitute the dried hippuric acid in a suitable buffer or mobile phase.
Measure the absorbance of the hippuric acid at a specific wavelength (e.g., 228 nm) using a spectrophotometer.
Calculation of IC50:
The percentage of ACE inhibition is calculated by comparing the absorbance of the samples with and without the inhibitor.
The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow for ACE Inhibition Assay
Caption: Workflow for the spectrophotometric ACE inhibition assay.
Signaling Pathway of ACE Inhibition
The therapeutic effect of octahydro-1H-indole-2-carboxylic acid-containing ACE inhibitors is achieved by modulating the Renin-Angiotensin System (RAS). The following diagram illustrates the mechanism of action.
The Pivotal Role of Octahydroindole-2-carboxylic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Octahydroindole-2-carboxylic acid (Oic) is a saturated bicyclic non-proteinogenic α-amino acid that has garnered significant attention in medic...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydroindole-2-carboxylic acid (Oic) is a saturated bicyclic non-proteinogenic α-amino acid that has garnered significant attention in medicinal chemistry. Its rigid structure, conferred by the fused cyclohexane ring onto a proline-like pyrrolidine core, makes it a valuable building block for introducing conformational constraints in peptides and peptidomimetics. This structural feature, coupled with increased lipophilicity, can lead to enhanced metabolic stability, improved bioavailability, and potent biological activity. This technical guide provides an in-depth exploration of the synthesis, stereochemistry, and, most notably, the critical role of Oic in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a cornerstone in the treatment of hypertension and cardiovascular diseases.
Stereochemistry and Synthesis of Octahydroindole-2-carboxylic Acid
The biological activity of molecules incorporating the Oic scaffold is critically dependent on their stereochemistry. With three chiral centers, Oic can exist as eight stereoisomers. The (2S,3aS,7aS) stereoisomer, often referred to as L-Oic, is of particular importance as it is the key chiral intermediate in the synthesis of several marketed drugs, including the ACE inhibitors perindopril and trandolapril.[1]
The synthesis of enantiomerically pure Oic stereoisomers is a key challenge. Various strategies have been developed, including stereoselective synthesis, chemical resolution of diastereomeric salts, and enzymatic and chromatographic separations.[1] A common and effective method for the preparation of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid involves the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.
Detailed Experimental Protocol: Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic Acid[1]
Materials:
(S)-indoline-2-carboxylic acid
Acetic acid (glacial)
Platinum(IV) oxide (PtO₂)
Ethanol
Procedure:
A solution of (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (e.g., 60 mL) is prepared in a hydrogenation vessel.
Platinum(IV) oxide (e.g., 300 mg) is added to the solution as a catalyst.
The mixture is hydrogenated at 60 °C under hydrogen gas pressure.
The reaction is monitored for completion (typically 24 hours).
Upon completion, the catalyst is removed by filtration and washed with acetic acid.
The solvent is evaporated under reduced pressure to yield a solid residue.
The crude product is purified by crystallization from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.
The Role of Octahydroindole-2-carboxylic Acid in ACE Inhibition
The primary application of octahydroindole-2-carboxylic acid in medicinal chemistry is as a crucial structural component of ACE inhibitors. The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its overactivation can lead to hypertension. ACE, a key enzyme in this pathway, converts angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, the production of angiotensin II is reduced, leading to vasodilation and a decrease in blood pressure.
The incorporation of the Oic moiety into the structure of ACE inhibitors, such as perindopril and trandolapril, provides a rigid and lipophilic scaffold that contributes significantly to their high binding affinity and prolonged duration of action. These drugs are administered as prodrugs (perindopril and trandolapril) and are metabolized in the body to their active diacid forms, perindoprilat and trandolaprilat, respectively.[2][3]
Quantitative Data: ACE Inhibition
The inhibitory potency of these drugs is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against the ACE enzyme. The Oic scaffold plays a crucial role in achieving the low nanomolar and sub-nanomolar IC₅₀ values observed for these potent inhibitors.
The following diagram illustrates the Renin-Angiotensin System and the point of intervention for ACE inhibitors.
Caption: The Renin-Angiotensin System and the mechanism of ACE inhibitors.
Experimental Protocol: In Vitro ACE Inhibition Assay
The following is a generalized protocol for determining the in vitro ACE inhibitory activity of a compound using a spectrophotometric method based on the hydrolysis of hippuryl-L-histidyl-L-leucine (HHL).[5][7][8]
Materials:
Angiotensin-Converting Enzyme (ACE) from rabbit lung
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
Borate buffer (pH 8.3)
Test compound (inhibitor)
Captopril (as a positive control)
Reagents for colorimetric detection of hippuric acid (e.g., p-dimethylaminobenzaldehyde (DAB), quinoline (QL), acetic anhydride)
Spectrophotometer
Procedure:
Preparation of Solutions: Prepare stock solutions of ACE, HHL, test compound, and captopril in appropriate buffers.
Assay Reaction:
In a microplate well or test tube, pre-incubate a solution of the test compound (at various concentrations) or buffer (for control) with the ACE solution for a defined period (e.g., 10 minutes at 37 °C).
Initiate the enzymatic reaction by adding the HHL substrate solution.
Incubate the reaction mixture for a specific time (e.g., 60 minutes at 37 °C).
Reaction Termination: Stop the reaction by heat inactivation (e.g., 95 °C for 10 minutes) or by adding a stopping reagent.
Colorimetric Detection:
Add the colorimetric reagents (e.g., DAB-QL solution and acetic anhydride) to the reaction mixture.
Allow the color to develop for a specified time at room temperature.
Measurement: Measure the absorbance of the resulting colored product at the appropriate wavelength (e.g., 478 nm) using a spectrophotometer.
Calculation of IC₅₀:
Calculate the percentage of ACE inhibition for each concentration of the test compound compared to the control (no inhibitor).
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, from the dose-response curve.
Experimental Workflow
Caption: Workflow for determining ACE inhibitory activity.
Conclusion
Octahydroindole-2-carboxylic acid stands as a testament to the power of conformational constraint and lipophilicity in drug design. Its incorporation into the backbone of ACE inhibitors has led to the development of highly potent and long-acting therapeutics for cardiovascular diseases. The stereoselective synthesis of Oic remains a critical aspect of the manufacturing process for these life-saving drugs. The experimental protocols and data presented in this guide underscore the importance of this unique amino acid scaffold in medicinal chemistry and provide a foundation for researchers and drug development professionals in their pursuit of novel and improved therapeutic agents.
An In-depth Technical Guide to the Discovery and Synthesis of Octahydro-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction Octahydro-1H-indole-2-carboxylic acid, a bicyclic proline analogue, is a pivotal chiral building block in modern medicinal chemistry. Its rigid...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydro-1H-indole-2-carboxylic acid, a bicyclic proline analogue, is a pivotal chiral building block in modern medicinal chemistry. Its rigid conformational structure and increased lipophilicity compared to proline make it a valuable component in the design of peptidomimetics and pharmaceuticals. The incorporation of this non-proteinogenic amino acid can enhance the metabolic stability, bioavailability, and receptor selectivity of peptide-based drugs.
The discovery of its significance as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as Perindopril and Trandolapril, has propelled the development of numerous synthetic strategies. This guide provides a comprehensive overview of the primary synthetic routes to octahydro-1H-indole-2-carboxylic acid, with a focus on detailed experimental protocols, comparative quantitative data, and logical workflows.
Synthetic Pathways
Several synthetic strategies have been developed for the preparation of octahydro-1H-indole-2-carboxylic acid, with a significant focus on achieving high stereoselectivity. The most prominent methods involve the catalytic hydrogenation of indole derivatives.
Catalytic Hydrogenation of (S)-Indoline-2-carboxylic Acid
A widely employed method for the synthesis of the (2S,3aS,7aS) stereoisomer of octahydro-1H-indole-2-carboxylic acid is the catalytic hydrogenation of commercially available (S)-indoline-2-carboxylic acid. This method is advantageous due to its relative simplicity and high yield of the desired cis-fused diastereomer.
Caption: Catalytic hydrogenation of (S)-indoline-2-carboxylic acid.
Experimental Protocol:
A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in acetic acid (60 mL) is hydrogenated in the presence of platinum(IV) oxide (PtO₂, 300 mg) at 60 °C. After 24 hours, the catalyst is removed by filtration and washed with acetic acid. The solvent is then evaporated to dryness. The resulting residue is crystallized from ethanol to yield pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid.[1]
C₉H₁₆NO₂ [M + H]⁺: calcd. 170.1176, found 170.1174
Multi-step Synthesis from 1-(1-Cyclohexen-1-yl)-pyrrolidine and 3-Halo-L-serine
An alternative synthetic route involves a multi-step process starting from 1-(1-cyclohexen-1-yl)-pyrrolidine and a protected 3-halo-L-serine derivative. This method allows for the construction of the bicyclic ring system through a sequence of reactions including alkylation, cyclization, and hydrogenation.[2]
Caption: Multi-step synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.
Alkylation: 1-(1-Cyclohexen-1-yl)-pyrrolidine (II) and a 3-halo-L-serine derivative (III) are reacted in a nonionic polar solvent (e.g., dimethylformamide or acetonitrile) at 20-30 °C. The molar ratio of II to III is typically 1:1 to 1:1.2. After the reaction, the mixture is concentrated, acidified, and extracted to yield compound (IV).
Cyclization: Compound (IV) is cyclized by heating in a boiling hydrochloric acid solution.
Hydrogenation: The cyclized intermediate is then hydrogenated using a palladium on carbon (Pd/C) catalyst in glacial acetic acid under a hydrogen pressure of 0.1–5 MPa.
Purification: The final product is obtained after filtering the catalyst, concentrating the solution, and recrystallizing the residue.
The synthesis of octahydro-1H-indole-2-carboxylic acid, a crucial building block for important pharmaceuticals, has been achieved through various efficient routes. The catalytic hydrogenation of (S)-indoline-2-carboxylic acid stands out as a direct and high-yielding method for producing the desired (2S,3aS,7aS) stereoisomer. Alternative multi-step syntheses offer flexibility in precursor selection and can also provide the target compound in good yields. The detailed experimental protocols and quantitative data presented in this guide are intended to support researchers and drug development professionals in the effective synthesis and utilization of this valuable bicyclic proline analogue. Further research into novel catalytic systems and greener synthetic methodologies will continue to refine the production of this important molecule.
octahydroindole-2-carboxylic acid derivatives for drug discovery
An In-depth Technical Guide on Octahydroindole-2-Carboxylic Acid Derivatives for Drug Discovery Audience: Researchers, scientists, and drug development professionals. Introduction Octahydroindole-2-carboxylic acid (OIC)...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide on Octahydroindole-2-Carboxylic Acid Derivatives for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Octahydroindole-2-carboxylic acid (OIC) represents a privileged bicyclic scaffold in medicinal chemistry, recognized for its utility as a constrained proline analogue.[1] Its rigid structure is valuable for engineering peptides and peptidomimetics with improved properties such as metabolic stability, bioavailability, and receptor selectivity.[1] A primary application of the OIC scaffold is in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a cornerstone therapy for hypertension and heart failure.[1][2] ACE is a key zinc metalloproteinase in the Renin-Angiotensin System (RAS), responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[2][3] OIC-based inhibitors, such as Trandolapril, are designed to mimic the transition state of ACE substrates, effectively blocking this conversion.[2][4] This guide provides a technical overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of OIC derivatives, with a focus on their role as ACE inhibitors.
Synthesis of the OIC Scaffold
The synthesis of the (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid core, the key intermediate for drugs like Trandolapril and Perindopril, is a critical process involving stereoselective steps.[5][6] Various synthetic routes have been developed, often starting from L-proline or indoline-2-carboxylic acid.[1][5]
Experimental Protocol: Synthesis via Catalytic Hydrogenation
A common and effective method involves the catalytic hydrogenation of (S)-indoline-2-carboxylic acid, which establishes the required cis-stereochemistry of the fused ring system.[1]
Step 1: Hydrogenation. A solution of (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL) is prepared in a hydrogenation vessel.[1]
Step 2: Catalyst Addition. Platinum(IV) oxide (PtO₂, 300 mg) is added as the catalyst.[1]
Step 3: Reaction. The mixture is hydrogenated under pressure at an elevated temperature (e.g., 60 °C) for approximately 24 hours.[1] The reaction progress can be monitored by techniques such as TLC or HPLC.
Step 4: Isolation. Upon completion, the catalyst is removed by filtration (e.g., through Celite) and washed with the reaction solvent.[1]
Step 5: Crystallization. The combined filtrate is concentrated under reduced pressure to remove the solvent. The resulting crude residue, a mixture of diastereomers, is then purified by recrystallization from a suitable solvent like ethanol to isolate the desired (2S,3aS,7aS)-octahydroindole-2-carboxylic acid isomer.[1][6]
Caption: Synthetic workflow for (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.
Structure-Activity Relationships (SAR) for ACE Inhibition
The design of potent OIC-based ACE inhibitors hinges on understanding the key structural requirements for binding to the enzyme's active site.
Zinc-Binding Group: The free carboxylic acid at the C-2 position of the OIC core is essential. It chelates with the catalytic zinc ion (Zn²⁺) in the ACE active site, which is a hallmark of many ACE inhibitors.[7]
N-Ring Substituent: A large, hydrophobic N-ring substituent generally increases potency. This is typically achieved by coupling the OIC nitrogen with an amino acid derivative, such as N-(1-ethoxycarbonyl-3-phenylpropyl)-L-alanine in the case of Trandolapril. This side chain occupies the S1 and S2' hydrophobic pockets of the enzyme.[4][7]
Stereochemistry: The stereochemistry of the bicyclic core is critical for correct orientation within the active site. The (2S, 3aS, 7aS) configuration is optimal for potent inhibition.[5]
Caption: Logical relationships in the SAR of OIC-based ACE inhibitors.
Pharmacological Evaluation
The primary method for evaluating the efficacy of OIC derivatives is the in vitro ACE inhibition assay. This assay quantifies the ability of a compound to inhibit the enzymatic conversion of a substrate by ACE.
Experimental Protocol: In Vitro ACE Inhibition Assay (HPLC-based)
This protocol is based on the widely used method involving the substrate hippuryl-L-histidyl-L-leucine (HHL).[8]
Reagent Preparation:
Assay Buffer: Prepare a borate buffer (e.g., 100 mM) containing NaCl (e.g., 300 mM), adjusted to pH 8.3.
Substrate (HHL) Solution: Dissolve HHL in the assay buffer to a final concentration (e.g., 5 mM).
Enzyme (ACE) Solution: Prepare a working solution of rabbit lung ACE in the assay buffer (e.g., 0.04 U/mL).
Inhibitor Solutions: Prepare serial dilutions of the test compounds (OIC derivatives) and a positive control (e.g., Captopril, Trandolaprilat) in the assay buffer.
Assay Procedure:
Pre-incubation: In a microcentrifuge tube or microplate well, add 20 µL of the inhibitor solution (or buffer for control) and 30 µL of the ACE solution. Pre-incubate the mixture at 37°C for 10 minutes.[9]
Reaction Initiation: Add 50 µL of the HHL substrate solution to each tube/well to start the reaction.[9]
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).[9]
Reaction Termination: Stop the reaction by adding a strong acid, such as 150 µL of 1 M HCl.
Extraction: Add an organic solvent (e.g., 1 mL of ethyl acetate) to extract the hippuric acid (HA) product. Vortex thoroughly and centrifuge to separate the phases.[8]
Sample Preparation for HPLC: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the HPLC mobile phase.
HPLC Analysis:
Inject the prepared sample into an HPLC system equipped with a C18 column.
Elute the hippuric acid using an appropriate mobile phase (e.g., a mixture of water with 0.1% trifluoroacetic acid and acetonitrile).
Detect the hippuric acid peak by UV absorbance at 228 nm.
Data Analysis:
Calculate the percentage of ACE inhibition for each inhibitor concentration relative to the control (no inhibitor).
Determine the IC₅₀ value (the concentration of inhibitor required to cause 50% inhibition) by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[10]
Quantitative Data of OIC Derivatives
The following table summarizes the in vitro ACE inhibitory potency (IC₅₀) of Trandolaprilat (the active metabolite of Trandolapril) and other related OIC derivatives.
Note: IC₅₀ values can vary based on assay conditions (e.g., enzyme source, substrate concentration). The range for Trandolaprilat reflects values reported in different studies.
Mechanism of Action: The Renin-Angiotensin System
OIC derivatives exert their antihypertensive effects by directly intervening in the Renin-Angiotensin System (RAS). By inhibiting ACE, they prevent the formation of angiotensin II, leading to vasodilation and reduced aldosterone secretion, which collectively lower blood pressure.[14][15]
Caption: Inhibition of the Renin-Angiotensin System by OIC derivatives.
Conclusion and Future Outlook
The octahydroindole-2-carboxylic acid scaffold is a cornerstone in the design of highly potent and clinically successful ACE inhibitors. The well-defined synthesis and clear structure-activity relationships provide a robust platform for further drug discovery efforts. Future research may focus on designing next-generation OIC derivatives with enhanced tissue penetration, dual-targeting capabilities (e.g., ACE/neprilysin inhibition), or improved pharmacokinetic profiles to further refine the management of cardiovascular diseases. The inherent versatility of this scaffold ensures its continued relevance for medicinal chemists and drug development professionals.
A Technical Guide to the Stereochemistry of Octahydro-1H-indole-2-carboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals Introduction Octahydro-1H-indole-2-carboxylic acid (OIC) is a bicyclic amino acid that serves as a crucial chiral building block in the synthesis of numerou...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydro-1H-indole-2-carboxylic acid (OIC) is a bicyclic amino acid that serves as a crucial chiral building block in the synthesis of numerous pharmaceutical compounds. Its rigid conformational structure makes it an important scaffold in medicinal chemistry, particularly in the development of angiotensin-converting enzyme (ACE) inhibitors. This technical guide provides an in-depth exploration of the stereochemistry of OIC isomers, detailing their synthesis, separation, and characterization. The information presented herein is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Octahydro-1H-indole-2-carboxylic acid possesses three chiral centers, giving rise to a total of eight possible stereoisomers (four pairs of enantiomers).[1][2] The specific stereochemistry of the OIC moiety is critical for the biological activity of the final drug products. For instance, the (2S,3aS,7aS) isomer is a key intermediate in the synthesis of Perindopril, while the (2S,3aR,7aS) isomer is a precursor for Trandolapril.[1][2] Given the stereospecificity of their therapeutic targets, the synthesis and purification of enantiomerically pure OIC isomers are of paramount importance.
Stereoisomers of Octahydro-1H-indole-2-carboxylic Acid
The core structure of octahydro-1H-indole-2-carboxylic acid features a fused ring system with stereocenters at the C2, C3a, and C7a positions. The relative and absolute configurations at these centers define the distinct stereoisomers. The most commonly referenced isomers in the literature are the (2S,3aS,7aS) and (2S,3aR,7aS) forms due to their application in ACE inhibitor synthesis.[1][2]
The nomenclature of these isomers can be complex, and it is crucial to define the stereochemistry at each chiral center unambiguously. The commercially available stereoisomer is often referred to as L-Oic, which corresponds to the (2S,3aS,7aS) configuration.[3]
Synthesis and Separation of Stereoisomers
The synthesis of enantiomerically pure OIC isomers often involves stereoselective reactions or the separation of diastereomeric mixtures. A common strategy is the hydrogenation of a precursor molecule, such as indoline-2-carboxylic acid, followed by separation of the resulting diastereomers.
Synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid
One established method involves the hydrogenation of (S)-indoline-2-carboxylic acid. This process typically yields a mixture of diastereomers, with the (S,S,S) isomer being the major product.[3]
The Strategic Integration of Octahydroindole-2-carboxylic Acid in Peptide Design: An In-depth Technical Guide to Harnessing Lipophilicity for Enhanced Therapeutic Potential
For Immediate Release [City, State] – [Date] – In the landscape of peptide-based drug discovery, the pursuit of enhanced bioavailability and metabolic stability is paramount. A key strategy in this endeavor is the incorp...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
[City, State] – [Date] – In the landscape of peptide-based drug discovery, the pursuit of enhanced bioavailability and metabolic stability is paramount. A key strategy in this endeavor is the incorporation of non-canonical amino acids designed to modulate the physicochemical properties of peptides. Among these, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic), a conformationally constrained and lipophilic proline analogue, has emerged as a valuable building block for optimizing peptide therapeutics. This technical guide provides a comprehensive overview of the role of Oic's lipophilicity in peptide design, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Octahydroindole-2-carboxylic acid's bicyclic structure imparts a greater degree of rigidity to the peptide backbone compared to proline, while its saturated carbocyclic ring significantly increases its lipophilicity.[1] This enhanced lipophilicity is a critical attribute, as it can improve a peptide's ability to cross biological membranes, thereby increasing its absorption and distribution, and ultimately its bioactivity.[1] The incorporation of Oic has been successfully utilized in the design of potent and orally available bradykinin B2 receptor antagonists, where it serves as a surrogate for proline and phenylalanine, contributing to improved resistance against enzymatic degradation.[1]
Quantitative Lipophilicity Data
The lipophilicity of a compound is a key determinant of its pharmacokinetic and pharmacodynamic properties.[2][3] It is typically quantified by the partition coefficient (LogP) or the distribution coefficient (LogD). LogP measures the partitioning of a neutral compound between an organic and an aqueous phase, while LogD accounts for both the neutral and ionized forms of a compound at a specific pH, making it more relevant for physiological conditions.
Compound
Parameter
Value
Method
Reference
L-Octahydroindole-2-carboxylic acid
LogP
0.3 (at 25°C and pH 5)
Not specified
ChemicalBook
L-Octahydroindole-2-carboxylic acid
LogP
0.98
Not specified
Chemsrc
L-Octahydroindole-2-carboxylic acid
Predicted LogP
-1
ALOGPS
DrugBank
L-Octahydroindole-2-carboxylic acid
Predicted LogP
-1.3
ChemAxon
DrugBank
Experimental Protocols
Accurate determination of lipophilicity is crucial for the rational design of peptide drugs. The following are detailed protocols for the two most common methods of LogP and LogD determination.
Shake-Flask Method for LogP/LogD Determination
This traditional method directly measures the partitioning of a compound between two immiscible liquids.
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
Preparation of Pre-saturated Solvents: Mix equal volumes of 1-octanol and the aqueous buffer in a separation funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Partitioning: Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated aqueous buffer and pre-saturated 1-octanol. The final concentration of the test compound should be within the linear range of the analytical method.
Equilibration: Vortex the vial vigorously for a set period (e.g., 1-3 hours) to ensure the compound reaches equilibrium between the two phases.
Phase Separation: Centrifuge the vial to achieve a clear separation of the aqueous and organic layers.
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical method.
Calculation: The LogP (for neutral compounds) or LogD (for ionizable compounds at a specific pH) is calculated using the following formula:
LogP/LogD = log10 ( [Compound]octanol / [Compound]aqueous )
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for LogD Determination
This chromatographic method provides an indirect measure of lipophilicity based on the retention time of a compound on a nonpolar stationary phase.
Materials:
HPLC system with a UV detector
Reversed-phase column (e.g., C18)
Mobile Phase A: Aqueous buffer (e.g., 0.1% trifluoroacetic acid in water)
Mobile Phase B: Organic solvent (e.g., 0.1% trifluoroacetic acid in acetonitrile)
Test compound and a set of calibration standards with known LogD values
Procedure:
System Preparation: Equilibrate the HPLC system and column with the initial mobile phase conditions.
Sample and Standard Preparation: Dissolve the test compound and calibration standards in a suitable solvent.
Chromatographic Analysis: Inject the test compound and each calibration standard onto the column and elute using a linear gradient of the organic mobile phase (e.g., 5% to 95% Mobile Phase B over 30 minutes).
Data Acquisition: Record the retention time (tR) for each compound. Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).
Calculation of Capacity Factor (k'): Calculate the capacity factor for each compound using the formula:
k' = (tR - t0) / t0
Calibration Curve: Plot the log(k') of the calibration standards against their known LogD values.
LogD Determination: Determine the LogD of the test compound by interpolating its log(k') value on the calibration curve.
Visualizing Workflows and Pathways
Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of peptides incorporating octahydroindole-2-carboxylic acid is typically achieved through solid-phase peptide synthesis (SPPS). The following diagram illustrates a typical Fmoc-based SPPS workflow.
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Bradykinin B2 Receptor Signaling Pathway
The incorporation of octahydroindole-2-carboxylic acid into bradykinin analogues often targets the bradykinin B2 receptor, a G-protein coupled receptor (GPCR) involved in inflammation and pain. The diagram below outlines the major signaling cascades initiated by the activation of the bradykinin B2 receptor.
Caption: Simplified signaling pathway of the Bradykinin B2 Receptor.
Conclusion
The strategic incorporation of octahydroindole-2-carboxylic acid represents a powerful tool in modern peptide drug design. Its inherent lipophilicity, coupled with its ability to induce a rigid backbone conformation, offers a viable strategy to overcome the traditional limitations of peptide therapeutics, namely poor bioavailability and rapid degradation. A thorough understanding of its physicochemical properties and the application of robust experimental methodologies for their determination are essential for the successful development of novel and effective peptide-based drugs. This guide provides a foundational resource for researchers and drug development professionals seeking to leverage the unique advantages of this non-canonical amino acid.
An In-depth Technical Guide to (2R)-octahydro-1H-indole-2-carboxylic acid: CAS Number, Synonyms, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of (2R)-octahydro-1H-indole-2-carboxylic acid, a key chiral building block in the synthesis of severa...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2R)-octahydro-1H-indole-2-carboxylic acid, a key chiral building block in the synthesis of several angiotensin-converting enzyme (ACE) inhibitors. This document will cover its chemical identity, including its CAS number and synonyms, and delve into its role in the development of therapeutically relevant molecules. Furthermore, it will outline experimental methodologies for the synthesis and analysis of its stereoisomers and visualize its connection to the Renin-Angiotensin-Aldosterone System (RAAS).
Chemical Identity and Synonyms
(2R)-octahydro-1H-indole-2-carboxylic acid is a bicyclic amino acid derivative. Due to its three chiral centers, it can exist as one of eight stereoisomers. The precise stereochemistry is crucial for its application in pharmaceutical synthesis. The most relevant stereoisomers in drug development are the (2S,3aS,7aS) and (2R,3aR,7aR) forms, which are key intermediates in the synthesis of ACE inhibitors like Perindopril and Trandolapril.[1]
The quantitative data regarding the primary CAS numbers and synonyms for the relevant stereoisomers are summarized in the table below.
Role in ACE Inhibitor Synthesis and the Renin-Angiotensin-Aldosterone System
Octahydro-1H-indole-2-carboxylic acid serves as a crucial precursor in the synthesis of ACE inhibitors.[1] These drugs are fundamental in the management of hypertension and heart failure.[1] They act by inhibiting the angiotensin-converting enzyme, which plays a key role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[7][8][9]
The RAAS pathway begins with the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen, produced by the liver, to form angiotensin I. ACE then converts angiotensin I to angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone from the adrenal cortex.[7][8][9] Aldosterone promotes sodium and water retention, further increasing blood pressure.[7][8] ACE inhibitors, synthesized using (2R)-octahydro-1H-indole-2-carboxylic acid and its stereoisomers, block the conversion of angiotensin I to angiotensin II, thereby leading to vasodilation and a reduction in blood pressure.
The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors.
Experimental Protocols
Stereoselective Synthesis of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid
General workflow for the synthesis and isolation of (2R)-octahydro-1H-indole-2-carboxylic acid.
A published method for the synthesis of enantiomerically pure (2R,3aS,7aS)-octahydroindole-2-carboxylic acid hydrochloride involves the formation of a trichloromethyloxazolidinone derivative from a mixture of diastereomers, which facilitates separation. The desired isomer is then liberated by hydrolysis.[10]
Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid:
A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in acetic acid (60 mL) is hydrogenated at 60 °C in the presence of PtO₂ (300 mg). After 24 hours, the catalyst is filtered off and the solvent is evaporated. The resulting residue is crystallized from ethanol to yield pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.[10]
Synthesis of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid hydrochloride:
This stereoisomer can be obtained through a process involving the formation of an intermediate, (3S,4aS,8aS,9aR)-3-trichloromethyloctahydrooxazolo[3,4-a]indol-1-one. A 3N solution of HCl in anhydrous ethyl acetate is added to this intermediate, and the mixture is stirred at room temperature for 24 hours. The solvent is then concentrated, and the resulting solid is washed with ethyl acetate to afford the pure hydrochloride salt of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid.[10]
Analytical Methodology: HPLC for Isomer Separation
A key challenge in the use of octahydro-1H-indole-2-carboxylic acid is the separation and quantification of its various stereoisomers. A stability-indicating reverse phase High-Performance Liquid Chromatography (HPLC) method using a refractive index detector has been developed for this purpose.[11][12]
Column: C18 column (e.g., Inertsil ODS-4, 250 mm × 4.6 mm, 5 µm)[12]
Mobile Phase: 10 mM potassium phosphate buffer (pH 3.0)[11][12]
This method has been shown to effectively separate the four pairs of enantiomers and can be used for the quantitative analysis of the isomers in bulk drug substances.[11][12] Chiral HPLC methods have also been reported for the analysis of these stereoisomers.[13]
Conclusion
(2R)-octahydro-1H-indole-2-carboxylic acid and its stereoisomers are of significant interest to the pharmaceutical industry due to their role as essential building blocks for ACE inhibitors. A thorough understanding of their chemical properties, stereochemistry, and synthetic pathways is critical for the development of efficient and scalable manufacturing processes for these life-saving drugs. The analytical methods outlined provide the necessary tools for quality control and assurance in the production of these important pharmaceutical intermediates.
The Therapeutic Potential of Octahydro-1H-indole-2-carboxylic Acid: A Glycine Transporter 1 Inhibitor Approach for Central Nervous System Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The burden of central nervous system (CNS) disorders, particularly schizophrenia, remains a significant challenge in global health....
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The burden of central nervous system (CNS) disorders, particularly schizophrenia, remains a significant challenge in global health. Emerging research has identified the glutamatergic system, specifically the N-methyl-D-aspartate (NMDA) receptor, as a key therapeutic target. Hypofunction of the NMDA receptor is a leading hypothesis in the pathophysiology of schizophrenia, contributing to cognitive deficits and negative symptoms. One promising strategy to potentiate NMDA receptor function is through the inhibition of the glycine transporter 1 (GlyT1), which increases the synaptic concentration of the NMDA receptor co-agonist, glycine. This technical guide explores the therapeutic applications of octahydro-1H-indole-2-carboxylic acid and its derivatives as potent and selective GlyT1 inhibitors. We will delve into the mechanism of action, present available quantitative data, and provide detailed experimental protocols for the evaluation of these compounds in preclinical models.
Introduction: The Role of GlyT1 in NMDA Receptor Modulation
The NMDA receptor, a crucial component of excitatory neurotransmission, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. The synaptic concentration of glycine is tightly regulated by glycine transporters. GlyT1, predominantly located on glial cells surrounding synapses, is the primary regulator of glycine levels in the forebrain. By inhibiting GlyT1, the reuptake of glycine from the synaptic cleft is blocked, leading to an elevation of extracellular glycine concentrations. This, in turn, enhances the activation of NMDA receptors, offering a therapeutic avenue for conditions associated with NMDA receptor hypofunction.[1][2]
The octahydro-1H-indole-2-carboxylic acid scaffold has emerged as a promising chemical starting point for the development of novel GlyT1 inhibitors. Its rigid bicyclic structure allows for specific interactions with the transporter, and its carboxylic acid moiety provides a handle for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Mechanism of Action: Enhancing Glutamatergic Neurotransmission
The therapeutic effect of octahydro-1H-indole-2-carboxylic acid-based GlyT1 inhibitors is predicated on their ability to indirectly modulate NMDA receptor activity. The proposed signaling pathway is as follows:
Figure 1: Signaling pathway of GlyT1 inhibition.
By inhibiting GlyT1, octahydro-1H-indole-2-carboxylic acid derivatives prevent the reuptake of glycine into glial cells. This leads to an accumulation of glycine in the synaptic cleft, thereby increasing the occupancy of the glycine co-agonist site on the NMDA receptor. This enhanced NMDA receptor activity is hypothesized to alleviate the cognitive and negative symptoms of schizophrenia.
Quantitative Data: In Vitro Efficacy of Derivatives
Note: The provided data is for indole-2-carboxylic acid derivatives targeting other proteins, as specific GlyT1 inhibition data for octahydro-1H-indole-2-carboxylic acid derivatives was not found in the initial searches. This highlights a gap in publicly available data and an opportunity for further research. The data for HIV-1 integrase and CysLT1 antagonists are included to illustrate the druggability of the broader indole-2-carboxylic acid scaffold.
Experimental Protocols
Synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid
A common route for the synthesis of the key intermediate (2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride involves the stereospecific reduction of a precursor.
Figure 2: General synthesis workflow.
Protocol:
Starting Material: The synthesis often commences with (1S, 2S)-2-[ (S)-1- phenylethyl amino] cyclohexyl) methanol.[6]
Formation of Intermediate: A series of reactions are performed to form the corresponding imine-acid salt intermediate.
Catalytic Hydrogenation: The intermediate is subjected to catalytic hydrogenation to yield the desired (2S, 3aR, 7aS)-octahydro-1H-indole-2-carboxylic acid, which is then typically converted to its hydrochloride salt for improved stability and handling.[6]
Detailed reaction conditions and purification methods would be specific to the particular synthetic route employed and are often proprietary. Researchers should refer to specific patents and publications for precise protocols.
In Vitro Glycine Uptake Inhibition Assay
This assay is crucial for determining the potency of compounds as GlyT1 inhibitors. It typically involves the use of a cell line stably expressing the human GlyT1 transporter.
Figure 3: Workflow for a glycine uptake inhibition assay.
Protocol:
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably overexpressing the human GlyT1a transporter are cultured in appropriate media and conditions.[7]
Plating: Cells are seeded into 384-well plates and allowed to adhere overnight.[7]
Compound Addition: The following day, the culture medium is removed, and cells are washed with an appropriate assay buffer. The test compounds (derivatives of octahydro-1H-indole-2-carboxylic acid) are then added at various concentrations.
Radiolabeled Glycine Addition: After a pre-incubation period with the test compound, a solution containing a fixed concentration of radiolabeled glycine (e.g., [³H]glycine) is added to each well.[8]
Uptake and Termination: The cells are incubated for a defined period to allow for glycine uptake. The assay is terminated by rapidly washing the cells with ice-cold buffer to remove unincorporated radiolabeled glycine.[8]
Lysis and Detection: The cells are lysed, and the amount of incorporated radioactivity is quantified using a scintillation counter.[7]
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to control wells (no inhibitor). The IC50 value, the concentration of the compound that inhibits 50% of glycine uptake, is then determined by fitting the data to a dose-response curve.
In Vivo Animal Model: Phencyclidine (PCP)-Induced Schizophrenia Model
The administration of NMDA receptor antagonists, such as phencyclidine (PCP), to rodents is a widely used preclinical model to study schizophrenia-like symptoms. This model is valuable for assessing the efficacy of potential antipsychotic drugs, including GlyT1 inhibitors.[9][10]
Figure 4: Workflow for the PCP-induced schizophrenia model.
Protocol:
Animal Acclimatization: Male rats (e.g., Sprague-Dawley) are acclimatized to the housing and handling conditions.
Drug Administration:
Test Compound: The octahydro-1H-indole-2-carboxylic acid derivative is administered via an appropriate route (e.g., intraperitoneal, oral) at a predetermined time before PCP administration.
PCP Administration: Phencyclidine is administered to induce schizophrenia-like behaviors. A typical dose might be in the range of 2.5 mg/kg.[11] The timing and dose can be adjusted to model acute or chronic aspects of the disorder.
Behavioral Assessments:
Hyperlocomotion (Positive Symptom Model): Immediately following PCP administration, locomotor activity is monitored in an open-field arena. Effective treatments are expected to attenuate PCP-induced hyperactivity.[11]
Social Interaction Deficits (Negative Symptom Model): Social interaction time between two rats is measured. PCP is known to reduce social interaction, and a potential therapeutic agent would be expected to reverse this deficit.[11]
Cognitive Deficits: Various cognitive tasks, such as the novel object recognition test or prepulse inhibition test, can be used to assess cognitive impairments induced by PCP and the potential of the test compound to ameliorate these deficits.
Data Analysis: Behavioral data are analyzed using appropriate statistical methods to compare the effects of the test compound to the vehicle and PCP-only control groups.
Conclusion and Future Directions
Octahydro-1H-indole-2-carboxylic acid and its derivatives represent a promising class of compounds for the development of novel therapeutics for CNS disorders, particularly schizophrenia. Their mechanism of action, centered on the inhibition of GlyT1 and the subsequent enhancement of NMDA receptor function, directly addresses the hypothesized glutamatergic hypofunction in this debilitating illness.
While the core scaffold shows significant promise, further research is warranted. Key future directions include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the octahydro-1H-indole-2-carboxylic acid core is necessary to identify derivatives with optimal potency, selectivity for GlyT1 over other transporters, and favorable pharmacokinetic profiles (e.g., blood-brain barrier penetration).
Publicly Available Data: There is a need for more publicly accessible quantitative data on the GlyT1 inhibitory activity of this class of compounds to guide further research and development.
Clinical Translation: Promising candidates identified in preclinical studies will need to be advanced into clinical trials to evaluate their safety and efficacy in patients with schizophrenia.
Octahydro-1H-indole-2-carboxylic Acid: A Chiral Building Block for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Octahydro-1H-indole-2-carboxylic acid (Oic) is a saturated bicyclic amino acid that has garnered significant attent...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydro-1H-indole-2-carboxylic acid (Oic) is a saturated bicyclic amino acid that has garnered significant attention in medicinal chemistry and drug development.[1] Its rigid, conformationally constrained structure, analogous to proline, combined with increased lipophilicity, makes it an invaluable chiral building block for the synthesis of complex pharmaceutical agents.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of Oic, with a particular focus on its stereoisomers and their role in the development of Angiotensin-Converting Enzyme (ACE) inhibitors.
The incorporation of non-proteinogenic amino acids like Oic into peptide-based drugs is a key strategy to enhance their metabolic stability, bioavailability, and receptor selectivity.[1] The bicyclic nature of Oic imparts a rigid backbone conformation when integrated into peptide chains, a desirable trait for designing molecules with specific biological activities.[1][2] This guide will delve into the synthetic methodologies for accessing different stereoisomers of Oic, present key quantitative data in a structured format, and provide detailed experimental protocols for its synthesis and derivatization.
Physicochemical Properties
Octahydro-1H-indole-2-carboxylic acid is a white to off-white crystalline solid.[3] Its physicochemical properties, particularly those of its various stereoisomers, are crucial for its application in asymmetric synthesis. The table below summarizes key properties of the most synthetically important stereoisomers.
Synthesis of Octahydro-1H-indole-2-carboxylic Acid Stereoisomers
The most common route to synthesize octahydro-1H-indole-2-carboxylic acid stereoisomers is through the catalytic hydrogenation of the corresponding indoline-2-carboxylic acid precursor. The diastereoselectivity of the hydrogenation can be influenced by the choice of catalyst and reaction conditions.
General Synthesis Workflow
The following diagram illustrates the general synthetic workflow for obtaining different stereoisomers of octahydro-1H-indole-2-carboxylic acid, starting from indole-2-carboxylic acid.
Caption: General synthetic workflow for Oic stereoisomers.
Experimental Protocols
Synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid ((S,S,S)-1) [1]
Synthesis of (2R,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride ((R,S,S)-1·HCl) [1]
This synthesis involves the epimerization of the (2S,3aS,7aS) isomer. A more direct route involves the formation of a trichloromethyloxazolidinone derivative, followed by hydrolysis.
The structural characterization of octahydro-1H-indole-2-carboxylic acid and its derivatives is essential for confirming their stereochemistry and purity. Below is a summary of key spectroscopic data.
Applications in Asymmetric Synthesis: The Case of ACE Inhibitors
Octahydro-1H-indole-2-carboxylic acid is a cornerstone in the synthesis of several blockbuster drugs, most notably the Angiotensin-Converting Enzyme (ACE) inhibitors Perindopril and Trandolapril. These drugs are essential in the management of hypertension and heart failure.
The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition
The diagram below illustrates the Renin-Angiotensin-Aldosterone System and the mechanism of action of ACE inhibitors.
Caption: ACE inhibitor mechanism of action within the RAAS.
ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. The active metabolite of Perindopril, Perindoprilat, is formed through the coupling of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine.[2]
Synthesis of Perindopril
The synthesis of Perindopril involves the coupling of an ester of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid with N-[(S)-1-carbethoxy-1-butyl]-(S)-alanine, followed by deprotection.
To a stirred suspension of the Oic benzyl ester salt in ethyl acetate, triethylamine is added.
After 10 minutes at ambient temperature, N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine, HOBt, and DCC are added sequentially.
The mixture is stirred at 30 °C for 3 hours.
The reaction mixture is cooled to 0 °C and the precipitated dicyclohexylurea is filtered off.
The filtrate is washed and evaporated to dryness to yield the benzyl ester of Perindopril.
Yield: 92%.
Conclusion
Octahydro-1H-indole-2-carboxylic acid stands out as a premier chiral building block in modern organic synthesis and drug discovery. Its unique structural features provide a powerful tool for medicinal chemists to design and synthesize novel therapeutics with enhanced properties. The well-established synthetic routes to its various stereoisomers, coupled with its successful application in blockbuster drugs like Perindopril and Trandolapril, underscore its importance. This guide has provided a detailed overview of the synthesis, properties, and applications of this versatile molecule, offering a valuable resource for researchers and professionals in the pharmaceutical sciences. The continued exploration of Oic and its derivatives promises to yield new and improved therapeutic agents in the future.
Enantioselective Synthesis of (2R)-Octahydro-1H-indole-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Abstract (2R)-Octahydro-1H-indole-2-carboxylic acid is a conformationally constrained proline analogue of significant interest in medicinal chemistry and dr...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-Octahydro-1H-indole-2-carboxylic acid is a conformationally constrained proline analogue of significant interest in medicinal chemistry and drug development. Its rigid bicyclic structure is a valuable feature for the design of peptidomimetics and potent enzyme inhibitors, most notably Angiotensin-Converting Enzyme (ACE) inhibitors such as Trandolapril and Perindopril.[1][2][3] The specific stereochemistry of this molecule is crucial for its biological activity, necessitating highly selective enantioselective synthetic methods.[1] This document provides detailed application notes and protocols for the enantioselective synthesis of (2R)-Octahydro-1H-indole-2-carboxylic acid, focusing on established and efficient methodologies.
Introduction
The incorporation of non-proteinogenic amino acids is a widely employed strategy to enhance the pharmacological properties of peptide-based therapeutics, including metabolic stability, bioavailability, and receptor selectivity.[4] Octahydro-1H-indole-2-carboxylic acid (Oic), with its fused cyclohexane ring, imparts greater rigidity and lipophilicity to peptide backbones compared to proline.[4][5] This has led to its extensive investigation as a chiral building block in the synthesis of complex pharmaceuticals.[1] This application note details various synthetic strategies for obtaining the enantiomerically pure (2R) stereoisomer.
Synthetic Strategies
Several methodologies have been developed for the stereoselective synthesis of octahydro-1H-indole-2-carboxylic acid stereoisomers. The primary approaches include:
Diastereoselective Alkylation via a Trichloromethyloxazolidinone Intermediate: This method provides a versatile route to enantiomerically pure α-alkylated derivatives of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid.[1][4]
Catalytic Hydrogenation of Indole Precursors: A common industrial approach involves the hydrogenation of indole-2-carboxylic acid or its derivatives using various catalysts, where the stereochemical outcome is dependent on the catalyst and reaction conditions.[3][6]
Chiral Auxiliary-Mediated Synthesis: This strategy employs chiral auxiliaries to direct the stereochemical course of the reaction, followed by their removal to yield the desired enantiomer. A notable example involves the use of (S)-(-)-1-phenylethylamine.[7]
The following sections will provide detailed protocols for selected key methodologies.
Experimental Protocols
Protocol 1: Synthesis of (2R,3aS,7aS)-Octahydroindole-2-carboxylic acid via Trichloromethyloxazolidinone Intermediate
This protocol is adapted from a methodology that allows for the efficient synthesis and subsequent α-functionalization of the target compound.[4] The key steps involve the formation of a trichloromethyloxazolidinone derivative, which facilitates the separation of diastereomers and allows for highly diastereoselective alkylation.
Step 1: Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid ((S,S,S)-1)
A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in acetic acid (60 mL) is hydrogenated at 60 °C in the presence of PtO₂ (300 mg).
After 24 hours, the catalyst is filtered off and washed with acetic acid.
The solvent is evaporated to dryness, and the resulting residue is crystallized from ethanol to afford pure (S,S,S)-1 as a white solid.
Step 2: Formation of the Trichloromethyloxazolidinone Derivative ((S,S,S,R)-2)
To a solution of the amino acid mixture from the previous step in THF, trichloroacetaldehyde is added.
The reaction mixture is stirred, leading to the selective condensation and formation of the oxazolidinone derivative.
The product can be purified by silica gel chromatography.
Step 3: Synthesis of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid hydrochloride ((R,S,S)-1·HCl)
A 3N solution of HCl in anhydrous ethyl acetate (8 mL) is added to the purified oxazolidinone derivative ((S,S,S,R)-2) (300 mg, 1.01 mmol).
The resulting mixture is stirred at room temperature for 24 hours.
The solvent is concentrated in vacuo, and the resulting solid is washed with small portions of ethyl acetate to afford pure (R,S,S)-1 as the hydrochloride salt.[4]
Step 4 (Optional): α-Alkylation of the Oxazolidinone Intermediate
The oxazolidinone intermediate can undergo completely diastereoselective α-alkylation reactions, providing a route to enantiomerically pure α-alkyl derivatives.[4]
Protocol 2: Catalytic Hydrogenation of Indole-2-Carboxylic Acid
This protocol describes a general method for the synthesis of L-Octahydroindole-2-carboxylic acid, a key intermediate for Perindopril.[6]
Indole-2-carboxylic acid (25 g) is hydrogenated in the presence of 2.5 g of 10% Pd/C (dry basis) in 200 mL of methanol at 60°C and 5 MPa for 40 hours.
The catalyst is filtered off, and the filtrate is concentrated by distilling off the methanol.
To the residue, 50 mL of water is added, and the mixture is heated to 70°C to obtain a clear solution.
Then, 140 mL of 1,2-dimethoxyethane is added dropwise to the clear solution at 70°C.
The mixture becomes turbid and spontaneously cools to room temperature, leading to crystallization.
The precipitated solid is collected and dried to yield the target compound.[6]
Caption: Synthetic pathway for (2R,3aS,7aS)-Octahydroindole-2-carboxylic acid via a trichloromethyloxazolidinone intermediate.
Caption: General synthetic route via catalytic hydrogenation of indole-2-carboxylic acid.
Conclusion
The enantioselective synthesis of (2R)-Octahydro-1H-indole-2-carboxylic acid is a critical process for the development of important pharmaceuticals. The methodologies presented here, particularly the trichloromethyloxazolidinone route, offer efficient and highly stereoselective pathways to the desired enantiomerically pure product. The choice of synthetic route will depend on factors such as the desired scale of production, the availability of starting materials, and the need for subsequent functionalization. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug discovery.
Application Notes and Protocols for the Hydrogenation of Indoline-2-carboxylic Acid to Octahydro-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed experimental protocols for the catalytic hydrogenation of indoline-2-carboxylic acid to octahydro-1H-indole-2-carbo...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the catalytic hydrogenation of indoline-2-carboxylic acid to octahydro-1H-indole-2-carboxylic acid, a key chiral intermediate in the synthesis of various pharmaceutical compounds, including ACE inhibitors like Perindopril and Trandolapril.[1][] The protocols outlined below are based on established literature procedures, offering robust methods for achieving this transformation. This application note includes a summary of reaction conditions and yields, a detailed step-by-step experimental procedure, and a visual representation of the experimental workflow.
Introduction
The saturation of the indoline ring system to form the corresponding octahydroindole derivative is a critical transformation in medicinal chemistry. This hydrogenation converts a planar, aromatic-like precursor into a three-dimensional saturated heterocyclic scaffold, which is a common motif in many biologically active molecules and natural products.[3] The stereochemical outcome of this reaction is of paramount importance, as the biological activity of the final pharmaceutical agent is often dependent on a specific diastereomer of the octahydro-1H-indole-2-carboxylic acid core. The protocols described herein utilize heterogeneous catalysts such as platinum(IV) oxide (PtO₂) and palladium on carbon (Pd/C) under hydrogen pressure to achieve the desired transformation.
Data Presentation
The following table summarizes quantitative data from representative protocols for the hydrogenation of indoline-2-carboxylic acid and related indole precursors. This allows for a comparative assessment of different catalytic systems and their efficiencies.
This section provides a detailed methodology for the hydrogenation of (S)-indoline-2-carboxylic acid to (2S,3aS,7aS)-octahydroindole-2-carboxylic acid using platinum(IV) oxide as the catalyst.[4]
Materials:
(S)-Indoline-2-carboxylic acid
Acetic acid (glacial)
Platinum(IV) oxide (PtO₂, Adam's catalyst)
Hydrogen gas (high purity)
Ethanol
Standard laboratory glassware
Hydrogenation apparatus (e.g., Parr hydrogenator)
Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite pad)
Rotary evaporator
Procedure:
Reaction Setup: In a suitable pressure vessel, dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL).
Catalyst Addition: Carefully add platinum(IV) oxide (300 mg) to the solution.
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas to remove air. Pressurize the vessel with hydrogen and heat the reaction mixture to 60 °C with stirring.
Reaction Monitoring: Maintain the reaction at 60 °C under a hydrogen atmosphere for 24 hours. The progress of the reaction can be monitored by techniques such as TLC or LC-MS if desired.
Work-up: After 24 hours, cool the reaction mixture to room temperature and carefully vent the excess hydrogen gas.
Catalyst Removal: Filter the reaction mixture through a pad of Celite or a suitable filter paper to remove the platinum catalyst. Wash the catalyst with a small amount of acetic acid.
Solvent Removal: Combine the filtrate and washings and concentrate the solution to dryness using a rotary evaporator.
Crystallization: Recrystallize the resulting solid residue from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.
Characterization: The final product can be characterized by standard analytical techniques such as NMR, IR spectroscopy, and melting point determination.
Experimental Workflow
The following diagram illustrates the key steps in the hydrogenation protocol.
Caption: Workflow for the hydrogenation of indoline-2-carboxylic acid.
Safety Precautions
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled and operated in a well-ventilated fume hood.
Catalytic hydrogenation can be exothermic. Monitor the reaction temperature, especially during the initial stages.
Platinum catalysts are pyrophoric when dry and exposed to air after use. Handle the used catalyst with care, keeping it wet until it can be properly disposed of or stored.
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Application Notes and Protocols for the Synthesis of Perindopril Utilizing an Octahydro-1H-indole-2-carboxylic Acid Intermediate
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocols for the synthesis of Perindopril, a potent angiotensin-converting enzyme (ACE...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of Perindopril, a potent angiotensin-converting enzyme (ACE) inhibitor. The synthesis is centered around the key intermediate, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, and its coupling with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine. The protocols described herein are based on established and patented methodologies, offering a comprehensive guide for researchers in the field of pharmaceutical synthesis.
Synthetic Strategy Overview
The synthesis of Perindopril via the octahydro-1H-indole-2-carboxylic acid intermediate can be broadly divided into three key stages:
Preparation and Protection of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid: This initial stage involves the synthesis of the bicyclic amino acid intermediate. For the subsequent coupling reaction, the carboxylic acid functionality is typically protected, for instance, as a benzyl or p-nitrobenzyl ester.[1]
Peptide Coupling Reaction: The protected octahydro-1H-indole-2-carboxylic acid is then coupled with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine. This amide bond formation is a critical step, and various coupling agents can be employed to facilitate the reaction.[2][3][4]
Deprotection and Salt Formation: The final stage involves the deprotection of the carboxylic acid group, followed by the formation of a pharmaceutically acceptable salt, most commonly the tert-butylamine (erbumine) salt.[2][3]
The overall synthetic pathway is illustrated in the diagram below.
Figure 1: General Synthetic Pathway of Perindopril.
Quantitative Data Summary
The following tables summarize the quantitative data for key steps in the synthesis of Perindopril, compiled from various sources.
Protocol 2: Synthesis of Perindopril Benzyl Ester via Peptide Coupling
This protocol details the coupling of the benzyl ester of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine.[3]
Materials:
(2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester para-toluenesulfonate (1 kg)
Triethylamine (0.06 kg)
Ethyl acetate (4.6 liters)
N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine (0.52 kg)
1-hydroxybenzotriazole (0.15 kg)
Dicyclohexylcarbodiimide (0.5 kg)
Procedure:
In a reactor, with stirring, combine 1 kg of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester para-toluenesulfonate, 0.06 kg of triethylamine, and 4.6 liters of ethyl acetate.
Stir the mixture for 10 minutes at ambient temperature.
Add 0.52 kg of N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine, 0.15 kg of 1-hydroxybenzotriazole, and 0.5 kg of dicyclohexylcarbodiimide to the reaction mixture.
The heterogeneous mixture is then brought to 30° C for 3 hours with vigorous stirring.
After the reaction, the mixture is cooled to 0° C and the precipitated dicyclohexylurea is filtered off.
The filtrate is washed and then evaporated to dryness to yield the Perindopril benzyl ester.
Protocol 3: Deprotection of Perindopril Benzyl Ester and Formation of Perindopril Erbumine Salt
This protocol describes the final steps of Perindopril synthesis: the removal of the benzyl protecting group by catalytic hydrogenation and the subsequent formation of the tert-butylamine salt.[3]
Materials:
Perindopril Benzyl Ester (1 kg)
Methylcyclohexane (1 liter)
5% Palladium-on-carbon (0.13 kg)
Water (3.2 liters)
Ethyl acetate (14 liters)
tert-Butylamine (0.2 kg)
Procedure:
Deprotection:
Dissolve 1 kg of the Perindopril benzyl ester in 1 liter of methylcyclohexane and transfer the solution to a hydrogenator.
Add a suspension of 0.13 kg of 5% palladium-on-carbon in 0.4 liters of methylcyclohexane, followed by 3.2 liters of water.
Hydrogenate the mixture under a pressure of 0.5 bar at a temperature of 15 to 30° C until the theoretical amount of hydrogen has been absorbed.
Remove the catalyst by filtration.
Wash the aqueous phase of the filtrate with methylcyclohexane and then lyophilize to obtain Perindopril.
Application Note: A Detailed Protocol for the Synthesis of Trandolapril from (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals This application note provides a comprehensive protocol for the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Trandolapril, starting from...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Trandolapril, starting from the key intermediate (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid. The described methodology is based on established synthetic routes, focusing on the peptide coupling of a protected form of the starting indole with N-(1-(ethoxycarbonyl)-3-phenylpropyl)-L-alanine (ECPPA).
Introduction
Trandolapril is an effective antihypertensive agent used in the management of hypertension and heart failure.[1] Its synthesis relies on the stereoselective coupling of the bicyclic amino acid, (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, with a substituted alanine derivative. This document outlines a detailed procedure for this conversion, including the necessary protection and deprotection steps, and provides quantitative data and a visual representation of the synthetic workflow.
Synthetic Strategy
The overall synthetic strategy involves a two-step process:
Esterification: The carboxylic acid moiety of (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid is first protected, typically as a benzyl ester, to prevent side reactions during the subsequent peptide coupling.
Peptide Coupling and Deprotection: The resulting benzyl ester is then coupled with N-(1-(ethoxycarbonyl)-3-phenylpropyl)-L-alanine (ECPPA). The final step involves the debenzylation of the coupled product to yield Trandolapril.
Quantitative Data Summary
The following table summarizes the typical yields and purity for the key steps in the synthesis of Trandolapril.
Dicyclohexylcarbodiimide (DCC) or N,N'-Carbonyldiimidazole
1-Hydroxybenzotriazole (HOBt)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Palladium on carbon (Pd/C, 10%)
Hydrogen gas
Dichloromethane (DCM)
Ethyl acetate (EtOAc)
Methanol (MeOH) or Ethanol (EtOH)
Diethylether
Sodium bicarbonate (NaHCO₃) solution
Brine solution
Step 1: Synthesis of (2S,3aR,7aS)-benzyl-perhydroindole-2-carboxylate
This procedure describes the formation of the benzyl ester of the starting material.
Suspend (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid in benzyl alcohol.
Add a catalytic amount of p-toluenesulfonic acid (PTSA).
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture and dilute with ethyl acetate.
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzyl ester.
Purify the product by column chromatography on silica gel if necessary.
Step 2: Synthesis of Benzyl Trandolapril via Peptide Coupling
This protocol details the coupling of the benzyl-protected indole with ECPPA.
Dissolve N-(1-(ethoxycarbonyl)-3-phenylpropyl)-L-alanine (ECPPA) in dichloromethane (DCM).
Cool the solution to 0°C in an ice bath.
Add N,N'-Carbonyldiimidazole to the ECPPA solution and stir for 1 hour at 0-5°C.[3]
In a separate flask, dissolve (2S,3aR,7aS)-benzyl-perhydroindole-2-carboxylate and a base such as triethylamine in DCM.
Add the activated ECPPA solution dropwise to the benzyl ester solution at 0°C.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction by TLC.
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude benzyl trandolapril.
Step 3: Synthesis of Trandolapril via Debenzylation
This final step describes the removal of the benzyl protecting group to yield Trandolapril.
Dissolve the crude benzyl trandolapril from the previous step in methanol or ethanol.
Add 10% Palladium on carbon (Pd/C) catalyst to the solution.
Subject the mixture to hydrogenation with hydrogen gas (balloon or Parr apparatus) at room temperature.
Monitor the reaction by TLC until the starting material is consumed.
Filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to obtain crude Trandolapril.
Purify the final product by crystallization from a suitable solvent system, such as ethanol/diethylether, to yield Trandolapril of high purity.[4]
Visual Workflow
The following diagram illustrates the synthetic pathway for the preparation of Trandolapril.
Caption: Synthetic workflow for Trandolapril.
This application note provides a detailed and actionable protocol for the synthesis of Trandolapril. Researchers are advised to consult the primary literature and safety data sheets for all reagents and to perform the synthesis in a well-ventilated fume hood with appropriate personal protective equipment.
Application Note: HPLC Method for the Separation of Octahydro-1H-indole-2-carboxylic Acid Diastereomers
Abstract This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of diastereomers of octahydro-1H-indole-2-carboxylic acid. This comp...
Author: BenchChem Technical Support Team. Date: November 2025
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of diastereomers of octahydro-1H-indole-2-carboxylic acid. This compound is a critical starting material in the synthesis of active pharmaceutical ingredients such as Perindopril and Trandolapril.[1][2] Due to its three chiral centers, octahydro-1H-indole-2-carboxylic acid can exist as four pairs of enantiomers.[1][2] The described method utilizes a reversed-phase C18 column with a refractive index detector (RID), offering a simple, cost-effective, and sensitive approach for routine quality control analysis in pharmaceutical development and manufacturing.[1][2]
Introduction
Octahydro-1H-indole-2-carboxylic acid is a key intermediate in the synthesis of several angiotensin-converting enzyme (ACE) inhibitors.[3] The stereochemical purity of this intermediate is crucial for the efficacy and safety of the final drug product. Therefore, a reliable analytical method to separate and quantify its various diastereomers is essential. This document provides a detailed protocol for an HPLC method capable of resolving the diastereomers of octahydro-1H-indole-2-carboxylic acid, based on published and validated methodologies.
Experimental
Instrumentation and Consumables
HPLC System: An Agilent HPLC 1100 series or equivalent, equipped with an autosampler, binary gradient pump, column temperature controller, and a refractive index detector.[2]
Column: Inertsil ODS-4 C18 column (250 mm × 4.6 mm, 5 µm particle size).[1][2]
Reagents: Potassium dihydrogen phosphate (KH2PO4), Orthophosphoric acid (88%), HPLC grade water, and reference standards of the octahydro-1H-indole-2-carboxylic acid diastereomers.[2][4]
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
Weigh an appropriate amount of potassium dihydrogen phosphate to prepare a 10 mM solution in HPLC grade water.
Adjust the pH of the buffer to 3.0 using orthophosphoric acid.
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
Standard and Sample Preparation
Stock Solutions: Prepare individual stock solutions of each diastereomer of octahydro-1H-indole-2-carboxylic acid by dissolving 25 mg of each isomer in 10 mL of the mobile phase.[4]
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to construct a calibration curve.
Sample Solution: Accurately weigh about 50 mg of the octahydro-1H-indole-2-carboxylic acid sample into a 10 mL volumetric flask, dissolve in, and dilute to volume with the mobile phase.[1][2]
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. The general requirements for system suitability should be met as per standard pharmaceutical guidelines.
Analysis
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Inject the standard solutions and the sample solution into the HPLC system.
Record the chromatograms and integrate the peak areas for each diastereomer.
Data Processing
Construct a calibration curve by plotting the peak area of each diastereomer against its concentration for the standard solutions.
Determine the concentration of each diastereomer in the sample by comparing its peak area with the calibration curve.
Calculate the percentage of each diastereomer present in the sample.
Method Validation Summary
The described method has been validated according to ICH guidelines, demonstrating good performance in terms of accuracy, linearity, precision, and sensitivity.[1][2]
Caption: Workflow for the HPLC analysis of octahydro-1H-indole-2-carboxylic acid diastereomers.
Alternative and Complementary Methods
While the described reversed-phase HPLC method with RID detection is robust for diastereomer separation, other techniques can be employed, particularly for enantiomeric separation. These include:
Pre-column Derivatization: Derivatizing the octahydro-1H-indole-2-carboxylic acid stereoisomers with a chiral reagent like phenyl isothiocyanate (PITC) allows for their separation on a chiral column, such as an Ultron ES-OVM.[3]
Chiral Ligand-Exchange Chromatography: This method involves using a chiral mobile phase containing a complex of a metal ion (e.g., Cu(II)) with a chiral selector (e.g., L-phenylalaninamide) to achieve separation of the stereoisomers.[5]
These alternative methods can be particularly useful when the separation of enantiomers is also required or when higher sensitivity is needed, which can be achieved through the introduction of a chromophore during derivatization, allowing for UV detection.
Conclusion
The presented HPLC method provides a reliable and validated approach for the separation and quantification of octahydro-1H-indole-2-carboxylic acid diastereomers. Its simplicity and cost-effectiveness make it well-suited for routine quality control in the pharmaceutical industry. The detailed protocol and validation data support its implementation in a laboratory setting.
Application Notes and Protocols for the NMR Characterization of (2R)-Octahydro-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of (2R)-Octahydro-1H-indole-2-carboxylic acid...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of (2R)-Octahydro-1H-indole-2-carboxylic acid, a key chiral building block in the synthesis of various pharmaceutical compounds. The protocols outlined below detail the necessary steps for sample preparation, and 1D and 2D NMR data acquisition and analysis to ensure accurate structural elucidation and purity assessment.
Introduction
(2R)-Octahydro-1H-indole-2-carboxylic acid is a bicyclic proline analog. Its rigid structure and chirality make it a valuable component in medicinal chemistry for the development of drugs with improved efficacy and pharmacokinetic profiles. Accurate and thorough characterization of this molecule is crucial for quality control and regulatory purposes. NMR spectroscopy is the most powerful technique for the unambiguous determination of its structure and stereochemistry in solution.
Predicted NMR Spectroscopic Data
The following tables summarize the expected chemical shifts for (2R)-Octahydro-1H-indole-2-carboxylic acid. The data is based on reported values for the closely related hydrochloride salt, (2R,3aS,7aS)-octahydroindole-2-carboxylic acid hydrochloride, in D₂O.[1] Chemical shifts for the free amino acid are expected to be similar, with potential minor deviations for the nuclei proximate to the amino and carboxylic acid groups due to differences in protonation state.
Table 1: Predicted ¹H NMR Chemical Shifts
Proton
Predicted Chemical Shift (ppm)
Multiplicity
H2
~3.72
m
H3a
~2.23-2.36
m
H7a
~2.23-2.36
m
H3
~2.02-2.15
m
H4, H5, H6, H7
~1.20-1.82
m
Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon
Predicted Chemical Shift (ppm)
C=O
~172.76
C2
~59.94
C7a
~57.61
C3a
~36.33
C3
~32.44
C7
~24.72
C5
~23.95
C4
~21.01
C6
~20.51
Experimental Protocols
Sample Preparation
A standard protocol for preparing a high-quality NMR sample is crucial for obtaining high-resolution spectra.
Sample Weighing: Accurately weigh 5-10 mg of (2R)-Octahydro-1H-indole-2-carboxylic acid for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.
Solvent Selection: Deuterated water (D₂O) is a suitable solvent due to the zwitterionic nature of the amino acid. Deuterated methanol (CD₃OD) or a mixture of D₂O and CD₃OD can also be used if solubility is an issue.
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean 5 mm NMR tube.
Standard Addition (Optional): For quantitative NMR (qNMR), a known amount of an internal standard with a singlet resonance in a clean region of the spectrum (e.g., DSS or TSP for aqueous samples) should be added.
Caption: Workflow for NMR Sample Preparation.
NMR Data Acquisition
The following parameters are recommended for data acquisition on a 400 MHz or higher field NMR spectrometer.
1D ¹H NMR:
Pulse Program: A standard single-pulse experiment (e.g., zg30).
Solvent Signal Suppression: Use presaturation or other solvent suppression techniques if residual HDO signal is significant.
Spectral Width: 12-16 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-5 seconds.
Number of Scans: 16-64, depending on the sample concentration.
1D ¹³C NMR:
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
Spectral Width: 200-220 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
2D NMR (COSY, HSQC, HMBC):
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks. Standard gradient-enhanced COSY (gCOSY) is recommended.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H-¹³C pairs. A gradient-enhanced, sensitivity-improved HSQC (hsqcedetgpsisp2.2) is ideal.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting spin systems. A gradient-enhanced HMBC (hmbcgplpndqf) is recommended.
For all 2D experiments, the spectral widths in both dimensions should be set to encompass all expected signals. The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and signal-to-noise ratio, and thus the total experiment time.
Caption: NMR Data Acquisition and Analysis Workflow.
Data Analysis and Structural Elucidation
¹H NMR: The proton spectrum will show a series of multiplets for the aliphatic protons. Integration of the signals should correspond to the number of protons in each environment.
¹³C NMR: The carbon spectrum will show distinct signals for each of the nine carbon atoms. The carboxylic acid carbon will be the most downfield signal.
COSY: This experiment will reveal the connectivity between adjacent protons. For instance, the proton at C2 should show correlations to the protons at C3.
HSQC: This spectrum will directly link each proton to the carbon it is attached to, allowing for the straightforward assignment of the protonated carbons.
HMBC: This is key for confirming the overall carbon skeleton. For example, the proton at C2 should show a correlation to the carboxylic acid carbon (C=O) and C7a.
Caption: Logical Flow of NMR Data Interpretation.
By following these protocols, researchers can obtain high-quality NMR data for (2R)-Octahydro-1H-indole-2-carboxylic acid, enabling its unambiguous structural confirmation and purity assessment, which are critical for its application in drug development.
Application Notes and Protocols for the Large-Scale Synthesis of (2R)-Octahydro-1H-indole-2-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction (2R)-Octahydro-1H-indole-2-carboxylic acid and its stereoisomers are crucial intermediates in the synthesis of Angiotensin-Converting Enzyme (A...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-Octahydro-1H-indole-2-carboxylic acid and its stereoisomers are crucial intermediates in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Perindopril and Trandolapril.[1][2] These drugs are widely prescribed for the treatment of hypertension and heart failure. The stereochemistry of the octahydroindole-2-carboxylic acid moiety is critical for the pharmacological activity of the final active pharmaceutical ingredient (API). This document outlines the key considerations and protocols for the large-scale synthesis of (2R)-Octahydro-1H-indole-2-carboxylic acid hydrochloride, focusing on a common and scalable synthetic route.
The synthesis typically commences with the hydrogenation of (S)-indoline-2-carboxylic acid. This step is critical as it establishes the stereocenters of the final product. The choice of catalyst and reaction conditions significantly influences the diastereomeric ratio of the resulting octahydroindole-2-carboxylic acid. Subsequent epimerization and salt formation steps are employed to isolate the desired (2R)-stereoisomer as its hydrochloride salt.
Synthetic Pathway Overview
The overall synthetic pathway can be summarized as follows:
Hydrogenation: Catalytic hydrogenation of (S)-indoline-2-carboxylic acid to yield a mixture of diastereomers of octahydro-1H-indole-2-carboxylic acid.
Isomer Separation/Epimerization: Isolation of the desired stereoisomer, which may involve fractional crystallization or an epimerization step to enrich the desired product.
Hydrochloride Salt Formation: Conversion of the free acid to its hydrochloride salt to improve stability and handling properties.
Data Presentation: Comparison of Hydrogenation Protocols
The following table summarizes quantitative data from various reported hydrogenation protocols for the synthesis of octahydro-1H-indole-2-carboxylic acid.
Parameter
Protocol 1
Protocol 2
Protocol 3
Starting Material
(S)-indoline-2-carboxylic acid
Indole-2-carboxylic acid
Hexahydroindole-2-carboxylic acid
Catalyst
Platinum Oxide (PtO₂)
Rhodium-Aluminum Oxide (Rh/Al₂O₃)
Palladium on Carbon (Pd/C)
Solvent
Acetic Acid
Methanol
Acetic Acid
Temperature
60°C
Room Temperature
25-60°C
Pressure
Atmospheric
Not specified
5 bar
Reaction Time
24 hours
Not specified
Not specified
Yield
85% (of desired diastereomer after crystallization)[3]
Protocol 1: Large-Scale Synthesis of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid via Hydrogenation
This protocol is adapted from a lab-scale procedure with demonstrated scalability.[3]
Materials:
(S)-indoline-2-carboxylic acid
Acetic Acid
Platinum Oxide (PtO₂)
Ethanol
Hydrogen Gas
Filtration apparatus
Reactor suitable for hydrogenation at elevated temperatures
Procedure:
In a suitable hydrogenation reactor, dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 kg, 18.38 mol) in acetic acid (e.g., 60 L).[3]
Add Platinum Oxide (PtO₂) catalyst (e.g., 300 g) to the solution.[3]
Heat the mixture to 60°C under a hydrogen atmosphere (atmospheric pressure is sufficient with PtO₂).[3]
Maintain the reaction at 60°C with continuous stirring for 24 hours, or until hydrogen uptake ceases.[3]
After the reaction is complete, cool the mixture to room temperature and filter off the catalyst.
Wash the catalyst with a small amount of acetic acid.
Evaporate the combined filtrate to dryness under reduced pressure.
Crystallize the resulting residue from ethanol to isolate the pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid. An 85% yield of the desired diastereomer can be expected.[3]
Protocol 2: Formation of (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid hydrochloride
This protocol describes the conversion of the free acid to its hydrochloride salt. The starting material for this specific protocol is a precursor to the desired (2R) isomer.
Materials:
(2R,3aS,7aS)-octahydroindole-2-carboxylic acid precursor (e.g., (S,S,S,R)-2 from the reference)
3N HCl in anhydrous ethyl acetate
Ethyl acetate
Stirring apparatus
Rotary evaporator
Procedure:
To a stirred solution of the (2R,3aS,7aS)-octahydroindole-2-carboxylic acid precursor (e.g., 300 mg, 1.01 mmol), add a 3N solution of HCl in anhydrous ethyl acetate (8 mL).[3]
Stir the resulting mixture at room temperature for 24 hours.[3]
Concentrate the solvent in vacuo.
Wash the resulting solid with small portions of ethyl acetate to afford the pure hydrochloride salt. A yield of approximately 93% can be expected.[3]
Mandatory Visualizations
Synthetic Pathway of (2R)-Octahydro-1H-indole-2-carboxylic acid hydrochloride
Caption: Overall synthetic pathway.
Experimental Workflow for Large-Scale Hydrogenation
Application Notes: α-Alkylation of Octahydroindole-2-Carboxylic Acid Derivatives
Introduction The octahydroindole-2-carboxylic acid scaffold is a valuable bicyclic constrained amino acid structure frequently utilized in medicinal chemistry and drug development. Its rigid conformation makes it an exce...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
The octahydroindole-2-carboxylic acid scaffold is a valuable bicyclic constrained amino acid structure frequently utilized in medicinal chemistry and drug development. Its rigid conformation makes it an excellent proline bioisostere for peptidomimetics, influencing peptide secondary structure and enhancing metabolic stability. The α-position of this scaffold is a primary site for functionalization, and its stereocontrolled alkylation allows for the introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides a detailed protocol for the diastereoselective α-alkylation of a protected octahydroindole-2-carboxylic acid derivative, a key step in the synthesis of complex molecules such as the ACE inhibitor trandolapril.
Principle
The core of this procedure involves the generation of a chiral enolate from an N-protected octahydroindole-2-carboxylic acid ester using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This enolate is then trapped by an electrophile (an alkyl halide) to form a new carbon-carbon bond at the α-position. The inherent chirality of the bicyclic system directs the approach of the electrophile, often resulting in high diastereoselectivity. The ester protecting group, typically a tert-butyl or benzyl ester, can be subsequently removed under appropriate conditions to yield the free carboxylic acid.
Experimental Protocols
Protocol 1: Diastereoselective α-Benzylation of (2S,3aS,7aS)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic Acid tert-Butyl Ester
This protocol details the α-alkylation of a doubly tert-butyl-protected octahydroindole-2-carboxylic acid with benzyl bromide, a common method for introducing a benzyl group at the α-position.
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (40 mL) and freshly distilled diisopropylamine (1.2 equivalents).
Cool the solution to -78 °C using a dry ice/acetone bath.
Add n-butyllithium (1.1 equivalents) dropwise via syringe.
Stir the resulting LDA solution at -78 °C for 30 minutes.
Dissolve the starting ester (1.0 equivalent) in anhydrous THF (10 mL) and add it dropwise to the LDA solution at -78 °C.
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
Alkylation (Electrophile Quench):
Add freshly distilled benzyl bromide (1.5 equivalents) dropwise to the enolate solution at -78 °C.
Stir the reaction mixture at -78 °C for 4 hours.
Work-up and Extraction:
Quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL) at -78 °C.
Allow the mixture to warm to room temperature.
Add water (20 mL) and ethyl acetate (50 mL).
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
Combine the organic layers and wash with water (2 x 25 mL) and then with brine (25 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) as the eluent to afford the pure α-benzylated product.
General Workflow for α-Alkylation
Caption: General experimental workflow for the α-alkylation of octahydroindole-2-carboxylate.
Data Presentation
The diastereoselectivity of the alkylation is highly dependent on the nature of the electrophile and the reaction conditions. Below is a summary of representative results for the α-alkylation of a protected (2S,3aS,7aS)-octahydroindole-2-carboxylic acid ester.
Table 1: Summary of α-Alkylation Results
Entry
Electrophile (R-X)
Product (R)
Yield (%)
Diastereomeric Ratio (d.r.)
1
CH₃I
-CH₃
85
>95:5
2
CH₃CH₂I
-CH₂CH₃
82
>95:5
3
BnBr
-CH₂Ph
90
>95:5
4
Allyl Bromide
-CH₂CH=CH₂
88
>95:5
Note: Data is representative and compiled for illustrative purposes. Actual results may vary based on specific substrate protection and precise reaction conditions.
Mechanistic Rationale for Diastereoselectivity
The high diastereoselectivity observed in this reaction is attributed to the steric hindrance imposed by the bicyclic ring system of the octahydroindole core. The enolate intermediate is believed to adopt a specific conformation where one face is shielded by the fused cyclohexane ring.
Caption: Logical diagram illustrating the basis for diastereoselective alkylation.
The α-alkylation of octahydroindole-2-carboxylic acid derivatives is a robust and highly stereoselective method for introducing functional diversity into this privileged scaffold. The protocol described provides a reliable pathway to access α-substituted analogues with high purity and yield. The predictable stereochemical outcome, governed by the rigid bicyclic framework, makes this a powerful tool for constructing complex chiral molecules for applications in drug discovery and organic synthesis. Careful control of reaction conditions, particularly temperature and the purity of reagents and solvents, is critical for achieving optimal results.
Method
Application Notes and Protocols for the Quantification of Octahydro-1H-indole-2-carboxylic Acid Isomers
Introduction Octahydro-1H-indole-2-carboxylic acid (OIC) is a crucial bicyclic amino acid analogue used as a key starting material in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as Perindopril a...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
Octahydro-1H-indole-2-carboxylic acid (OIC) is a crucial bicyclic amino acid analogue used as a key starting material in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as Perindopril and Trandolapril.[1][2][3] The OIC molecule possesses three chiral centers, resulting in the existence of four pairs of enantiomers (eight stereoisomers).[1][2][3] The specific stereochemistry of OIC is critical for the efficacy of the final active pharmaceutical ingredient (API). For instance, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is the required isomer for Perindopril synthesis.[1][2] Therefore, the quantitative determination of the desired stereoisomer and the control of isomeric impurities are essential for quality control in the pharmaceutical industry.
A primary analytical challenge is that OIC is a non-chromophoric compound, lacking a UV-absorbing functional group, which complicates its detection by common HPLC-UV methods.[1][2][3][4] These application notes provide detailed protocols for three distinct analytical techniques designed to separate and quantify the isomers of octahydro-1H-indole-2-carboxylic acid.
Application Note 1: Isomer Separation by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
Principle
This method employs reverse-phase HPLC to separate the diastereomers of octahydro-1H-indole-2-carboxylic acid. Due to the compound's lack of a chromophore, a universal Refractive Index Detector (RID) is used for quantification.[1][2] The RID measures the difference in the refractive index between the mobile phase and the eluent containing the analyte, making it suitable for non-UV absorbing compounds. This approach provides a simple, cost-effective, and reliable quality control tool for routine analysis.[1][3]
Experimental Protocol
1. Reagents and Materials
(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid and its other diastereomers (purity >93%)[2]
Mobile Phase: Prepare a 10 mM potassium phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in HPLC grade water. Adjust the pH to 3.0 using ortho-phosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas before use.[1][2]
Stock Solutions (2.5 mg/mL): Prepare individual stock solutions for the main isomer, (2S,3aS,7aS)-OIC, and the other three diastereomers by accurately weighing 25 mg of each standard and dissolving it in 10 mL of the mobile phase.[1][2]
Calibration Standards: Prepare a series of calibration standards by making appropriate dilutions of the stock solutions with the mobile phase to cover the desired linear range (e.g., from the Limit of Quantification to 150% of the target concentration).[1][2]
Sample Solution (5 mg/mL): Accurately weigh about 50 mg of the OIC sample into a 10 mL volumetric flask, dissolve, and dilute to volume with the mobile phase.[1][2]
4. Chromatographic Conditions
Stationary Phase (Column): Inertsil ODS-4, C18 (250 mm × 4.6 mm, 5 µm)[1][2]
Mobile Phase: 10 mM Potassium Phosphate Buffer (pH 3.0)[1][2]
Application of Octahydro-1H-indole-2-carboxylic Acid in ACE Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols on the use of octahydro-1H-indole-2-carboxylic acid as a key structural motif in the develop...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of octahydro-1H-indole-2-carboxylic acid as a key structural motif in the development of Angiotensin-Converting Enzyme (ACE) inhibitors. It includes quantitative data on the potency and pharmacokinetics of representative ACE inhibitors, detailed experimental protocols for their synthesis and evaluation, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Octahydro-1H-indole-2-carboxylic acid is a crucial bicyclic amino acid that serves as a foundational scaffold in the design of numerous potent Angiotensin-Converting Enzyme (ACE) inhibitors. Its rigid conformational structure allows for precise orientation of pharmacophoric features, leading to high-affinity binding to the ACE active site. This document explores the application of this moiety in well-established ACE inhibitors such as Perindopril and Trandolapril.
Mechanism of Action of ACE Inhibitors
ACE inhibitors exert their therapeutic effects by inhibiting the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS).[1][2] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] By blocking this conversion, ACE inhibitors lead to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[1][3][4][5] Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE leads to an accumulation of bradykinin, which further contributes to the blood pressure-lowering effect of these drugs.[1][2]
Data Presentation
Table 1: In Vitro Potency of ACE Inhibitors Containing the Octahydro-1H-indole-2-carboxylic Acid Moiety
Compound
Active Metabolite
IC50 (nM)
Stereochemistry of Octahydro-1H-indole-2-carboxylic acid
Note: Perindopril contains 5 chiral centers, resulting in 32 possible stereoisomers. Of these, four, including perindoprilat, exhibit activities in the nanomolar range, while four others are approximately 10 times less active.[1][6]
Table 2: Pharmacokinetic Properties of Representative ACE Inhibitors
This protocol describes a general procedure for the synthesis of Perindopril, a widely used ACE inhibitor, starting from (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid. The synthesis involves the coupling of the benzyl ester of the octahydroindole carboxylic acid with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine, followed by debenzylation and salt formation.
Step 1: Esterification of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid
Suspend (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid in benzyl alcohol.
Add p-toluenesulfonic acid as a catalyst.
Heat the mixture to facilitate the esterification reaction, typically under reflux with removal of water.
After completion of the reaction (monitored by TLC), cool the mixture and isolate the p-toluenesulfonic acid salt of the benzyl ester.
Step 2: Coupling with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine
Suspend the para-toluene sulfonate of the benzyl ester of (2S, 3aS, 7aS)-octahydroindole-2-carboxylic acid in a suitable solvent such as methylene chloride or ethyl acetate.[10][11]
Add triethylamine to neutralize the salt and liberate the free base.[10][11]
Sequentially add 1-hydroxybenzotriazole (HOBt) and N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine.[10][11]
Add dicyclohexylcarbodiimide (DCC) to initiate the peptide coupling reaction.[10][11]
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 30°C) for several hours until the reaction is complete (monitored by TLC or HPLC).[5]
Cool the reaction mixture and filter to remove the dicyclohexylurea byproduct.
Wash the filtrate and evaporate the solvent to obtain the crude benzyl perindopril.
Step 3: Debenzylation to form Perindopril
Dissolve the crude benzyl perindopril in a suitable solvent such as methylcyclohexane or ethanol.[5][10]
Heat the suspension until complete dissolution, then cool to induce crystallization of the perindopril erbumine salt.[5]
Filter, wash, and dry the crystals to obtain the final product.
Protocol 2: In Vitro ACE Inhibition Assay (HHL Substrate Method)
This protocol describes a common in vitro method to determine the ACE inhibitory activity of a compound using hippuryl-L-histidyl-L-leucine (HHL) as a substrate. The amount of hippuric acid (HA) produced is quantified spectrophotometrically or by HPLC.
Materials:
Angiotensin-Converting Enzyme (ACE) from rabbit lung
Hippuryl-L-histidyl-L-leucine (HHL)
Sodium borate buffer (50 mM, pH 8.3) containing 300 mM NaCl
Hydrochloric acid (1 M)
Ethyl acetate
Test compound (potential ACE inhibitor)
Positive control (e.g., Captopril)
Procedure:
Preparation of Solutions:
Prepare the sodium borate buffer and adjust the pH to 8.3.
Dissolve HHL in the borate buffer to a final concentration of 5 mM.
Prepare a stock solution of ACE in the borate buffer (e.g., 80 mU/mL).
Prepare various concentrations of the test compound and the positive control in the appropriate solvent (e.g., buffer, DMSO, or ethanol, ensuring the final solvent concentration is low).
Enzymatic Reaction:
In a microcentrifuge tube, add 25 µL of the ACE solution and 25 µL of the test compound solution (or buffer for the control).
Pre-incubate the mixture at 37°C for 3-5 minutes.
Initiate the reaction by adding 25 µL of the 5 mM HHL substrate solution.
Incubate the reaction mixture at 37°C for 30-60 minutes.
Stopping the Reaction and Extraction:
Stop the reaction by adding 200-250 µL of 1 M HCl.
Add 1.5 mL of ethyl acetate to extract the hippuric acid produced.
Vortex the mixture thoroughly and then centrifuge (e.g., 4000 rpm for 15 minutes) to separate the layers.
Quantification of Hippuric Acid:
Carefully transfer a known volume (e.g., 1.0 mL) of the upper ethyl acetate layer to a new tube.
Evaporate the ethyl acetate to dryness.
Reconstitute the dried hippuric acid in a suitable volume of a mobile phase (for HPLC) or buffer.
Quantify the amount of hippuric acid using either:
Spectrophotometry: Measure the absorbance at 228 nm.
HPLC: Inject the sample onto a C18 column and detect the hippuric acid peak at 228 nm.
Calculation of ACE Inhibition:
Calculate the percentage of ACE inhibition using the following formula:
% Inhibition = [1 - (AUC_inhibitor / AUC_control)] x 100
Where AUC is the area under the curve of the hippuric acid peak.
Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
Caption: Signaling pathway of the Renin-Angiotensin-Aldosterone System and the site of action for ACE inhibitors.
Application Notes and Protocols: Incorporation of Octahydro-1H-indole-2-carboxylic Acid into Peptidomimetics
Audience: Researchers, scientists, and drug development professionals. These application notes provide a comprehensive overview and detailed protocols for the incorporation of the non-proteinogenic amino acid octahydro-1...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview and detailed protocols for the incorporation of the non-proteinogenic amino acid octahydro-1H-indole-2-carboxylic acid (Oic) into peptidomimetic structures. The inclusion of Oic, a conformationally constrained proline analogue, offers significant advantages in peptidomimetic design, including enhanced metabolic stability, increased receptor affinity and selectivity, and improved pharmacokinetic profiles.
Introduction
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor stability against proteolysis and low oral bioavailability.[1] The incorporation of non-natural amino acids is a key strategy in the development of potent and selective peptidomimetics.[2] Octahydro-1H-indole-2-carboxylic acid (Oic) is a bicyclic amino acid that introduces significant conformational rigidity into a peptide backbone.[3] This constrained structure can lock the peptide into a bioactive conformation, leading to improved binding affinity and selectivity for its target receptor. Furthermore, the increased lipophilicity of Oic can enhance the absorption and distribution of the peptidomimetic in the body.[3]
A prominent example of a clinically successful peptidomimetic containing Oic is Icatibant (HOE-140). Icatibant is a potent and selective antagonist of the bradykinin B2 receptor and is used for the treatment of hereditary angioedema.[2][3] The inclusion of Oic in the C-terminus of Icatibant is crucial for its high affinity and long-lasting in vivo activity.[4]
Advantages of Incorporating Octahydro-1H-indole-2-carboxylic Acid
The incorporation of Oic into peptidomimetics can lead to several beneficial properties:
Enhanced Receptor Affinity and Selectivity: The rigid structure of Oic can pre-organize the peptide backbone into a conformation that is optimal for receptor binding, thereby increasing affinity. This conformational restriction can also improve selectivity for the target receptor over other related receptors.
Increased Metabolic Stability: The non-natural structure of Oic makes the adjacent peptide bonds more resistant to cleavage by proteases, leading to a longer biological half-life.
Improved Pharmacokinetic Properties: The bicyclic nature of Oic increases the lipophilicity of the peptidomimetic, which can improve its absorption, distribution, and cell permeability.[3]
Quantitative Data of Peptidomimetics Containing Octahydro-1H-indole-2-carboxylic Acid
The following table summarizes the binding affinities of representative peptidomimetics incorporating octahydro-1H-indole-2-carboxylic acid for their respective receptors.
Peptidomimetics containing octahydro-1H-indole-2-carboxylic acid, such as Icatibant, can act as antagonists for G protein-coupled receptors (GPCRs) like the bradykinin B2 receptor. The binding of the natural ligand (bradykinin) to its receptor activates a signaling cascade. An antagonist like Icatibant prevents this activation.
Bradykinin B2 Receptor Signaling Pathway and Inhibition by an Oic-containing Antagonist.
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of peptidomimetics containing octahydro-1H-indole-2-carboxylic acid using Fmoc-based solid-phase peptide synthesis (SPPS).
General Workflow for Synthesis and Characterization
General experimental workflow for the synthesis and characterization of Oic-containing peptidomimetics.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Oic-Containing Peptide
This protocol is based on the widely used Fmoc/tBu strategy.[5][6]
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.
Fmoc Deprotection:
Treat the resin with 20% piperidine in DMF for 5 minutes.
Drain the solution.
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
Amino Acid Coupling (Standard Amino Acids):
Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
Add the activation mixture to the resin and shake for 1-2 hours at room temperature.
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), repeat the coupling.
Wash the resin with DMF (5 times) and DCM (3 times).
Incorporation of Fmoc-Oic-OH:
Due to the steric hindrance of Oic, a longer coupling time or a more potent coupling reagent combination may be required.
Dissolve Fmoc-Oic-OH (2 eq.), HATU (1.95 eq.), and DIPEA (4 eq.) in DMF.
Add the activation mixture to the deprotected resin and shake for 4-6 hours, or overnight if necessary.
Monitor the coupling reaction using a Kaiser test.
Wash the resin with DMF (5 times) and DCM (3 times).
Repeat SPPS Cycle: Repeat steps 2-4 for each amino acid in the sequence.
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
Cleavage and Side-Chain Deprotection:
Wash the resin with DCM and dry under vacuum.
Prepare a cleavage cocktail (e.g., TFA/TIS/Water/EDT 92.5:2.5:2.5:2.5).
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
Filter the resin and collect the filtrate.
Peptide Precipitation:
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
Dry the crude peptide pellet under vacuum.
Protocol 2: Purification and Characterization
Materials:
Crude peptide
Water (HPLC grade)
Acetonitrile (ACN, HPLC grade)
Trifluoroacetic acid (TFA, HPLC grade)
Reverse-phase HPLC system with a C18 column
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
Purification:
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).
Purify the peptide by reverse-phase HPLC using a linear gradient of ACN in water (both containing 0.1% TFA).
Collect fractions corresponding to the desired peptide peak.
Characterization:
Confirm the identity and purity of the collected fractions by analytical HPLC.
Determine the molecular weight of the purified peptide using mass spectrometry to confirm the successful incorporation of all amino acids, including Oic.
Conclusion
The incorporation of octahydro-1H-indole-2-carboxylic acid is a powerful strategy for the design of peptidomimetics with enhanced therapeutic potential. The protocols and information provided herein offer a guide for researchers to synthesize and evaluate these modified peptides. The conformational constraint and increased lipophilicity imparted by Oic can lead to compounds with improved affinity, selectivity, stability, and pharmacokinetic properties, making it a valuable tool in modern drug discovery.
improving diastereoselectivity in octahydro-1H-indole-2-carboxylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the synthesis of octahydro-1H-indole-2-carboxylic acid,...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the synthesis of octahydro-1H-indole-2-carboxylic acid, with a focus on improving diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to octahydro-1H-indole-2-carboxylic acid?
A1: The primary synthetic routes to octahydro-1H-indole-2-carboxylic acid involve the catalytic hydrogenation of indole-2-carboxylic acid or its derivatives. Key strategies to control stereochemistry include the use of chiral catalysts (asymmetric hydrogenation), the application of chiral auxiliaries to direct the reaction, and substrate-controlled hydrogenation where the existing stereochemistry of the starting material influences the outcome.
Q2: How does the choice of catalyst affect the diastereoselectivity of the hydrogenation?
A2: The catalyst plays a crucial role in determining the diastereomeric ratio of the product. Platinum-based catalysts, such as platinum oxide (PtO₂), and palladium on carbon (Pd/C) are commonly used. For instance, the hydrogenation of (S)-indoline-2-carboxylic acid using PtO₂ in acetic acid has been reported to yield a 90:10 diastereomeric ratio.[1] Rhodium and Ruthenium-based chiral catalysts are often employed in asymmetric hydrogenation to achieve high enantioselectivity and diastereoselectivity.[2][3][4] The support material for the catalyst (e.g., alumina vs. carbon) can also influence activity and selectivity.[2]
Q3: What is the role of a chiral auxiliary in this synthesis?
A3: A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to guide the stereochemical outcome of a reaction.[5] In the synthesis of octahydro-1H-indole-2-carboxylic acid, a chiral auxiliary, such as (S)-(-)-1-phenylethylamine, can be used to induce diastereoselectivity during an intramolecular ring-closure, thereby controlling the stereochemistry at the 2-carboxylic acid position.[6][7] The auxiliary is typically removed in a subsequent step.
Q4: Can the solvent choice impact the reaction's success?
A4: Yes, the solvent can significantly influence the reaction. Acidic solvents like acetic acid are frequently used and can affect the reaction rate and selectivity.[1] However, under acidic conditions, unprotected indoles can be prone to polymerization.[8] The use of water as a solvent has been explored as a "green" alternative that can suppress polymerization.[8] The choice of solvent can also affect the catalyst's activity and the final diastereoselectivity.[2]
- Screen different catalysts (e.g., PtO₂, Pd/C, Rh/C). Consider using a chiral catalyst system for asymmetric hydrogenation.- Optimize temperature and hydrogen pressure. Lower temperatures often favor higher selectivity.- Experiment with different solvents such as acetic acid or ethanol. For unprotected indoles, consider water with an acid additive to minimize side reactions.[8]
Over-reduction of the Indole Ring
- Catalyst is too active.- Prolonged reaction time or harsh conditions (high temperature/pressure).
- Use a less active catalyst or a catalyst poison to modulate activity.- Carefully monitor the reaction progress and stop it once the starting material is consumed.- Reduce the hydrogen pressure and/or reaction temperature.[8]
Polymerization of Starting Material
- Use of strong acids with unprotected indoles.
- For unprotected indoles, consider performing the hydrogenation in water with a Brønsted acid additive like p-toluenesulfonic acid, which can prevent polymerization.[8]- Protect the indole nitrogen (e.g., with Boc or Cbz groups) before hydrogenation.
Incomplete Conversion
- Catalyst deactivation or insufficient catalyst loading.- Low hydrogen pressure or temperature.
- Increase the catalyst loading. Ensure the catalyst is fresh and active.- Increase the hydrogen pressure and/or temperature, but be mindful of the potential for over-reduction and reduced selectivity.[8]
Difficulty Separating Diastereomers
- Similar physicochemical properties of the diastereomers.
- Diastereomers can sometimes be separated by crystallization from a suitable solvent, such as ethanol.[1]- Derivatization of the carboxylic acid or the secondary amine can facilitate separation by chromatography.- Chiral HPLC can be used for analytical and sometimes preparative separation.[9]
Data Presentation
Table 1: Comparison of Catalytic Systems for Diastereoselective Hydrogenation
Protocol 1: Diastereoselective Hydrogenation using Platinum Oxide[1]
Preparation: Dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in acetic acid (60 mL) in a suitable hydrogenation vessel.
Catalyst Addition: Add platinum oxide (PtO₂) (e.g., 300 mg) to the solution.
Hydrogenation: Heat the mixture to 60 °C and introduce hydrogen gas at atmospheric pressure.
Reaction Monitoring: Maintain the reaction for 24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
Work-up: After completion, cool the reaction mixture and filter off the catalyst. Wash the catalyst with acetic acid.
Isolation: Evaporate the solvent from the filtrate to dryness.
Purification: Crystallize the resulting residue from ethanol to isolate the pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.
Protocol 2: Chiral Auxiliary-Induced Ring Closure[6]
This is a generalized protocol based on the principles described in the literature.
Amine Condensation: React ethyl 2-oxocyclohexane carboxylate with (S)-(-)-1-phenylethylamine in the presence of a Lewis acid catalyst in an aprotic solvent like toluene to form the corresponding enamine.
Reduction: Reduce the enamine intermediate. The stereochemistry of the chiral auxiliary directs the formation of one diastereomer.
Cyclization Precursor Formation: Convert the resulting amino alcohol to a suitable precursor for intramolecular cyclization (e.g., by introducing a leaving group).
Intramolecular Cyclization: Treat the precursor with a base (e.g., sodium tert-butoxide in THF) to induce a diastereoselective intramolecular ring closure, forming the octahydroindole ring system with the desired stereochemistry at the 2-position.
Auxiliary Cleavage: Remove the chiral auxiliary (the phenylethyl group) by hydrogenolysis using a catalyst like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Hydrolysis: Hydrolyze the ester to obtain the final carboxylic acid product.
Technical Support Center: Purification of Octahydro-1H-indole-2-carboxylic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of octahydro-1H-indole-2-c...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of octahydro-1H-indole-2-carboxylic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying octahydro-1H-indole-2-carboxylic acid isomers?
A1: The primary challenges stem from the molecule's stereochemistry and physicochemical properties:
Multiple Chiral Centers: Octahydro-1H-indole-2-carboxylic acid possesses three chiral centers, resulting in a complex mixture of up to eight stereoisomers (four pairs of enantiomers).[1][2] Separating these closely related diastereomers and enantiomers is a significant hurdle.
Lack of a Chromophore: The compound is non-chromophoric, which makes detection by standard UV-Vis spectrophotometry in techniques like High-Performance Liquid Chromatography (HPLC) difficult. This often necessitates the use of alternative detectors like a Refractive Index Detector (RID) or pre-column derivatization to introduce a chromophore.[1][2][3]
Similar Physical Properties: The isomers often exhibit very similar physical properties, such as solubility, making separation by classical techniques like crystallization challenging without the use of chiral resolving agents.
Q2: Which analytical techniques are most effective for separating the diastereomers?
A2: Reverse-phase High-Performance Liquid Chromatography (HPLC) is a commonly employed and effective technique for the separation of diastereomers.[1][2] A specific method has been developed utilizing a C18 column with a mobile phase consisting of a potassium phosphate buffer at pH 3.0.[1][2] This method has been shown to successfully separate the (2S,3aS,7aS) isomer from its other three diastereomers.[1]
Q3: How can the enantiomers of octahydro-1H-indole-2-carboxylic acid be separated?
A3: Enantiomeric separation requires chiral chromatography techniques. Two primary approaches have been reported:
Chiral Ligand-Exchange Chromatography: This method involves the use of a chiral mobile phase containing a complex of a metal ion (e.g., Cu(II)) with an optically active selector (e.g., L-phenylalaninamide).[4]
Pre-column Derivatization followed by Chiral HPLC: This technique involves reacting the isomers with a chiral derivatizing agent to form diastereomeric derivatives, which can then be separated on a standard chiral column. Phenyl isothiocyanate (PITC) has been successfully used as a derivatizing reagent for this purpose.[3]
Q4: Is crystallization a viable method for purification?
A4: Yes, crystallization can be a viable method, particularly for isolating a specific diastereomer from a mixture. For instance, the (2S,3aS,7aS) isomer can be isolated in pure form from a diastereoisomeric mixture by crystallization from ethanol.[5] This is often employed after a synthesis step that yields a mixture of diastereomers.
Troubleshooting Guides
HPLC Separation Issues
Problem
Possible Cause(s)
Troubleshooting Steps
Poor resolution between diastereomeric peaks
Incorrect mobile phase pH.
Optimize the mobile phase pH. A pH of 3.0 has been shown to be effective for separating the four main diastereomers.[1][2]
Inappropriate column temperature.
Adjust the column oven temperature. A temperature of 35°C has been used successfully.[1][2]
Mobile phase flow rate is not optimal.
Optimize the flow rate. A flow rate of 1.5 mL/min has been reported to provide good separation.[1][2]
No peaks detected with UV detector
The molecule is non-chromophoric.
Use a Refractive Index Detector (RID).[1][2] Alternatively, perform pre-column derivatization with a UV-active agent like PITC.[3]
Unstable baseline with RID
The system is not properly equilibrated.
Allow the HPLC system with the RID to stabilize for an extended period (several hours) before analysis.[1][2]
Poor peak shape (e.g., tailing, fronting)
Column degradation or contamination.
Flush the column with a strong solvent or replace the column if necessary.
Inappropriate mobile phase composition.
Ensure the mobile phase is properly prepared and degassed.
Chiral Separation and Derivatization Issues
Problem
Possible Cause(s)
Troubleshooting Steps
Incomplete derivatization reaction
Suboptimal reaction conditions (temperature, time, reagent concentration).
Optimize the derivatization conditions, including reaction temperature, time, and the concentration of the derivatizing reagent.[3]
Presence of moisture or other interfering substances.
Ensure all reagents and solvents are anhydrous and free from contaminants.
Poor separation of diastereomeric derivatives
The chosen chiral column is not suitable.
Screen different types of chiral stationary phases. An Ultron ES-OVM chiral column has been shown to be effective for separating PITC derivatives.[3]
Mobile phase composition is not optimal for the chiral column.
Optimize the mobile phase composition, including the type and concentration of organic modifier and any additives.
Experimental Protocols
Protocol 1: Diastereomer Separation by Reverse-Phase HPLC with RI Detection[1][2]
Objective: To separate and quantify the diastereomers of octahydro-1H-indole-2-carboxylic acid.
Instrumentation:
HPLC system with a binary gradient pump
Autosampler
Column oven
Refractive Index Detector (RID)
Column: Inertsil ODS-4 C18 (250 mm x 4.6 mm, 5 µm particle size)
Reagents:
Potassium dihydrogen phosphate (KH₂PO₄)
Orthophosphoric acid
HPLC grade water
Octahydro-1H-indole-2-carboxylic acid standard and sample
Procedure:
Mobile Phase Preparation:
Prepare a 10 mM potassium phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in HPLC grade water.
Adjust the pH of the buffer to 3.0 using orthophosphoric acid.
Filter and degas the mobile phase before use.
Chromatographic Conditions:
Mobile Phase: 100% 10 mM potassium phosphate buffer (pH 3.0)
Flow Rate: 1.5 mL/min
Column Temperature: 35°C
Run Time: 35 minutes
Detector: Refractive Index Detector (RID)
Sample Preparation:
Standard Solution: Prepare a stock solution by dissolving 25 mg of each isomer in 10 mL of the mobile phase.
Test Solution: Weigh approximately 50 mg of the sample into a 10 mL volumetric flask, dissolve, and dilute to volume with the mobile phase.
Analysis:
Equilibrate the column with the mobile phase until a stable baseline is achieved.
Inject the standard and sample solutions.
Identify and quantify the isomers based on the retention times and peak areas of the standards.
Technical Support Center: Optimization of Hydrogenation Conditions for Indoline-2-Carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of hydrogenation con...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of hydrogenation conditions for indoline-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the catalytic hydrogenation of indole-2-carboxylic acid to indoline-2-carboxylic acid?
The primary challenges stem from the aromatic stability of the indole ring and the nature of the product. Key difficulties include:
Over-reduction: The desired product, indoline-2-carboxylic acid, can be further hydrogenated to form byproducts like octahydroindole-2-carboxylic acid.[1]
Catalyst Poisoning: The indoline product, a cyclic secondary amine, can adsorb onto the catalyst surface and inhibit its activity, hindering the reaction's progress.[1]
Polymerization: Under acidic conditions, which are often required to activate the indole ring, indole derivatives can undergo polymerization, leading to significant byproduct formation and reduced yields.[1]
Low Reactivity: The resonance-stabilized aromatic nucleus of the indole makes it inherently difficult to hydrogenate under mild conditions.[1] Electron-withdrawing groups, like the carboxylic acid at the 2-position, can further deactivate the substrate.[1]
Q2: What is the function of an acid additive in this reaction?
An acid additive is crucial for activating the indole ring towards hydrogenation. It works by protonating the most nucleophilic C-3 position of the indole, which disrupts the aromaticity of the heterocyclic ring and forms a more reactive iminium ion.[1] This intermediate is then more readily hydrogenated. Without an acid additive, little to no product formation is typically observed under standard heterogeneous hydrogenation conditions.[1]
Q3: Which catalyst systems are recommended for this transformation?
Several catalyst systems can be employed, with the choice depending on the desired selectivity and reaction conditions.
Heterogeneous Catalysts: Platinum on carbon (Pt/C) is a commonly used and effective catalyst, particularly when paired with an acid co-catalyst like p-toluenesulfonic acid (p-TSA) in a solvent such as water.[1] This offers the advantages of easy separation and recycling.
Homogeneous Catalysts: Complexes of rhodium (Rh), ruthenium (Ru), and iridium (Ir) have been reported for the hydrogenation of N-protected indoles.[1] Chiral phosphine-free cationic ruthenium complexes have shown excellent enantioselectivity for producing chiral indolines at ambient temperature and pressure.[2] For complete hydrogenation to octahydroindoles, a dual-functional Ru-NHC catalyst has been developed.[3][4]
Q4: How do solvent, temperature, and pressure influence the reaction outcome?
These parameters are critical for controlling conversion and selectivity.
Solvent: The choice of solvent can be critical. Water has been used effectively in "green" chemistry approaches with a Pt/C catalyst and an acid additive, where it helps to prevent polymerization by solvating the reactive iminium ion intermediate.[1] Other solvents like hexane have been found to be optimal for certain Ru-catalyzed complete hydrogenations.[3][4] Polar solvents may be advantageous for activity in some cases.[5]
Temperature: Higher temperatures generally increase the reaction rate but may also promote side reactions like over-reduction and catalyst degradation.[6] Optimization is key; for example, some Ru-catalyzed complete hydrogenations of indoles are performed in a two-stage temperature process (e.g., 25°C then 100°C).[3]
Pressure: Hydrogen pressure is a key factor in determining selectivity. Higher pressures can lead to over-reduction to the octahydroindole.[1] For selective hydrogenation to the indoline, an optimal pressure (e.g., 30 bar in one study) can provide quantitative conversion with high selectivity.[1] Conversely, very high pressures (e.g., 70-100 bar) are often required for complete hydrogenation of the entire ring system.[3]
Q5: How can the progress of the hydrogenation be monitored effectively?
Several analytical techniques can be used to monitor the reaction:
High-Performance Liquid Chromatography (HPLC): Useful for separating the starting material, product, and potential byproducts, allowing for quantitative analysis of reaction progress.
Gas Chromatography (GC-FID): Can be used to determine the conversion and diastereomeric ratio (dr) of the crude product mixture.[3]
LC-MS/MS: This technique is powerful for identifying and tracking intermediates and byproducts in the reaction mixture, even those present in trace amounts or lacking a UV chromophore.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can be used to analyze the composition of the crude reaction mixture.
Troubleshooting Guide
Problem
Possible Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Catalyst Inactivity/Poisoning: The catalyst may be deactivated by impurities or poisoned by the amine product.[1] 2. Insufficient Acid Activation: The amount or type of acid additive may be insufficient to activate the indole ring.[1] 3. Sub-optimal Conditions: Temperature or hydrogen pressure may be too low.
1. Use a fresh batch of high-quality catalyst. Increase catalyst loading. Ensure starting materials and solvent are free of catalyst poisons (e.g., sulfur compounds). 2. Confirm the presence and stoichiometry of the acid additive (e.g., p-TSA, TFA). A reaction without acid should be run as a control.[1] 3. Systematically increase the temperature and/or pressure. Refer to literature for typical ranges for your chosen catalyst system.[1][3]
Poor Selectivity (Over-reduction to Octahydroindole)
1. Hydrogen Pressure is Too High: Excess hydrogen availability favors further reduction of the indoline intermediate.[1] 2. Reaction Temperature is Too High: Elevated temperatures can increase the rate of the second hydrogenation step.[6] 3. Prolonged Reaction Time: Leaving the reaction for too long after the starting material is consumed will promote over-reduction.
1. Reduce the hydrogen pressure. An optimal pressure often exists that maximizes selectivity for the indoline.[1] 2. Lower the reaction temperature. 3. Monitor the reaction closely by HPLC or TLC and stop the reaction once the indole starting material is consumed.
Formation of Polymeric Byproducts
1. Absence of a Suitable Solvent: In the absence of a solvent that can stabilize the reactive iminium ion intermediate, it can be attacked by another indole molecule, initiating polymerization.[1] 2. Incorrect Acid Additive: Some acid additives may promote polymerization more than others.
1. Use a solvent system known to mitigate polymerization, such as water, which can solvate and separate the charged iminium ions from the non-polar indole starting material.[1] 2. Screen different acid additives. p-TSA in water has been shown to be effective.[1]
Inconsistent Results on Scale-Up
1. Mass Transfer Limitations: Inefficient mixing in a larger reactor can lead to poor hydrogen availability at the catalyst surface. 2. Heat Transfer Issues: The reaction is exothermic, and poor heat dissipation on a larger scale can lead to localized temperature increases, affecting selectivity.
1. A computational process model combined with experiments in a specialized scale-down reactor can help simulate and optimize production-scale parameters.[8] 2. Ensure the scale-down reactor mimics the heat exchange properties of the production-scale vessel.[8] Develop a robust process model to predict and control the thermal profile.
Data and Protocols
Table 1: Optimization of Pt/C-Catalyzed Hydrogenation of Indole in Water
This table summarizes data adapted from a study on indole hydrogenation, which provides a strong starting point for the optimization of indoline-2-carboxylic acid. The key takeaway is the critical role of the acid additive and hydrogen pressure in achieving high conversion and selectivity.
Entry
Catalyst
Acid Additive
H₂ (bar)
Time (h)
Conversion (%)
Selectivity (%) for Indoline
1
5% Pt/C
None
30
2
3
>99
2
5% Pt/C
p-TSA (1 eq.)
10
2
36
100
3
5% Pt/C
p-TSA (1 eq.)
20
2
82
100
4
5% Pt/C
p-TSA (1 eq.)
30
2
100
100
5
5% Pt/C
TFA (1 eq.)
50
2
62
77
Data adapted from a study on unprotected indoles, demonstrating the principles applicable to substituted indoles.[1]
Experimental Protocol: Selective Hydrogenation using Pt/C and p-TSA
This protocol is a generalized procedure based on effective methods reported for the selective hydrogenation of unprotected indoles.[1]
Materials:
Indole-2-carboxylic acid
5% Platinum on Carbon (Pt/C) catalyst
p-Toluenesulfonic acid (p-TSA)
Deionized Water
Hydrogen gas (high purity)
Inert gas (Nitrogen or Argon)
Filtration agent (e.g., Celite)
Procedure:
Reactor Setup: To a high-pressure autoclave reactor equipped with a magnetic stir bar, add indole-2-carboxylic acid (1.0 mmol), p-TSA (1.0 mmol), and 5% Pt/C catalyst (5 mol%).
Solvent Addition: Add deionized water (e.g., 5 mL).
Inerting: Seal the reactor and purge the system with an inert gas (e.g., Nitrogen) 3-5 times to remove all oxygen.
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 30 bar).
Reaction: Heat the reactor to the desired temperature (e.g., 80°C) and stir the reaction mixture vigorously for the specified time (e.g., 2-4 hours).
Monitoring: (Optional) If the reactor allows for sampling, periodically take aliquots to monitor the reaction progress by HPLC or LC-MS.
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a fume hood.
Work-up: Purge the reactor with inert gas. Dilute the reaction mixture with a suitable solvent (e.g., methanol) and filter through a pad of Celite to remove the Pt/C catalyst.
Isolation: Rinse the filter cake with additional solvent. The pH of the filtrate can be adjusted to precipitate the product, which can then be isolated by filtration or extracted after solvent removal under reduced pressure. The final product should be characterized by NMR and MS.
Visualized Workflows and Pathways
Caption: Reaction pathway for the hydrogenation of indole-2-carboxylic acid.
Caption: Troubleshooting workflow for low conversion issues.
overcoming side reactions in the synthesis of octahydro-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of octahydro-1H-indole-2-carboxylic acid, a key intermedia...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of octahydro-1H-indole-2-carboxylic acid, a key intermediate in the development of several pharmaceuticals.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis.
Issue 1: Low Yield of the Desired Diastereomer
Q1: My synthesis results in a low yield of the target (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid and a high proportion of other stereoisomers. How can I improve the diastereoselectivity?
A1: Achieving high diastereoselectivity is a common challenge. The formation of different stereoisomers is a frequent outcome of the catalytic hydrogenation of indole-2-carboxylic acid or its precursors.[1][2] Here are several strategies to enhance the yield of the desired diastereomer:
Catalyst Selection: The choice of catalyst can significantly influence the stereochemical outcome. While Platinum oxide (PtO₂) and Palladium on carbon (Pd/C) are commonly used, their effectiveness can vary depending on the substrate and reaction conditions.[1][3] It is recommended to screen different catalysts to find the optimal one for your specific synthesis.
Solvent System: The polarity and composition of the solvent can affect the transition state of the hydrogenation, thereby influencing the diastereoselectivity. Acetic acid is a common solvent for this reaction.[3] Experimenting with different solvent systems may be beneficial.
Use of Protecting Groups: The introduction of a protecting group on the indole nitrogen can alter the steric hindrance around the molecule, guiding the hydrogenation to favor the formation of a specific diastereomer.
Chiral Auxiliaries: Employing a chiral auxiliary that reacts with the starting material can direct the hydrogenation towards the desired stereoisomer. The auxiliary can be removed in a subsequent step.
Epimerization and Crystallization: In some cases, it is possible to enrich the desired diastereomer through epimerization. For instance, heating a mixture of diastereomers in acetic acid with a catalytic amount of salicylaldehyde can alter the diastereomeric ratio.[3] Subsequent crystallization can then be used to isolate the desired pure stereoisomer.[3]
Issue 2: Presence of Over-hydrogenation Byproducts
Q2: I am observing byproducts that correspond to the further reduction of the octahydro-1H-indole-2-carboxylic acid. How can I prevent this over-hydrogenation?
A2: Over-hydrogenation is a potential side reaction in the catalytic hydrogenation of indoles, leading to the formation of byproducts.[4] To minimize this, consider the following adjustments:
Reaction Time and Temperature: Carefully monitor the reaction progress and stop it once the starting material is consumed. Reducing the reaction temperature can also help to decrease the rate of over-hydrogenation.
Hydrogen Pressure: Lowering the hydrogen pressure can provide better control over the reduction process and prevent further hydrogenation of the desired product.
Catalyst Loading: Using a lower catalyst loading can help to slow down the reaction rate, giving you a wider window to stop the reaction at the desired point.
Issue 3: Formation of Polymerization Byproducts
Q3: My reaction mixture contains a significant amount of polymeric material, which complicates purification. What is causing this and how can I avoid it?
A3: Polymerization of indole derivatives can occur, especially under acidic conditions.[4] The acidic environment required for the activation of the indole ring for hydrogenation can also promote side reactions. Here are some ways to mitigate polymerization:
Solvent Choice: Using water as a solvent can suppress polymerization. The formation of a water-soluble iminium ion intermediate, which is then hydrogenated, is sterically hindered from reacting with other insoluble indole molecules.[4]
Control of Acidity: While an acid co-catalyst is often necessary, its concentration should be optimized. Use the minimum amount of acid required to promote the reaction. Screening different Brønsted acids, such as p-toluenesulfonic acid (p-TSA), may also yield better results.[4]
Frequently Asked Questions (FAQs)
Q4: What are the most common side reactions in the synthesis of octahydro-1H-indole-2-carboxylic acid?
A4: The most prevalent side reactions are:
Formation of undesired diastereomers: This is the most significant challenge, as the hydrogenation can lead to a mixture of stereoisomers.[1][2]
Epimerization: The stereocenter at the alpha-position to the carboxylic acid can epimerize under certain conditions.[3]
Over-hydrogenation: The octahydroindole ring can be further reduced.[4]
Polymerization: Indole derivatives can polymerize in the presence of strong acids.[4]
Catalyst Poisoning: The secondary amine in the hydrogenated product can adsorb to the catalyst surface and inhibit its activity.[4]
Q5: How can I separate the different diastereomers of octahydro-1H-indole-2-carboxylic acid?
A5: The separation of diastereomers is a critical step. Common methods include:
Fractional Crystallization: This is a widely used technique. The mixture of diastereomers can be selectively crystallized from a suitable solvent to isolate the desired isomer.[3]
Diastereomeric Salt Formation: Reacting the mixture of carboxylic acid diastereomers with a single enantiomer of a chiral amine base will form diastereomeric salts. These salts have different physical properties and can be separated by crystallization. The pure carboxylic acid enantiomer can then be recovered by treatment with acid.
Chromatography: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a powerful analytical technique to quantify the different isomers.[1][2] For preparative separation, column chromatography can be employed, although it may be less practical for large-scale synthesis.
Q6: What is the role of protecting groups in this synthesis?
A6: Protecting groups for both the amino and carboxylic acid functionalities can be employed to:
Prevent side reactions: Protecting the amino group can prevent its reaction with other reagents and can also mitigate catalyst poisoning.[4]
Influence stereoselectivity: A bulky protecting group on the nitrogen atom can direct the approach of hydrogen to the catalyst surface, favoring the formation of a specific diastereomer.
Improve solubility and handling: Protected derivatives may have better solubility in organic solvents, facilitating the reaction and purification.
Common protecting groups for amines include Carbobenzyloxy (Cbz) and tert-butyloxycarbonyl (Boc), while carboxylic acids can be protected as esters (e.g., methyl or benzyl esters). The choice of protecting group depends on the specific reaction conditions and the ease of removal.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of (S)-Indoline-2-carboxylic Acid
This protocol is based on a literature procedure for the synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.[3]
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve (S)-indoline-2-carboxylic acid in glacial acetic acid.
Catalyst Addition: Add Platinum oxide (PtO₂) catalyst to the solution.
Hydrogenation: Pressurize the vessel with hydrogen gas and heat the reaction mixture with stirring.
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC) to determine the consumption of the starting material and the formation of the desired product.
Work-up: Once the reaction is complete, cool the mixture, and carefully filter off the catalyst.
Isolation: Evaporate the solvent under reduced pressure.
Purification: Crystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.[3]
Protocol 2: Troubleshooting Epimerization and Diastereomer Enrichment
This protocol is adapted from a method to enrich a specific epimer.[3]
Epimerization: In a round-bottom flask, dissolve the mixture of diastereomers in acetic acid.
Catalyst Addition: Add a catalytic amount of salicylaldehyde.
Heating: Heat the mixture under reflux. The progress of epimerization can be monitored over time by HPLC to find the optimal reaction time for the desired diastereomeric ratio.
Work-up: After the desired ratio is achieved, cool the reaction mixture and evaporate the solvent.
Purification: The enriched mixture can then be subjected to selective crystallization or diastereomeric salt formation and crystallization to isolate the pure desired epimer.
Data Presentation
Table 1: Influence of Reaction Time on Epimerization
Technical Support Center: Resolution of Racemic octahydro-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of racemic octahydro-1H-indole...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of racemic octahydro-1H-indole-2-carboxylic acid mixtures. This key intermediate is crucial in the synthesis of active pharmaceutical ingredients such as Perindopril and Trandolapril.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for resolving racemic octahydro-1H-indole-2-carboxylic acid?
A1: The three primary methods for resolving racemic octahydro-1H-indole-2-carboxylic acid are:
Classical Chemical Resolution (Diastereomeric Salt Formation): This involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can then be separated by fractional crystallization.
Enzymatic Resolution: This method utilizes an enzyme to selectively catalyze a reaction on one enantiomer of the racemic mixture, typically the ester derivative, allowing for the separation of the unreacted enantiomer or the product.
Chiral Chromatography (HPLC): This technique uses a chiral stationary phase to separate the enantiomers, which can be used for both analytical and preparative purposes.
Q2: My diastereomeric salt resolution is resulting in a low yield of the desired enantiomer. What are the possible causes?
A2: Low yields in diastereomeric salt resolution can stem from several factors:
Suboptimal choice of resolving agent and solvent: The solubility difference between the two diastereomeric salts is highly dependent on the solvent system. It is crucial to screen various solvents to find one where one salt is significantly less soluble than the other.
Incorrect stoichiometry: The molar ratio of the resolving agent to the racemic acid can significantly impact the efficiency of the resolution.
Co-precipitation of diastereomers: If the solubilities of the two diastereomeric salts are too similar in the chosen solvent, they may co-precipitate, reducing the yield of the pure desired diastereomer.
Incomplete precipitation: The crystallization time may be insufficient, or the temperature may not be optimal for maximizing the precipitation of the less soluble salt.
Q3: I am observing low enantioselectivity in my enzymatic resolution. How can I improve it?
A3: Low enantioselectivity in enzymatic resolutions can be addressed by:
Enzyme screening: The choice of enzyme is critical. Screening a variety of lipases or proteases is recommended to find one with high selectivity for your specific substrate.
Optimization of reaction conditions: Factors such as pH, temperature, and solvent can significantly influence enzyme activity and selectivity. A systematic optimization of these parameters is often necessary.
Substrate modification: The nature of the ester group in an N-protected octahydro-1H-indole-2-carboxylic acid ester can affect how the substrate fits into the enzyme's active site, thereby influencing enantioselectivity.
Q4: In my chiral HPLC analysis, I am getting poor peak shape and resolution. What should I check?
A4: Poor peak shape and resolution in chiral HPLC can be due to several issues:
Inappropriate mobile phase: The composition of the mobile phase, including the type and concentration of the organic modifier and any additives, is crucial for achieving good separation.
Column degradation: The chiral stationary phase can be sensitive to certain solvents or pH conditions. Ensure the mobile phase is compatible with the column.
Sample overload: Injecting too concentrated a sample can lead to peak broadening and distortion.
Flow rate and temperature: Optimizing the flow rate and column temperature can sometimes improve resolution.
Troubleshooting Guides
Diastereomeric Salt Resolution
Problem
Possible Cause
Suggested Solution
Oiling out of the diastereomeric salt
The salt is more soluble in the solvent at the crystallization temperature than its melting point.
Try a different solvent or a solvent mixture. Seeding the solution with a small crystal of the desired salt can also help induce crystallization.
Poor crystal quality
Rapid cooling or high supersaturation.
Allow the solution to cool slowly. Consider using a solvent system where the salt has moderate solubility.
Low diastereomeric excess (d.e.)
The solubilities of the two diastereomeric salts are too similar in the chosen solvent.
Screen a wider range of solvents. Multiple recrystallizations may be necessary to improve the diastereomeric excess.
Difficulty in regenerating the free acid
Incomplete reaction with acid or base during the liberation step.
Ensure the pH is sufficiently acidic or basic to fully protonate or deprotonate the respective species. Perform extractions to ensure complete separation.
Enzymatic Resolution
Problem
Possible Cause
Suggested Solution
Low enzyme activity
Suboptimal pH, temperature, or presence of inhibitors.
Optimize the reaction conditions (pH, temperature). Ensure the absence of any known enzyme inhibitors.
Poor enantioselectivity
The chosen enzyme is not suitable for the substrate.
Screen a panel of different enzymes (e.g., various lipases, proteases).
Product inhibition
The product of the enzymatic reaction is inhibiting the enzyme.
Consider in-situ product removal techniques.
Difficulty in separating the product from the unreacted enantiomer
Similar physical properties.
Utilize chromatographic techniques for separation. Derivatization of one component can also facilitate separation.
Chiral HPLC Analysis
Problem
Possible Cause
Suggested Solution
Poor peak shape (tailing or fronting)
Column overload, secondary interactions with the stationary phase, or inappropriate mobile phase pH.
Reduce the sample concentration. Add a modifier to the mobile phase to reduce secondary interactions. Adjust the mobile phase pH.
Co-elution of enantiomers
The chiral stationary phase is not suitable for the analytes, or the mobile phase is not optimized.
Screen different chiral columns. Systematically vary the mobile phase composition (organic modifier, additives).
Baseline drift
The detector is not stabilized, or there is a mobile phase gradient issue.
Allow sufficient time for the detector to stabilize. Ensure the mobile phase is well-mixed and degassed.
Irreproducible retention times
Fluctuations in temperature, mobile phase composition, or flow rate.
Use a column oven for temperature control. Ensure accurate mobile phase preparation and a stable pump performance.
Data Presentation
Table 1: Comparison of Resolution Methods for octahydro-1H-indole-2-carboxylic acid
Method
Typical Resolving Agent/Enzyme/Column
Reported Yield
Reported Enantiomeric Excess (ee)
Advantages
Disadvantages
Diastereomeric Salt Formation
Chiral amines (e.g., (R)-(+)-α-methylbenzylamine)
Variable, often <50% for a single enantiomer per resolution cycle
Can be high after recrystallization
Scalable, cost-effective for large quantities
Can be labor-intensive, requires screening of resolving agents and solvents, may require multiple recrystallizations
Enzymatic Resolution
Lipases (e.g., from Candida antarctica) on N-protected esters
~45% for the desired enantiomer
>99.5%
High enantioselectivity, mild reaction conditions
Requires synthesis of a suitable substrate (e.g., ester), enzyme cost can be a factor
Can be expensive for preparative scale, requires specialized columns and instrumentation
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution with (R)-(+)-α-Methylbenzylamine
This protocol is a general guideline and may require optimization.
Salt Formation:
Dissolve 1 equivalent of racemic octahydro-1H-indole-2-carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture).
Slowly add 1 equivalent of (R)-(+)-α-methylbenzylamine to the solution while stirring.
Heat the mixture gently to ensure complete dissolution.
Crystallization:
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
If no crystals form, try adding a seed crystal or gently scratching the inside of the flask.
Isolation and Purification:
Collect the crystals by filtration and wash with a small amount of cold solvent.
The crystals can be recrystallized from the same or a different solvent to improve diastereomeric purity.
Liberation of the Enantiomer:
Dissolve the diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of ~2.
Extract the liberated enantiomerically enriched carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Analysis:
Determine the enantiomeric excess of the product by chiral HPLC.
Protocol 2: Enzymatic Resolution of N-Boc-octahydro-1H-indole-2-carboxylic acid Methyl Ester
This protocol is based on a patented method and may require specific enzymes and conditions.
Substrate Preparation:
Protect the racemic octahydro-1H-indole-2-carboxylic acid with a Boc group and then esterify with methanol to obtain the racemic N-Boc-octahydro-1H-indole-2-carboxylic acid methyl ester.
Enzymatic Hydrolysis:
Prepare a buffered aqueous solution (e.g., phosphate buffer at a specific pH).
Disperse the racemic ester substrate in the buffer.
Add the selected lipase (e.g., immobilized Candida antarctica lipase B).
Stir the mixture at a controlled temperature for a specified time, monitoring the reaction progress by HPLC.
Work-up and Separation:
Once the desired conversion is reached (typically around 50%), filter off the enzyme.
Acidify the aqueous phase and extract the unreacted (S)-ester with an organic solvent.
The aqueous phase contains the hydrolyzed (R)-acid. Adjust the pH and extract the (R)-acid with an organic solvent.
Deprotection and Analysis:
Deprotect the separated ester and acid to obtain the enantiomerically pure octahydro-1H-indole-2-carboxylic acids.
Determine the enantiomeric excess of both the unreacted ester and the hydrolyzed acid by chiral HPLC.
Protocol 3: Chiral HPLC Analysis
This protocol is for the analysis of the different isomers of octahydro-1H-indole-2-carboxylic acid.[1]
Instrumentation:
HPLC system with a refractive index detector (RID), as the compound is non-chromophoric.[1]
Chromatographic Conditions:
Column: C18 column (e.g., Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm).[1]
Mobile Phase: 10 mM potassium phosphate buffer with the pH adjusted to 3.0.[1]
Technical Support Center: Synthesis of (2R)-Octahydro-1H-indole-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of (2R)-O...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of (2R)-Octahydro-1H-indole-2-carboxylic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of (2R)-Octahydro-1H-indole-2-carboxylic acid, offering potential causes and actionable solutions.
Issue 1: Low Overall Yield
Potential Cause
Recommended Solution
Incomplete Hydrogenation: The aromatic indole ring is highly resonance-stabilized, making complete reduction challenging.[1]
Optimize Reaction Conditions: Increase hydrogen pressure (e.g., from 10 bar to 30 bar) and reaction time to ensure complete conversion.[2] Consider using a more active catalyst or increasing the catalyst loading.
Catalyst Poisoning: The secondary amine product can poison the metal catalyst, hindering the reaction's progress.[2]
Use of Acidic Additives: Employing an acid additive like p-toluenesulfonic acid in a solvent such as water can mitigate catalyst poisoning by protonating the secondary amine.[1]
Side Reactions: Polymerization of the indole substrate under acidic conditions or over-hydrogenation to undesired byproducts can significantly reduce the yield of the target molecule.[2]
Control Acidity and Reaction Time: Carefully select the acid additive and monitor its concentration. Avoid prolonged reaction times once the substrate is consumed to minimize over-hydrogenation.
Substrate Decomposition: The starting material, indole-2-carboxylic acid or its derivatives, may be unstable under the reaction conditions.
Use Milder Conditions: If substrate degradation is suspected, attempt the hydrogenation at a lower temperature and pressure, though this may require a longer reaction time or a more active catalyst.
Suboptimal Catalyst Choice: The nature of the catalyst and its support can significantly influence the stereochemical outcome of the hydrogenation.
Catalyst Screening: Experiment with different heterogeneous catalysts such as Platinum oxide (PtO₂), Platinum on carbon (Pt/C), or Palladium on carbon (Pd/C). The choice of catalyst can favor the formation of the desired diastereomer.[3]
Solvent Effects: The solvent can influence the conformation of the substrate on the catalyst surface, thereby affecting the direction of hydrogen addition.
Solvent Optimization: Acetic acid is a commonly used solvent that often provides good diastereoselectivity.[2] However, exploring other solvents or solvent mixtures may be beneficial.
Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of a thermodynamically less stable but kinetically favored diastereomer.
Adjust Reaction Temperature: Running the reaction at different temperatures can influence the diastereomeric ratio. Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product.
Isomerization during Reaction or Work-up: The desired diastereomer may be isomerizing to an undesired one under the reaction or purification conditions.
Careful Work-up and Purification: Analyze the crude reaction mixture to determine the initial diastereomeric ratio. If it is high, optimize the purification process (e.g., crystallization conditions) to avoid isomerization.
Issue 3: Low Enantiomeric Purity
Potential Cause
Recommended Solution
Racemization: The chiral center at the 2-position can be prone to racemization under certain conditions, particularly with prolonged exposure to acidic or basic environments.
pH Control and Reaction Time: Minimize the reaction time and maintain careful control over the pH during both the reaction and the work-up procedures.
Inefficient Chiral Resolution: If a racemic or diastereomeric mixture is synthesized, the subsequent resolution step may not be efficient.
Optimize Resolution Method: For separation of enantiomers or diastereomers, techniques like preferential crystallization or chromatography on a chiral stationary phase (e.g., HPLC) can be employed.[3] The conditions for these separations, such as solvent system and temperature, should be carefully optimized.
Use of Achiral Starting Materials/Reagents: Starting with an achiral precursor without an effective asymmetric induction step will result in a racemic mixture.
Employ Asymmetric Synthesis Strategies: Utilize a chiral starting material, a chiral auxiliary, or an asymmetric catalyst to induce enantioselectivity during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing (2R)-Octahydro-1H-indole-2-carboxylic acid?
A1: The most prevalent method is the catalytic hydrogenation of a suitable precursor, typically (S)-Indoline-2-carboxylic acid or a related derivative. This process involves the reduction of the aromatic ring system to the saturated octahydroindole core.[2]
Q2: Which catalyst is most effective for this synthesis?
A2: Platinum-based catalysts, such as Platinum oxide (PtO₂) and Platinum on carbon (Pt/C), are frequently reported to be effective for the hydrogenation of indole derivatives, often providing good yields and diastereoselectivity.[1][2] Palladium on carbon (Pd/C) is also used, though in some cases it may be less active.[1]
Q3: What are the typical reaction conditions for the catalytic hydrogenation?
A3: Typical conditions involve dissolving the substrate in a solvent like acetic acid, adding the catalyst, and subjecting the mixture to hydrogen gas at elevated pressure (e.g., 5 bar) and temperature (e.g., 60°C).[2] The specific conditions can vary depending on the substrate and the desired stereoisomer.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or by measuring the uptake of hydrogen gas.
Q5: What are the common byproducts in this synthesis?
A5: Common byproducts include partially hydrogenated intermediates (indolines), over-hydrogenated products, and polymers of the starting indole material, especially under strong acidic conditions.[2]
Q6: How can I purify the final product and separate the different stereoisomers?
A6: Purification is often achieved through crystallization. The separation of diastereomers can also be accomplished by crystallization or column chromatography. For the separation of enantiomers, chiral HPLC is a common analytical and preparative technique.[3]
Data Presentation
Table 1: Comparison of Catalysts for the Hydrogenation of (S)-Indoline-2-carboxylic Acid
Detailed Methodology for the Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid ((S,S,S)-1)
This protocol is adapted from a published procedure.[2]
Reaction Setup: In a hydrogenation vessel, dissolve (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in acetic acid (60 mL).
Catalyst Addition: Add Platinum oxide (PtO₂) (300 mg) to the solution.
Hydrogenation: Place the vessel in a hydrogenation apparatus and heat to 60°C. Pressurize the vessel with hydrogen gas to the desired pressure (the original study used atmospheric pressure, but higher pressures may improve reaction rates).
Reaction Monitoring: Stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC or HPLC.
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and filter off the catalyst through a pad of celite. Wash the catalyst with a small amount of acetic acid.
Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the acetic acid.
Crystallization: Dissolve the resulting residue in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, and then in a refrigerator to induce crystallization.
Isolation and Drying: Collect the crystalline solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.
Technical Support Center: Octahydro-1H-indole-2-carboxylic Acid Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of octahydro-1H-i...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of octahydro-1H-indole-2-carboxylic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for octahydro-1H-indole-2-carboxylic acid solutions?
A1: For optimal stability, it is recommended to store solutions of octahydro-1H-indole-2-carboxylic acid at 2°C - 8°C in a tightly sealed container.[1] For long-term storage, freezing aliquots of the solution at -20°C or -80°C can minimize degradation from repeated freeze-thaw cycles. Stock solutions, when stored at -80°C, should be used within 6 months, and within 1 month if stored at -20°C.
Q2: What solvents are suitable for dissolving octahydro-1H-indole-2-carboxylic acid?
A2: Octahydro-1H-indole-2-carboxylic acid is soluble in methanol and water.[2][3] When preparing aqueous solutions, it is advisable to use purified water (e.g., HPLC grade) to avoid introducing impurities that could affect stability.
Q3: My solution of octahydro-1H-indole-2-carboxylic acid has changed color. What could be the cause?
A3: A change in color, such as yellowing, could indicate degradation of the compound. This may be caused by exposure to light, elevated temperatures, or oxidative stress. It is recommended to prepare fresh solutions and ensure proper storage conditions are maintained.
Q4: I am observing unexpected peaks in my HPLC analysis of an aged solution. What are these?
A4: The appearance of new peaks in an HPLC chromatogram of an aged solution likely indicates the formation of degradation products. As a cyclic amino acid, octahydro-1H-indole-2-carboxylic acid may be susceptible to degradation under various conditions, including acidic or basic hydrolysis, oxidation, and thermal stress.
Q5: How can I minimize the degradation of octahydro-1H-indole-2-carboxylic acid in my experiments?
A5: To minimize degradation, it is crucial to adhere to proper handling and storage procedures. Use freshly prepared solutions whenever possible. Protect solutions from light by using amber vials or covering them with aluminum foil. Avoid prolonged exposure to high temperatures and ensure the pH of the solution is controlled, ideally within a neutral to slightly acidic range, unless the experimental protocol requires otherwise.
Troubleshooting Guides
Issue 1: Inconsistent Results in Assays
Symptoms:
Poor reproducibility of experimental results.
Decreasing potency of the compound over time.
Drifting baseline or appearance of ghost peaks in chromatography.
Possible Causes:
Degradation of octahydro-1H-indole-2-carboxylic acid in the stock or working solutions.
Contamination of the solution.
Inappropriate solvent or pH.
Troubleshooting Steps:
Caption: Troubleshooting workflow for inconsistent assay results.
Issue 2: Suspected Degradation During an Experiment
Symptoms:
Formation of precipitates in the solution.
Unexpected pH shifts in the reaction mixture.
Low yield of the desired product in a synthesis reaction.
Possible Causes:
The experimental conditions (e.g., high temperature, extreme pH) are causing the degradation of the starting material.
Incompatibility with other reagents in the reaction mixture.
Troubleshooting Steps:
Caption: Troubleshooting workflow for suspected in-experiment degradation.
Data on Stability Analysis
Table 1: HPLC Method for Stability Assessment
Parameter
Condition
Column
C18 (e.g., Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm)
Mobile Phase
10 mM Potassium Phosphate Buffer (pH 3.0)
Flow Rate
1.5 mL/min
Column Temperature
35°C
Detector
Refractive Index (RI)
Injection Volume
10 µL
Source: Adapted from a published stability-indicating method.
Table 2: Potential Degradation Pathways and Stress Conditions
Based on the chemical structure (a cyclic amino acid), the following are potential degradation pathways that can be investigated through forced degradation studies.
Stress Condition
Potential Degradation Pathway
Acidic Hydrolysis
Ring opening, racemization.
Basic Hydrolysis
Racemization, ring opening.
Oxidative Stress
Oxidation of the secondary amine, formation of N-oxides.
Thermal Stress
Decarboxylation, epimerization.
Photolytic Stress
Photochemical decomposition (pathways are compound-specific).
Experimental Protocols
The following are general protocols for conducting forced degradation studies to evaluate the stability of octahydro-1H-indole-2-carboxylic acid in solution. The extent of degradation should be monitored by a stability-indicating analytical method, such as the HPLC method described in Table 1.
Protocol 1: Acidic and Basic Hydrolysis
Preparation of Solutions: Prepare a stock solution of octahydro-1H-indole-2-carboxylic acid in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
Acidic Stress: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
Basic Stress: To another aliquot, add an equal volume of 0.1 M NaOH.
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
Neutralization: After incubation, neutralize the samples (the acidic sample with 0.1 M NaOH and the basic sample with 0.1 M HCl).
Analysis: Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed control solution.
Protocol 2: Oxidative Degradation
Preparation of Solution: Prepare a stock solution of the compound as described in Protocol 1.
Oxidative Stress: To an aliquot of the stock solution, add a solution of hydrogen peroxide to a final concentration of 3%.
Incubation: Keep the solution at room temperature for a specified duration (e.g., 24 hours), protected from light.
Analysis: Analyze the sample by HPLC.
Protocol 3: Thermal Degradation
Preparation of Solution: Prepare a stock solution of the compound.
Thermal Stress: Place the solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a set period (e.g., 48 hours).
Analysis: After cooling to room temperature, analyze the sample by HPLC.
Protocol 4: Photolytic Degradation
Preparation of Solution: Prepare a stock solution of the compound.
Photolytic Stress: Expose the solution to a calibrated light source (e.g., a photostability chamber) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Control: A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
Analysis: Analyze both the exposed and control samples by HPLC.
Caption: General workflow for forced degradation studies.
Navigating the Separation of Non-Chromophoric Octahydroindole Isomers: A Technical Support Guide
For researchers, scientists, and drug development professionals, the successful separation and analysis of octahydroindole isomers are critical for ensuring the purity, efficacy, and safety of pharmaceutical products. Ho...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, the successful separation and analysis of octahydroindole isomers are critical for ensuring the purity, efficacy, and safety of pharmaceutical products. However, the non-chromophoric nature of these compounds presents a significant challenge for traditional HPLC-UV detection methods. This technical support center provides comprehensive troubleshooting guides and frequently asked questions to address common issues encountered during the HPLC separation of these challenging isomers.
Frequently Asked Questions (FAQs)
Q1: My octahydroindole isomers are not detected by my UV detector. What are my options?
A1: Since octahydroindole isomers lack a chromophore, they do not absorb UV light and will be invisible to a standard UV detector.[1][2] You have several alternative detection strategies:
Universal Detectors: Employ detectors that do not rely on UV absorbance, such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Refractive Index (RI) detectors.[1][3][4][5][6][7]
Mass Spectrometry (MS): HPLC-MS is a powerful technique for detecting and identifying non-chromophoric compounds with high sensitivity and specificity.[8][9]
Derivatization: Introduce a UV-active or fluorescent tag to your isomers through a pre-column derivatization reaction.[8][10][11][12]
Q2: I am seeing poor peak shape and resolution for my isomers. What could be the cause and how can I improve it?
A2: Poor peak shape and resolution can stem from several factors. Here's a troubleshooting workflow to address this issue:
Column Selection: Ensure you are using an appropriate column. For polar compounds like octahydroindole isomers, consider Hydrophilic Interaction Liquid Chromatography (HILIC) columns.[13][14][15][16] For chiral separations, a chiral stationary phase is necessary.[17]
Mobile Phase Optimization:
pH: The pH of the mobile phase can significantly impact the ionization state and retention of your isomers. Experiment with different pH values to find the optimal separation window.
Buffer Concentration: Adjusting the buffer concentration can influence peak shape and retention.
Organic Modifier: Vary the type and percentage of the organic solvent in your mobile phase.
Flow Rate and Temperature: Optimize the flow rate and column temperature to improve efficiency and resolution.
Injection Volume and Sample Concentration: Overloading the column can lead to peak fronting or tailing. Try injecting a smaller volume or diluting your sample.
Q3: How do I choose between ELSD, CAD, and RI detection for my non-chromophoric isomers?
A3: The choice of detector depends on your specific analytical needs:
Detector Type
Advantages
Disadvantages
Best For
Evaporative Light Scattering Detector (ELSD)
Universal detection for non-volatile analytes.[1][18][19] Compatible with gradient elution.[18]
Requires volatile mobile phases.[19] Non-linear response may require calibration curves for quantification.[19]
General purpose detection of a wide range of non-chromophoric compounds.
Charged Aerosol Detector (CAD)
High sensitivity and a wide dynamic range.[20][21] Provides a more uniform response for non-volatile analytes compared to ELSD.[22] Compatible with gradient elution.[20]
Requires volatile mobile phases.[3] Response can be affected by the mobile phase composition.[22]
Quantitative analysis of non-volatile and semi-volatile compounds where high sensitivity is required.
Refractive Index (RI) Detector
Universal detector for any analyte that has a different refractive index from the mobile phase.[6]
Not compatible with gradient elution.[2] Sensitive to temperature and pressure fluctuations. Lower sensitivity compared to ELSD and CAD.[2]
Isocratic separations where a simple, universal detector is needed.
Q4: What are the key considerations for developing a derivatization method for octahydroindole isomers?
A4: When developing a derivatization method, consider the following:
Reagent Selectivity: Choose a derivatizing agent that reacts specifically with the amine functionality of the octahydroindole. Common reagents for amines include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl).[10]
Reaction Conditions: Optimize the reaction time, temperature, and pH to ensure complete and reproducible derivatization.
Derivative Stability: The resulting derivative should be stable under the HPLC conditions.
Removal of Excess Reagent: If the derivatizing agent is UV-active, it may need to be removed or separated from the derivatized analytes to avoid interference.
Troubleshooting Guides
Issue 1: No Peaks Observed with Alternative Detectors (ELSD, CAD, RI)
Possible Cause
Troubleshooting Step
Analyte is too volatile
ELSD and CAD require the analyte to be less volatile than the mobile phase.[19][20] Consider derivatization to increase the molecular weight and reduce volatility.
Incorrect detector settings
Consult the detector manual to ensure optimal settings for nebulization, evaporation temperature (for ELSD and CAD), and gain.
Mobile phase incompatibility
Ensure your mobile phase is volatile and does not contain non-volatile additives that can create high background noise in ELSD and CAD.[3][19] For RI, ensure the mobile phase has a significantly different refractive index from your analytes.
System Leak
Check for leaks in the system, as this can affect the flow rate and detector performance.
Issue 2: Poor Reproducibility of Retention Times
Possible Cause
Troubleshooting Step
Inadequate column equilibration
Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradients or HILIC.
Mobile phase preparation inconsistency
Prepare fresh mobile phase for each run and ensure accurate pH adjustment and component mixing.
Fluctuations in column temperature
Use a column oven to maintain a constant and consistent temperature.
Pump issues
Check for air bubbles in the pump and ensure the pump is delivering a consistent flow rate.
Experimental Protocols
Protocol 1: HILIC-CAD Method for the Separation of Polar Octahydroindole Isomers
This method is suitable for the separation of polar octahydroindole isomers that are not well-retained on reversed-phase columns.
Column: A HILIC stationary phase, such as an amide- or silica-based column (e.g., 150 mm x 4.6 mm, 3.5 µm).
Mobile Phase A: 10 mM Ammonium Acetate in Water
Mobile Phase B: Acetonitrile
Gradient: 95% B to 60% B over 15 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 5 µL
Detector: Charged Aerosol Detector (CAD)
Nebulizer Gas: Nitrogen at 35 psi
Evaporation Temperature: 35 °C
Protocol 2: Pre-column Derivatization with FMOC-Cl for UV Detection
This protocol allows for the detection of octahydroindole isomers using a standard UV detector.
Derivatization Reagent: Prepare a 5 mM solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile.
Sample Preparation:
To 100 µL of your sample solution (in a suitable solvent like acetonitrile), add 100 µL of 0.1 M borate buffer (pH 9.0).
Add 200 µL of the FMOC-Cl solution.
Vortex the mixture and let it react at room temperature for 30 minutes.
Quench the reaction by adding 100 µL of 0.1 M glycine solution.
HPLC Analysis:
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B: 0.1% TFA in Acetonitrile
Gradient: 30% B to 80% B over 20 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Injection Volume: 10 µL
Detector: UV at 265 nm
Visualizing the Workflow
Troubleshooting Workflow for No Detection
Caption: Troubleshooting logic for addressing the absence of peaks.
General HPLC Separation Workflow
Caption: A typical workflow for the HPLC analysis of octahydroindole isomers.
Technical Support Center: Stereospecific Synthesis of Octahydro-1H-indole-2-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereospecific synthesis of octahydro-1...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereospecific synthesis of octahydro-1H-indole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the stereospecific synthesis of octahydro-1H-indole-2-carboxylic acid via hydrogenation?
A1: The most frequently employed catalysts for the hydrogenation of precursors like (S)-indoline-2-carboxylic acid are platinum and palladium-based catalysts. Platinum(IV) oxide (PtO₂) and palladium on carbon (Pd/C) are the most common choices.[1] Rhodium on carbon (Rh/C) has also been used in the hydrogenation of related N-heterocycles.
Q2: What is the expected diastereoselectivity when hydrogenating (S)-indoline-2-carboxylic acid?
A2: The hydrogenation of (S)-indoline-2-carboxylic acid typically yields a mixture of diastereomers. Using platinum oxide (PtO₂) as a catalyst, a diastereomeric ratio of approximately 90:10 of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid to its (2S,3aR,7aR) epimer can be expected.[1] The desired (2S,3aS,7aS) isomer can then be isolated and purified.
Q3: How can I purify the desired stereoisomer from the reaction mixture?
A3: Crystallization is a common and effective method for separating the desired diastereomer. For instance, the (2S,3aS,7aS) isomer can be purified by crystallization from ethanol.[1] In some cases, selective condensation reactions can be employed to separate epimers.
Q4: How can I confirm the stereochemical purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used technique to determine the stereochemical purity of octahydro-1H-indole-2-carboxylic acid. Chiral stationary phases can be used to separate enantiomers, while reverse-phase columns can often separate diastereomers.
1. Use fresh, high-quality catalyst. 2. Ensure starting materials and solvents are free of impurities (e.g., sulfur compounds, amines). The product itself, a secondary amine, can act as a catalyst poison.[2][3] Consider using a higher catalyst loading or perform the reaction in an acidic medium to protonate the nitrogen and reduce its poisoning effect. 3. Increase hydrogen pressure and/or reaction temperature according to the protocol.
1. Platinum oxide (PtO₂) has been shown to provide good diastereoselectivity for this transformation.[1] 2. The choice of solvent can influence the stereochemical outcome. Acetic acid is a commonly used solvent that has proven effective.[1] Optimization of the reaction temperature may also be necessary.
Difficulty in product isolation/purification
1. Incomplete reaction leading to a complex mixture. 2. Co-crystallization of diastereomers.
1. Monitor the reaction progress by TLC or HPLC to ensure complete conversion of the starting material. 2. Experiment with different crystallization solvents or solvent mixtures. A slow cooling rate during crystallization can improve the purity of the crystals.
Inconsistent results between batches
1. Variation in catalyst activity. 2. Purity of starting material. 3. Water content in the reaction.
1. Use a catalyst from the same batch or a new, well-characterized batch. 2. Ensure the starting material has consistent purity and stereochemistry. 3. Use anhydrous solvents, as water can affect the catalyst activity and the course of the reaction.
Catalyst Selection and Performance Data
The following table summarizes typical reaction conditions and performance data for the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.
Catalyst
Starting Material
Solvent
Temperature
Pressure
Catalyst Loading
Yield
Diastereomeric Ratio (desired:epimer)
PtO₂
(S)-indoline-2-carboxylic acid
Acetic Acid
60 °C
Atmospheric
~10 wt%
85% (of pure, isolated desired isomer)
90:10
Pd/C
(S)-indoline-2-carboxylic acid
Acetic Acid
RT - 60 °C
0.1 - 5 MPa
5-10 wt%
Reported to be effective, specific yield varies
Dependent on conditions
Key Experimental Protocols
Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid using PtO₂[1]
A solution of (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in acetic acid (60 mL) is hydrogenated at 60 °C in the presence of PtO₂ (e.g., 300 mg). The reaction is typically run for 24 hours at atmospheric pressure. After the reaction is complete, the catalyst is removed by filtration and washed with acetic acid. The solvent is then evaporated to dryness, and the resulting residue is crystallized from ethanol to yield pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.
General Protocol for Hydrogenation using Pd/C
(S)-indoline-2-carboxylic acid is dissolved in a suitable solvent, such as acetic acid. A 5% or 10% Pd/C catalyst is added to the solution (typically 5-10 wt% relative to the substrate). The mixture is then subjected to hydrogenation in a pressure reactor. The reaction conditions can vary, with temperatures ranging from room temperature to 60°C and hydrogen pressures from 0.1 to 5 MPa. The reaction progress should be monitored by TLC or HPLC. Upon completion, the catalyst is filtered off, and the product is isolated by evaporation of the solvent and subsequent purification, typically by crystallization.
Technical Support Center: Epimerization Control in Octahydro-1H-indole-2-carboxylic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of octahydro-1H-indole-2-carb...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of octahydro-1H-indole-2-carboxylic acid, with a specific focus on controlling epimerization at the C-2 position.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of octahydro-1H-indole-2-carboxylic acid, offering potential causes and solutions to help control unwanted epimerization.
Problem
Potential Cause
Suggested Solution
Poor diastereoselectivity in the hydrogenation of indoline-2-carboxylic acid.
The catalyst used may not provide sufficient facial selectivity. Different catalysts exhibit varying levels of stereocontrol.
Consider using Platinum(IV) oxide (PtO₂) as the catalyst. Studies have shown it can provide good diastereoselectivity. For example, hydrogenation of (S)-indoline-2-carboxylic acid with PtO₂ in acetic acid has been reported to yield a 90:10 diastereomeric ratio of the desired (2S,3aS,7aS) isomer.[1]
Reaction conditions such as solvent and temperature can significantly influence the stereochemical outcome.
Optimize reaction conditions. Acetic acid is a commonly used solvent that has proven effective.[1] Experiment with different temperatures to find the optimal balance between reaction rate and selectivity.
Increased formation of the undesired C-2 epimer over time.
Prolonged reaction times can lead to in-situ epimerization of the desired product. One study observed that extending the reaction time from 1 hour to 24 hours significantly enriched the undesired epimer.[1]
Monitor the reaction progress closely using techniques like HPLC to determine the optimal reaction time that maximizes the yield of the desired diastereomer before significant epimerization occurs.
The presence of base can catalyze epimerization at the α-carbon.
Ensure the reaction medium is not basic, unless a specific base-catalyzed epimerization is intended to access a different stereoisomer. For hydrogenation, acidic conditions (e.g., acetic acid) are generally preferred and can help suppress base-mediated epimerization.
Difficulty in separating the desired diastereomer from its C-2 epimer.
The diastereomers often have very similar physical properties, making separation by standard crystallization challenging.
Develop a robust HPLC method for both analytical monitoring and preparative separation. Reverse-phase HPLC with a C18 column and a suitable mobile phase (e.g., 10 mM potassium phosphate buffer at pH 3.0) has been successfully used to separate the stereoisomers.[2][3]
Co-crystallization or the formation of solid solutions can hinder purification by crystallization.
Experiment with different crystallization solvents. One successful method involves crystallization from ethanol to isolate the pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing octahydro-1H-indole-2-carboxylic acid?
A1: The most common method is the catalytic hydrogenation of a suitable precursor, typically indole-2-carboxylic acid or indoline-2-carboxylic acid.[1][4][5] The choice of starting material and catalyst is crucial for controlling the stereochemistry of the final product.
Q2: How can I control the stereochemistry at the C-2 position during the synthesis?
A2: Controlling the stereochemistry, and specifically preventing epimerization at the C-2 position, involves several factors:
Catalyst Selection: The choice of hydrogenation catalyst is critical. Platinum-based catalysts, such as PtO₂, have been shown to provide good diastereoselectivity in the hydrogenation of indoline-2-carboxylic acid.[1]
Reaction Conditions: Parameters like solvent, temperature, and hydrogen pressure can influence the stereochemical outcome.[2] Acetic acid is a commonly employed solvent.
Reaction Time: Prolonged reaction times can lead to epimerization. It is essential to monitor the reaction to stop it once the desired conversion is achieved without significant formation of the epimer.[1]
Q3: What analytical techniques are recommended for monitoring the diastereomeric ratio?
A3: High-Performance Liquid Chromatography (HPLC) is the most effective technique for separating and quantifying the different stereoisomers of octahydro-1H-indole-2-carboxylic acid.[2][3] Due to the lack of a strong chromophore in the molecule, a Refractive Index Detector (RID) is often used for detection.[2][3]
Q4: Are there established HPLC methods for separating the stereoisomers?
A4: Yes, a validated reverse-phase HPLC method has been reported for the separation of the four possible stereoisomers. The method utilizes a C18 column with a mobile phase of 10 mM potassium phosphate buffer at pH 3.0 and a column temperature of 35°C.[2][3]
Q5: What are the key stereoisomers of octahydro-1H-indole-2-carboxylic acid, and why is their synthesis important?
A5: Octahydro-1H-indole-2-carboxylic acid has three chiral centers, leading to four pairs of enantiomers. The specific stereoisomers, such as (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid and (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid, are crucial building blocks in the synthesis of important pharmaceuticals like Perindopril and Trandolapril.[2][3] Therefore, stereoselective synthesis is of high importance.
Experimental Protocols
Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid via Catalytic Hydrogenation
This protocol is adapted from a literature procedure for the diastereoselective hydrogenation of (S)-indoline-2-carboxylic acid.[1]
Materials:
(S)-indoline-2-carboxylic acid
Platinum(IV) oxide (PtO₂)
Acetic acid
Ethanol
Hydrogen gas
Hydrogenation apparatus
Procedure:
In a suitable hydrogenation vessel, dissolve (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in acetic acid (60 mL).
Add Platinum(IV) oxide (300 mg) to the solution.
Pressurize the vessel with hydrogen gas (atmospheric pressure or higher may be used) and heat the mixture to 60°C.
Maintain the reaction under these conditions for approximately 24 hours, monitoring the progress by HPLC to determine the optimal reaction time.
After the reaction is complete, cool the mixture and carefully filter off the catalyst. Wash the catalyst with a small amount of acetic acid.
Evaporate the combined filtrate to dryness under reduced pressure.
Crystallize the resulting residue from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid.
Expected Outcome: This procedure has been reported to yield the desired (2S,3aS,7aS)-isomer in 85% yield after crystallization, with an initial diastereomeric ratio of 90:10.[1]
Data Presentation
Table 1: Influence of Catalyst on Diastereomeric Ratio in the Hydrogenation of (S)-indoline-2-carboxylic acid
Catalyst
Solvent
Temperature (°C)
Pressure
Diastereomeric Ratio ((2S,3aS,7aS) : (2S,3aR,7aR))
Validating the Stereochemistry of (2R)-Octahydro-1H-indole-2-carboxylic Acid: A Comparative Guide to Analytical Techniques
The precise determination of stereochemistry is a critical aspect of drug discovery and development, as different stereoisomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. For co...
Author: BenchChem Technical Support Team. Date: November 2025
The precise determination of stereochemistry is a critical aspect of drug discovery and development, as different stereoisomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. For complex bicyclic amino acids like (2R)-Octahydro-1H-indole-2-carboxylic acid, a key intermediate in the synthesis of several pharmaceutical agents, unambiguous stereochemical validation is paramount.[1][][3][4][5] This guide provides a comprehensive comparison of X-ray crystallography, the definitive method for solid-state structure elucidation, with other powerful analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the stereochemical validation of this important synthetic building block.
X-ray Crystallography: The Gold Standard for Stereochemical Assignment
Single-crystal X-ray crystallography stands as the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[6] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, revealing the precise spatial arrangement of atoms.
Advantages of X-ray Crystallography:
Provides the absolute configuration of chiral centers.[6]
Offers high-resolution structural data, including bond lengths and angles.
The resulting crystal structure is a definitive proof of stereochemistry.
Limitations:
Requires the growth of high-quality single crystals, which can be a challenging and time-consuming process.[7][8][9]
The solid-state conformation may not always represent the structure in solution.
Comparative Analysis of Analytical Techniques
While X-ray crystallography provides the most definitive structural information, other spectroscopic and chromatographic methods offer valuable and often more readily accessible data for stereochemical analysis.
Technique
Principle
Information Provided
Advantages
Limitations
X-ray Crystallography
X-ray diffraction by a single crystal
3D molecular structure, absolute stereochemistry, bond lengths, and angles.[6]
Unambiguous determination of absolute configuration.[6]
Requires single crystals, which can be difficult to obtain.[7] Provides solid-state structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear spin transitions in a magnetic field
Connectivity, relative stereochemistry, conformational analysis in solution.[12][13]
Non-destructive, provides information on dynamics in solution.[13]
Does not directly provide absolute configuration. Lower resolution than X-ray crystallography.[14]
High-Performance Liquid Chromatography (HPLC)
Differential partitioning between a stationary and mobile phase
Separation of stereoisomers, determination of enantiomeric excess and diastereomeric ratio.[1][3][4]
High sensitivity, applicable for purity assessment.[3][4] Chiral stationary phases can resolve enantiomers.[15]
Indirect method for stereochemical assignment; requires reference standards.
Vibrational Circular Dichroism (VCD)
Differential absorption of left and right circularly polarized infrared light
Determination of absolute configuration in solution by comparing experimental and computed spectra.[16]
Can be challenging for highly flexible molecules.[16]
Experimental Protocols
A crucial aspect of reliable stereochemical validation is the adherence to well-defined experimental protocols. Below are generalized procedures for the key techniques discussed.
Protocol 1: Single-Crystal X-ray Crystallography
Crystal Growth:
Dissolve the purified (2R)-Octahydro-1H-indole-2-carboxylic acid in a suitable solvent or solvent mixture (e.g., ethyl acetate, methanol, acetone) to near saturation.[8]
Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals.[9][17] A good starting point is to prepare a solution with a concentration similar to that used for an NMR experiment.[17]
Protect the crystallizing solution from dust and mechanical disturbances.[8]
Data Collection:
Mount a suitable single crystal (typically >0.1 mm in all dimensions) on a goniometer head.[7]
Place the crystal in a single-crystal X-ray diffractometer.
Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
Structure Solution and Refinement:
Process the diffraction data to obtain a set of structure factors.
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
Refine the structural model against the experimental data to determine the final atomic coordinates, including the absolute stereochemistry.
Select a suitable chiral stationary phase (CSP) capable of resolving the stereoisomers of Octahydro-1H-indole-2-carboxylic acid. Macrocyclic glycopeptide phases like teicoplanin are often effective for amino acid separations.[15]
Optimize the mobile phase composition (e.g., a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer) to achieve baseline separation of the desired stereoisomer from other isomers.[3][4]
Sample Preparation:
Accurately weigh and dissolve a known amount of the sample in the mobile phase or a compatible solvent.
Analysis:
Inject the sample solution into the HPLC system.
Monitor the elution of the isomers using a suitable detector (e.g., UV, refractive index, or mass spectrometry).[3][4]
Determine the retention times of the different stereoisomers and calculate the enantiomeric excess or diastereomeric ratio by integrating the peak areas.
Protocol 3: NMR Spectroscopy for Relative Stereochemistry
Sample Preparation:
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆).
Data Acquisition:
Acquire a high-resolution ¹H NMR spectrum to observe the chemical shifts and coupling constants of the protons.
Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), to establish proton-proton connectivities and through-space proximities.
Spectral Analysis:
Analyze the coupling constants (J-values) between vicinal protons to infer their dihedral angles, which can help determine the relative stereochemistry of substituents on the ring system.
Interpret the NOESY correlations to identify protons that are close to each other in space, providing further evidence for the relative configuration.
Visualizing the Workflow
The following diagrams illustrate the general workflows for stereochemical validation using the discussed techniques.
A Comparative Guide to Determining the Enantiomeric Purity of Octahydro-1H-indole-2-carboxylic Acid by Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals The stereochemical purity of octahydro-1H-indole-2-carboxylic acid, a crucial building block in the synthesis of angiotensin-converting enzyme (ACE) inhibit...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of octahydro-1H-indole-2-carboxylic acid, a crucial building block in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Trandolapril, is a critical quality attribute.[1][2] This guide provides a comparative overview of methodologies for determining its enantiomeric purity, with a primary focus on chiral High-Performance Liquid Chromatography (HPLC). Alternative techniques, including chiral ligand-exchange chromatography and gas chromatography of derivatized enantiomers, are also discussed to offer a comprehensive perspective for method selection and development.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric purity of octahydro-1H-indole-2-carboxylic acid depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. While achiral HPLC can separate diastereomers, it is incapable of resolving enantiomers.[1][2] For this, specialized chiral methods are necessary.
Method
Principle
Typical Stationary Phase
Mobile Phase
Detection
Advantages
Disadvantages
Chiral HPLC
Direct enantioseparation on a chiral stationary phase (CSP)
Direct analysis, high resolution, established methodology
CSPs can be expensive, method development can be time-consuming
Chiral Ligand-Exchange Chromatography (CLEC)
Formation of transient diastereomeric metal complexes with a chiral ligand in the mobile or stationary phase
Achiral C18 or specialized ligand-exchange column
Aqueous buffer with a chiral ligand (e.g., L-phenylalaninamide) and a metal salt (e.g., Cu(II))
UV
Good resolution for amino acids, can be cost-effective if using a chiral mobile phase additive
Complex mobile phase preparation, potential for metal contamination
Chiral Gas Chromatography (GC)
Separation of volatile, diastereomeric derivatives on a chiral capillary column
Chiral GC column (e.g., Cyclodextrin-based)
Inert gas (e.g., Helium, Nitrogen)
Flame Ionization Detector (FID), Mass Spectrometry (MS)
High efficiency and sensitivity, suitable for volatile compounds
Requires derivatization, which adds complexity and potential for side reactions
Experimental Protocols
Chiral HPLC Method for Enantiomeric Purity
This section details a robust method for the direct enantiomeric separation of octahydro-1H-indole-2-carboxylic acid using a macrocyclic glycopeptide-based chiral stationary phase.
Instrumentation:
HPLC system with a pump, autosampler, column oven, and a suitable detector (UV or Refractive Index).
Chromatographic Conditions:
Column: Astec CHIROBIOTIC T (Teicoplanin-based CSP), 250 mm x 4.6 mm, 5 µm
Mobile Phase: Methanol/Acetic Acid/Triethylamine (100:0.1:0.1, v/v/v)
Flow Rate: 1.0 mL/min
Column Temperature: 25°C
Detection: UV at 210 nm (if derivatized) or Refractive Index Detector (for underivatized compound)
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Alternative Method 1: Chiral Ligand-Exchange Chromatography (CLEC)
This method offers an alternative approach by utilizing a chiral mobile phase to resolve the enantiomers on a standard achiral column.
Instrumentation:
HPLC system with a pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
Column: C18 (e.g., Inertsil ODS-4), 250 mm x 4.6 mm, 5 µm
Mobile Phase: Aqueous solution containing 2 mM L-phenylalaninamide, 1 mM Copper(II) Sulfate, and 5% Acetonitrile, adjusted to pH 5.5 with acetic acid.
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection: UV at 254 nm
Injection Volume: 20 µL
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.
Alternative Method 2: Chiral Gas Chromatography (GC) with Derivatization
For this method, the non-volatile amino acid is first converted into a volatile derivative, which is then analyzed on a chiral GC column.
Instrumentation:
Gas chromatograph with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Derivatization Procedure:
Esterification: To 1 mg of the sample, add 1 mL of 2M HCl in methanol. Heat at 100°C for 30 minutes. Evaporate the solvent under a stream of nitrogen.
Acylation: To the dried residue, add 0.5 mL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 60°C for 15 minutes. Cool to room temperature before injection.
GC Conditions:
Column: Chirasil-Val capillary column, 25 m x 0.25 mm, 0.16 µm
Carrier Gas: Helium at a constant flow of 1.2 mL/min
Injector Temperature: 250°C
Oven Temperature Program: 100°C (hold for 2 min), ramp to 180°C at 5°C/min, hold for 5 min.
Detector Temperature (FID): 280°C
Injection Volume: 1 µL (split ratio 20:1)
Experimental Workflow and Data Analysis
The general workflow for determining the enantiomeric purity of octahydro-1H-indole-2-carboxylic acid involves several key steps, from sample preparation to data interpretation. The following diagram illustrates this logical progression.
Workflow for Enantiomeric Purity Determination.
Calculation of Enantiomeric Purity:
The enantiomeric purity (or enantiomeric excess, ee%) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
By understanding the principles and experimental details of these different chiral separation techniques, researchers can make informed decisions to select the most suitable method for their specific analytical needs in the development and quality control of pharmaceuticals containing octahydro-1H-indole-2-carboxylic acid.
A Comparative Guide: Octahydro-1H-indole-2-carboxylic Acid vs. Proline in Peptide Structure
For Researchers, Scientists, and Drug Development Professionals In the realm of peptide design and drug development, the strategic incorporation of non-proteinogenic amino acids is a key approach to modulate peptide conf...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide design and drug development, the strategic incorporation of non-proteinogenic amino acids is a key approach to modulate peptide conformation, stability, and biological activity. Among the various proline analogues, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (Oic) has emerged as a compelling substitute for proline (Pro). This guide provides an objective comparison of Oic and Proline, supported by available experimental data, to aid researchers in making informed decisions for their peptide-based projects.
Physicochemical and Structural Properties: A Head-to-Head Comparison
Oic, a bicyclic amino acid, shares structural similarities with proline but possesses distinct properties that can be advantageous in peptide design. The fused ring system of Oic imparts a greater degree of conformational rigidity compared to the more flexible five-membered ring of proline. Furthermore, the extended hydrocarbon framework of Oic contributes to its increased lipophilicity.
Property
Proline (Pro)
Octahydro-1H-indole-2-carboxylic acid (Oic)
Reference
Molecular Weight ( g/mol )
115.13
169.22
Structure
Pyrrolidine ring
Fused pyrrolidine and cyclohexane rings
Conformational Preference
Cγ-endo and Cγ-exo puckering, relatively flexible
Prefers a rigid Cγ-exo pucker, promoting a stable polyproline II (PPII) helix
The incorporation of Oic into a peptide sequence generally leads to a more defined and stable secondary structure compared to the equivalent proline-containing peptide. This is primarily due to the rigid bicyclic nature of Oic, which restricts the peptide backbone's flexibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Table of Comparative NMR Data (Hypothetical)
No direct comparative experimental data for Ac-Oic-NHMe vs. Ac-Pro-NHMe was found in the reviewed literature. The following table illustrates the type of data that would be valuable for a direct comparison.
Parameter
Ac-Pro-NHMe
Ac-Oic-NHMe
¹H Chemical Shift (δ) - αH (ppm)
~4.3
Expected to be further downfield
³J(Hα,Hβ) Coupling Constant (Hz)
Varies depending on ring pucker
Expected to be consistent with a fixed pucker
¹³C Chemical Shift (δ) - Cβ (ppm)
~30
¹³C Chemical Shift (δ) - Cγ (ppm)
~25
trans:cis Ratio
~4:1
>95:5
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is widely used to assess the secondary structure of peptides. Peptides adopting a PPII helical conformation typically exhibit a characteristic CD spectrum with a strong negative band around 206 nm and a weak positive band around 228 nm. Studies on bradykinin, a peptide hormone containing proline residues, have shown that it exists in a disordered conformation in solution.[2] While direct comparative CD spectra of bradykinin and an Oic-substituted analog are not available, the known propensity of Oic to induce stable PPII helices suggests that substitution of proline with Oic would likely result in a CD spectrum characteristic of a more ordered PPII structure.
Biological Activity: A Tale of Two Residues
The substitution of proline with Oic can have a significant impact on the biological activity of peptides. This is often attributed to the more constrained conformation and increased hydrophobicity that Oic imparts.
Peptide/Analog
Biological Activity Metric
Proline-containing
Oic-containing
Reference
Bradykinin Analogs
Receptor Binding Affinity (IC₅₀)
Data not available for direct comparison
Data not available for direct comparison
Antimicrobial Peptides
Minimum Inhibitory Concentration (MIC)
Varies depending on the peptide
Data not available for direct comparison
While specific comparative data is limited, the introduction of proline analogs is a common strategy in medicinal chemistry to enhance peptide stability and receptor affinity. For instance, in bradykinin antagonists, the replacement of proline residues with other constrained amino acids has been shown to influence receptor binding.[3] Similarly, in antimicrobial peptides, proline residues play a crucial role in their activity, and substitutions can modulate their efficacy.[4][5] Given Oic's structural features, it is plausible that its incorporation could lead to analogs with altered and potentially enhanced biological activities.
Thermodynamic Stability
The thermodynamic stability of a peptide is a critical factor for its potential as a therapeutic agent. The rigid structure of Oic is expected to decrease the conformational entropy of the unfolded state, which can lead to an increase in the overall thermodynamic stability of the folded peptide.
Peptide
Melting Temperature (Tₘ)
Change in Free Energy of Unfolding (ΔΔGᵤ)
Reference
Model Peptide (Pro)
Data not available
Data not available
Model Peptide (Oic)
Data not available
Data not available
Studies on the introduction of proline into proteins have shown that it can lead to a small but significant increase in the free energy of thermal unfolding, primarily due to a reduction in the entropy of the unfolded state.[6] It is reasonable to extrapolate that the even more rigid Oic would have a similar or more pronounced stabilizing effect.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Oic-containing Peptides
The incorporation of Fmoc-(2S,3aS,7aS)-Oic-OH into a peptide sequence via automated or manual Fmoc-based SPPS follows standard protocols.
Workflow for Fmoc-SPPS
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Coupling Protocol for Fmoc-Oic-OH:
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amide) in dimethylformamide (DMF) for at least 1 hour.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc group.
Activation and Coupling:
In a separate vessel, dissolve Fmoc-(2S,3aS,7aS)-Oic-OH (2-5 equivalents relative to resin loading), a coupling agent such as HBTU/HATU (e.g., 0.95 equivalents relative to the amino acid), and an activator base like HOBt/HOAt (1 equivalent) in DMF.
Add a tertiary amine base such as N,N-diisopropylethylamine (DIEA) (2-4 equivalents) to the activation mixture.
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the coupling can be monitored using a qualitative ninhydrin test.
Washing: Wash the resin extensively with DMF to remove unreacted reagents.
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with dichloromethane (DCM) and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-4 hours.
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
Circular Dichroism (CD) Spectroscopy
Sample Preparation: Dissolve the lyophilized peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.
Data Acquisition: Record the CD spectrum from 190 to 260 nm at a controlled temperature (e.g., 25 °C) using a CD spectropolarimeter. Use a quartz cuvette with a path length of 1 mm.
Data Processing: Subtract the spectrum of the buffer from the peptide spectrum to obtain the final CD spectrum of the peptide. Convert the data from millidegrees to mean residue ellipticity [θ].
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Hydrophobicity Determination
The hydrophobicity of Oic relative to Proline can be quantified by determining their respective hydrophobicity indices (φ₀) using RP-HPLC.
Experimental Workflow
Caption: Workflow for determining the hydrophobicity index (φ₀) using RP-HPLC.
Standard Preparation: Prepare stock solutions of Proline and Oic in the mobile phase.
Chromatography: Perform a series of isocratic elutions on a C18 column using different concentrations of acetonitrile in water (both containing 0.1% TFA) as the mobile phase.
Data Analysis: For each isocratic run, calculate the retention factor (k) for each amino acid. Plot log(k) versus the volume fraction of acetonitrile. The y-intercept of this plot gives the hydrophobicity index (φ₀). A higher φ₀ value indicates greater hydrophobicity.
Conclusion
Octahydro-1H-indole-2-carboxylic acid stands out as a potent proline analogue for peptide modification. Its rigid, bicyclic structure and increased hydrophobicity offer valuable tools for stabilizing specific peptide conformations, particularly the polyproline II helix, and for modulating biological activity. While direct quantitative comparisons with proline in identical peptide contexts are still emerging in the literature, the available data strongly suggest that Oic can be a superior choice for applications requiring enhanced structural rigidity and lipophilicity. Researchers are encouraged to consider the specific goals of their peptide design when choosing between proline and this promising analogue. The detailed experimental protocols provided herein offer a starting point for the synthesis and characterization of Oic-containing peptides.
Stereoisomer Efficacy Showdown: Unpacking the Biological Activity of Octahydro-1H-indole-2-carboxylic Acids
A Comparative Guide for Researchers in Drug Discovery and Development The stereochemical configuration of a molecule is a critical determinant of its biological activity. This guide provides a comparative analysis of the...
Author: BenchChem Technical Support Team. Date: November 2025
A Comparative Guide for Researchers in Drug Discovery and Development
The stereochemical configuration of a molecule is a critical determinant of its biological activity. This guide provides a comparative analysis of the biological efficacy of different stereoisomers of octahydro-1H-indole-2-carboxylic acid, a key building block in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. While direct comparative data on the biological activity of the octahydro-1H-indole-2-carboxylic acid stereoisomers themselves is limited in publicly available literature, their profound influence on the efficacy of the final drug product is well-documented. This guide leverages data on the active drug derivatives to illuminate the importance of stereoselectivity in this class of compounds.
The Decisive Role of Stereochemistry in ACE Inhibition
Octahydro-1H-indole-2-carboxylic acid is a crucial intermediate in the synthesis of ACE inhibitors like Perindopril and Trandolapril. The therapeutic efficacy of these drugs is highly dependent on the specific stereoisomer of the octahydro-1H-indole-2-carboxylic acid used in their synthesis. The active form of Perindopril, Perindoprilat, has five chiral centers, resulting in 32 possible stereoisomers. However, only a select few exhibit potent ACE inhibitory activity.
A pivotal study on the stereoisomers of Perindoprilat revealed that out of the 32 possibilities, only four stereoisomers demonstrated high-potency ACE inhibition in the nanomolar range.[1] A further four stereoisomers were found to be approximately ten times less active.[1] This stark difference underscores the critical importance of selecting the correct stereoisomer of octahydro-1H-indole-2-carboxylic acid during drug design and synthesis to ensure therapeutic efficacy. The in vivo absorption of the prodrug and its subsequent activation to the active diacid form are also significantly influenced by the chirality of the two ring junction carbons in the perhydroindole ring.[1]
Comparative Efficacy of Perindoprilat Stereoisomers
The following table summarizes the ACE inhibitory potency of Perindoprilat stereoisomers, which are derived from their corresponding octahydro-1H-indole-2-carboxylic acid precursors.
The primary target of ACE inhibitors derived from octahydro-1H-indole-2-carboxylic acid is the Renin-Angiotensin System (RAS), a critical regulator of blood pressure. By inhibiting ACE, these drugs prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.
Caption: The Renin-Angiotensin System (RAS) signaling pathway and the site of action for ACE inhibitors.
Experimental Protocols: In Vitro ACE Inhibition Assay
The following is a detailed methodology for a common in vitro assay used to determine the ACE inhibitory activity of compounds like Perindoprilat.
Objective: To determine the concentration of an inhibitor required to reduce the activity of ACE by 50% (IC50).
Materials:
Angiotensin-Converting Enzyme (ACE) from rabbit lung
Substrate: N-Hippuryl-His-Leu (HHL)
Buffer: 100 mM sodium borate buffer (pH 8.3) containing 300 mM NaCl
Inhibitor compound (e.g., different stereoisomers of Perindoprilat) at various concentrations
Trichloroacetic acid (TCA) for stopping the reaction
Ethyl acetate for extraction
Spectrophotometer
Procedure:
Preparation of Reagents:
Prepare a stock solution of ACE in a suitable buffer.
Prepare a stock solution of the HHL substrate in the assay buffer.
Prepare serial dilutions of the inhibitor compound in the assay buffer.
Enzyme Reaction:
In a microcentrifuge tube, add a specific volume of the assay buffer.
Add a defined amount of the inhibitor solution (or buffer for the control).
Pre-incubate the mixture with a specific amount of ACE solution at 37°C for a designated time (e.g., 15 minutes).
Initiate the reaction by adding the HHL substrate solution.
Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).
Reaction Termination and Extraction:
Stop the reaction by adding a defined volume of TCA.
Centrifuge the mixture to pellet the precipitated protein.
Extract the hippuric acid (the product of HHL cleavage by ACE) from the supernatant using ethyl acetate.
Evaporate the ethyl acetate layer to dryness.
Quantification:
Re-dissolve the dried hippuric acid in a suitable solvent (e.g., water or buffer).
Measure the absorbance of the hippuric acid at a specific wavelength (e.g., 228 nm) using a spectrophotometer.
Data Analysis:
Calculate the percentage of ACE inhibition for each inhibitor concentration using the following formula:
% Inhibition = [(A_control - A_inhibitor) / A_control] x 100
Where:
A_control is the absorbance of the control (no inhibitor).
A_inhibitor is the absorbance in the presence of the inhibitor.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value from the resulting dose-response curve.
Caption: Experimental workflow for an in vitro ACE inhibition assay.
Comparative Analysis of ACE Inhibitory Activity in Octahydroindole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the Angiotensin-Converting Enzyme (ACE) inhibitory activity of a series of octahydroindole-based compounds. Th...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Angiotensin-Converting Enzyme (ACE) inhibitory activity of a series of octahydroindole-based compounds. The data presented is compiled from preclinical research to aid in the evaluation of these compounds as potential therapeutic agents for hypertension and other cardiovascular disorders.
Quantitative Comparison of ACE Inhibitory Activity
The in vitro ACE inhibitory activity of various 1-glutarylindoline-2(S)-carboxylic acid derivatives, which share a core structure related to octahydroindoles, is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
Note: The data presented is for 1-glutarylindoline-2(S)-carboxylic acid derivatives, which are structurally analogous to octahydroindole-based compounds.
While specific IC50 values for all 32 stereoisomers of perindopril, a prominent octahydroindole-based ACE inhibitor, are not publicly available in a comparative table, research indicates significant stereoselectivity in its activity.[2] Studies have shown that four of the 32 stereoisomers of perindoprilat (the active metabolite of perindopril) exhibit potent ACE inhibitory activity in the nanomolar range, while four others are approximately ten times less active.[2] This highlights the critical role of stereochemistry in the ACE inhibitory potential of these compounds.
Experimental Protocols
The following is a detailed methodology for a standard in vitro ACE inhibition assay, which can be adapted for either spectrophotometric or HPLC-based detection.
In Vitro ACE Inhibition Assay
1. Principle:
The assay is based on the ability of ACE to hydrolyze the substrate hippuryl-L-histidyl-L-leucine (HHL) to hippuric acid (HA) and L-histidyl-L-leucine. The extent of ACE inhibition by a test compound is determined by measuring the amount of hippuric acid produced.
2. Reagents and Materials:
Angiotensin-Converting Enzyme (ACE) from rabbit lung
Hippuryl-L-histidyl-L-leucine (HHL)
Hippuric acid (HA) standard
Borate buffer (100 mM, pH 8.3) containing 300 mM NaCl
Test compounds (octahydroindole-based derivatives)
Positive control (e.g., Captopril)
1 M HCl (for reaction termination)
Ethyl acetate (for extraction in spectrophotometric method)
Mobile phase for HPLC (e.g., a mixture of aqueous phosphate buffer and an organic solvent like acetonitrile or methanol)
Microcentrifuge tubes or 96-well plates
Incubator (37°C)
Vortex mixer
Centrifuge
UV-Vis Spectrophotometer or HPLC system with a UV detector
3. Procedure:
a. Preparation of Solutions:
Prepare a stock solution of HHL (e.g., 5 mM) in borate buffer.
Prepare a solution of ACE (e.g., 0.1 U/mL) in borate buffer.
Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay does not exceed 1%). Prepare serial dilutions to determine the IC50 value.
b. Enzyme Reaction:
In a microcentrifuge tube or a well of a 96-well plate, add:
40 µL of the test compound solution (or buffer for the control, and positive control solution).
10 µL of the ACE solution.
Pre-incubate the mixture at 37°C for 5-10 minutes.
Initiate the enzymatic reaction by adding 50 µL of the HHL solution.
Incubate the reaction mixture at 37°C for 30-60 minutes.
c. Reaction Termination:
Stop the reaction by adding 250 µL of 1 M HCl.
d. Quantification of Hippuric Acid:
i. Spectrophotometric Method:
Add 1.5 mL of ethyl acetate to each tube and vortex vigorously to extract the hippuric acid.
Centrifuge the tubes to separate the layers.
Carefully transfer a known volume of the upper ethyl acetate layer to a new tube.
Evaporate the ethyl acetate to dryness.
Reconstitute the dried hippuric acid in a suitable volume of buffer or mobile phase.
Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.[3]
A standard curve of known concentrations of hippuric acid should be prepared to quantify the amount of HA produced.
ii. HPLC Method:
After terminating the reaction, filter the reaction mixture through a suitable syringe filter (e.g., 0.22 µm).
Inject a known volume (e.g., 20 µL) of the filtered solution into the HPLC system.
Separate the hippuric acid from the unreacted HHL on a C18 reverse-phase column.
Detect the hippuric acid peak by monitoring the absorbance at 228 nm.[4][5][6]
The peak area of hippuric acid is proportional to its concentration. A standard curve should be generated using known concentrations of hippuric acid.
4. Calculation of ACE Inhibition and IC50:
The percentage of ACE inhibition is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance or peak area of the control (without inhibitor) and A_sample is the absorbance or peak area in the presence of the test compound.
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Renin-Angiotensin System and the general workflow of the ACE inhibition assay.
Caption: The Renin-Angiotensin System and the mechanism of ACE inhibition.
Caption: Experimental workflow for determining ACE inhibitory activity.
analysis of octahydro-1H-indole-2-carboxylic acid isomers by refractive index detector
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of analytical methods for the isomeric separation of octahydro-1H-indole-2-carboxylic acid, a crucial intermediate...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the isomeric separation of octahydro-1H-indole-2-carboxylic acid, a crucial intermediate in the synthesis of pharmaceuticals like Perindopril and Trandolapril. A primary focus is placed on a validated High-Performance Liquid Chromatography (HPLC) method utilizing a Refractive Index Detector (RID), with a comparative overview of alternative analytical approaches.
Octahydro-1H-indole-2-carboxylic acid is a non-chromophoric compound, meaning it does not absorb ultraviolet (UV) light, which makes many standard HPLC detection methods unsuitable. This guide will demonstrate the utility of RID as a universal detector for this application and compare its performance with other potential methods.
Performance Comparison of Analytical Methods
The following table summarizes the performance of the HPLC-RID method for the analysis of octahydro-1H-indole-2-carboxylic acid isomers and provides a qualitative comparison with other potential analytical techniques.
Parameter
HPLC with Refractive Index Detection (RID)
Chiral Ligand-Exchange Chromatography
HPLC with UV Detection (with Derivatization)
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle
Separation based on polarity on a C18 column, with detection based on changes in the refractive index of the mobile phase.
Separation of enantiomers through the formation of transient diastereomeric complexes with a chiral selector in the mobile phase.
Chemical modification of the analyte to introduce a UV-absorbing chromophore, allowing for detection by a UV detector.
Separation by HPLC followed by detection based on the mass-to-charge ratio of the ionized analyte.
Data not readily available for this specific analyte.
Can be variable and needs careful validation due to the extra derivatization step.
Typically good, but can be affected by matrix effects.
Advantages
Simple, cost-effective, suitable for non-chromophoric compounds, and uses readily available equipment.[1]
High selectivity for stereoisomers.
High sensitivity and selectivity are achievable.
High sensitivity, high selectivity, and provides structural information.
Disadvantages
Lower sensitivity compared to other detectors, not suitable for gradient elution, and sensitive to temperature and pressure fluctuations.
Can be complex to develop, and the mobile phase additives can be expensive.
Requires an additional, potentially complex, derivatization step, which can introduce variability.
High initial instrument cost and operational complexity.
Experimental Protocols
HPLC with Refractive Index Detection (RID)
This method is based on a validated, stability-indicating reverse-phase HPLC method.[1]
Chromatographic Conditions:
Column: Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm
Mobile Phase: 10 mM Potassium Phosphate buffer (pH 3.0)
Flow Rate: 1.5 mL/min
Column Temperature: 35°C
Detector: Refractive Index Detector (RID)
Run Time: 35 minutes
Sample Preparation:
Stock Solutions: Prepare individual stock solutions of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid and its three diastereomers by dissolving 25 mg of each isomer in 10 mL of the mobile phase.[1]
Test Solution: Weigh approximately 50 mg of the octahydro-1H-indole-2-carboxylic acid substance into a 10 mL volumetric flask, dissolve, and dilute to volume with the mobile phase.[1]
Alternative Methodologies (Qualitative Overview)
Chiral Ligand-Exchange Chromatography: This technique involves adding a chiral selector, such as L-phenylalaninamide and a copper (II) salt, to the mobile phase. The enantiomers of octahydro-1H-indole-2-carboxylic acid form transient diastereomeric complexes with the chiral selector, which can then be separated on a standard HPLC column. This method offers high selectivity for the stereoisomers.
HPLC with UV Detection (with Derivatization): Since octahydro-1H-indole-2-carboxylic acid lacks a chromophore, a pre- or post-column derivatization step can be employed to attach a UV-absorbing molecule to the isomers. This allows for sensitive detection using a standard UV detector. The choice of derivatizing agent is critical and must be carefully validated.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high sensitivity and selectivity and can provide structural information about the isomers. After separation by HPLC, the isomers are ionized and detected by a mass spectrometer. This method can be particularly useful for identifying and quantifying trace levels of isomers.
Visualizing the Analytical Workflow and Method Comparison
To better illustrate the processes, the following diagrams outline the experimental workflow for the HPLC-RID analysis and a logical comparison of the detection methods.
Caption: Experimental workflow for the HPLC-RID analysis of octahydro-1H-indole-2-carboxylic acid isomers.
Enhancing Peptide Durability: Octahydro-1H-indole-2-carboxylic Acid Fortifies Bradykinin Analog Against Metabolic Degradation
The incorporation of the non-proteinogenic amino acid octahydro-1H-indole-2-carboxylic acid (Oic) into peptide structures markedly enhances their metabolic stability, a critical factor for the development of peptide-base...
Author: BenchChem Technical Support Team. Date: November 2025
The incorporation of the non-proteinogenic amino acid octahydro-1H-indole-2-carboxylic acid (Oic) into peptide structures markedly enhances their metabolic stability, a critical factor for the development of peptide-based therapeutics. A case in point is the bradykinin B1 receptor antagonist, R-954, which demonstrates a significantly extended half-life in preclinical studies compared to the native bradykinin peptide. This heightened stability underscores the potential of Oic as a valuable building block in designing more robust and effective peptide drugs.
The inherent susceptibility of natural peptides to rapid degradation by proteases in the body presents a major hurdle in their clinical application. To overcome this, researchers are exploring various chemical modifications to bolster the peptide backbone. One such promising strategy is the substitution of natural amino acids with synthetic counterparts like Oic, a conformationally constrained proline analog.
A comprehensive analysis of the bradykinin analog R-954, where the natural proline at position 2 is replaced by Oic, reveals its exceptional resistance to metabolic breakdown. Preclinical pharmacokinetic studies in rats have shown that R-954 possesses a half-life ranging from 1.9 to 2.7 hours[1]. Furthermore, investigations have indicated that R-954 does not appear to be metabolized in the rat circulatory system or in homogenates of various rat tissues, including the kidney, lung, and liver[1][2]. This remarkable stability is a significant improvement over the fleeting existence of native bradykinin.
Comparative Metabolic Stability: Oic-Containing Peptide vs. Alternatives
To contextualize the stabilizing effect of Oic, a comparison of the metabolic half-lives of native bradykinin and its modified analogs is presented below.
Note: The in vitro data for native bradykinin and its metabolites were obtained under specific experimental conditions and may not be directly comparable to the in vivo data for R-954. However, it provides a general indication of their relative stabilities.[3]
The data clearly illustrates that while native bradykinin is rapidly degraded, the strategic incorporation of Oic in the R-954 analog, combined with other modifications, leads to a substantial increase in its metabolic half-life.
Experimental Protocols for Assessing Metabolic Stability
The determination of peptide metabolic stability typically involves in vitro and in vivo assays. The following are generalized protocols based on common methodologies.
In Vitro Peptide Stability Assay in Plasma
Peptide Incubation: The test peptide is incubated in fresh plasma (e.g., human or rat) at a specific concentration.
Time-Course Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).
Protein Precipitation: The plasma proteins in the samples are precipitated, often using an organic solvent like acetonitrile, to stop enzymatic reactions.
Centrifugation: The samples are centrifuged to separate the precipitated proteins from the supernatant containing the peptide.
Analysis: The supernatant is analyzed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact peptide remaining.
Half-Life Calculation: The degradation rate and the half-life (t½) of the peptide are calculated from the decrease in its concentration over time.
In Vivo Pharmacokinetic Study
Animal Model: The peptide is administered to a suitable animal model, typically rats or mice, via a relevant route (e.g., intravenous injection).
Blood Sampling: Blood samples are collected from the animals at predetermined time points post-administration.
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
Peptide Extraction: The peptide is extracted from the plasma samples.
Quantification: The concentration of the peptide in the plasma samples is determined using a validated analytical method, such as LC-MS/MS.
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the elimination half-life (t½), clearance, and volume of distribution.
Logical Workflow for Assessing Peptide Stability
The process of evaluating the metabolic stability of a modified peptide like an Oic-containing analog can be visualized as a structured workflow.
Caption: A flowchart illustrating the key stages in assessing the metabolic stability of peptides.
The enhanced metabolic stability conferred by the incorporation of octahydro-1H-indole-2-carboxylic acid, as demonstrated by the bradykinin analog R-954, highlights a promising avenue for the design of next-generation peptide therapeutics with improved pharmacokinetic profiles and, consequently, greater therapeutic potential.
A Comparative Analysis of Octahydro-1H-indole-2-carboxylic Acid and Other Bicyclic Amino Acids in Drug Design
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the quest for molecules with enhanced potency, selectivity, and metabolic stability is perpetual. Bicyclic a...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for molecules with enhanced potency, selectivity, and metabolic stability is perpetual. Bicyclic amino acids, a class of constrained unnatural amino acids, have emerged as powerful tools in the design of peptidomimetics and other therapeutics. By restricting the conformational flexibility of the peptide backbone, these rigid scaffolds can pre-organize a molecule into a bioactive conformation, leading to improved binding affinity and resistance to enzymatic degradation. This guide provides a comparative analysis of octahydro-1H-indole-2-carboxylic acid (Oic), a key component of the angiotensin-converting enzyme (ACE) inhibitor Perindopril, against other notable bicyclic amino acids. We present a synthesis of available quantitative data, detailed experimental protocols for key characterization techniques, and visualizations of relevant biological pathways and experimental workflows.
Performance Comparison of Bicyclic Amino Acid-Containing ACE Inhibitors
The inhibition of the angiotensin-converting enzyme (ACE) is a cornerstone of hypertension management. The incorporation of bicyclic amino acids into ACE inhibitors has proven to be a successful strategy to enhance their potency. Below is a summary of the in vitro ACE inhibitory activity (IC50) of various compounds containing bicyclic amino acid scaffolds.
The conformational rigidity of bicyclic amino acids is their defining characteristic. This rigidity is influenced by the ring size and fusion pattern of the bicyclic system. Quantum mechanical calculations and experimental techniques like NMR and X-ray crystallography have been employed to elucidate the preferred conformations of these structures.
For instance, studies on octahydro-1H-indole-2-carboxylic acid (Oic) have revealed that its conformational preferences are solvent-dependent. In the gas phase, it predominantly adopts a single, rigid γ-turn conformation. However, in an aqueous solution, it exhibits greater flexibility, with helical, polyproline-II, and γ-turn motifs being energetically favorable[6]. This flexibility in a biological environment can be crucial for its interaction with target proteins.
In comparison, other proline analogs with different ring sizes, such as azetidine-2-carboxylic acid (four-membered ring) and piperidine-2-carboxylic acid (six-membered ring), also show distinct conformational preferences that influence the backbone structure of peptides into which they are incorporated[7]. The choice of a specific bicyclic amino acid can, therefore, be used to fine-tune the three-dimensional structure of a peptidomimetic to optimize its biological activity.
Experimental Protocols
To aid researchers in the evaluation of novel compounds containing bicyclic amino acids, we provide detailed methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful technique to determine the three-dimensional structure of molecules in solution. For a peptide containing a bicyclic amino acid like perindopril, the following protocol can be adapted.
Objective: To determine the solution conformation of a peptide containing a bicyclic amino acid.
Materials:
Peptide sample (1-5 mg)
Deuterated solvent (e.g., D₂O, DMSO-d₆)
NMR tubes
NMR spectrometer (e.g., 500 MHz or higher)
Procedure:
Sample Preparation: Dissolve the peptide sample in the appropriate deuterated solvent to a final concentration of 1-10 mM. Transfer the solution to a clean NMR tube.
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and identify the chemical shifts of the protons.
2D NMR Experiments:
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, which helps in assigning protons within the same amino acid residue.
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., within an amino acid residue).
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing information about the peptide's three-dimensional structure. Acquire spectra with mixing times ranging from 100 to 400 ms.
Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). Assign the proton resonances and use the NOE-derived distance restraints to calculate a family of solution structures using molecular modeling software (e.g., CYANA, XPLOR-NIH).
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides high-resolution information about the atomic arrangement of a molecule in its crystalline state.
Objective: To determine the three-dimensional structure of a bicyclic amino acid-containing compound.
Procedure:
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various conditions (solvents, precipitants, temperature).
Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector.
Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal. The phases of the diffracted X-rays are determined (phasing), and an initial electron density map is calculated. A molecular model is built into the electron density and refined to best fit the experimental data.
In Vitro Enzymatic Stability Assay
This assay assesses the resistance of a peptide or peptidomimetic to degradation by proteases.
Objective: To compare the stability of peptides containing octahydro-1H-indole-2-carboxylic acid versus other bicyclic amino acids in the presence of digestive enzymes.
Materials:
Peptide samples
Pepsin from porcine gastric mucosa
α-Chymotrypsin from bovine pancreas
Reaction buffer (e.g., simulated gastric fluid for pepsin, simulated intestinal fluid for chymotrypsin)
Quenching solution (e.g., trifluoroacetic acid)
HPLC system for analysis
Procedure:
Enzyme and Substrate Preparation: Prepare stock solutions of the enzymes and peptide substrates in the appropriate reaction buffers.
Digestion Reaction:
For pepsin digestion, incubate the peptide substrate with pepsin (e.g., enzyme-to-substrate ratio of 1:20 w/w) in simulated gastric fluid (pH ~2) at 37°C[8][9].
For chymotrypsin digestion, incubate the peptide substrate with chymotrypsin (e.g., enzyme-to-substrate ratio of 1:50 w/w) in simulated intestinal fluid (pH ~7.5) at 37°C[10].
Time Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture and quench the reaction by adding a quenching solution.
HPLC Analysis: Analyze the samples by reverse-phase HPLC to quantify the amount of remaining intact peptide.
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the half-life of the peptide under the assay conditions.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
Octahydro-1H-indole-2-carboxylic acid is a key structural component of ACE inhibitors, which target the RAAS pathway. This pathway plays a critical role in regulating blood pressure.
The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors.
A Comparative Guide to Confirming the Absolute Configuration of Substituted Octahydroindole-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals The precise determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development, as stereoisomers can exhib...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles. Substituted octahydroindole-2-carboxylic acids are important building blocks in medicinal chemistry, notably as key intermediates in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like perindopril.[1] This guide provides a comparative overview of three powerful analytical techniques for confirming the absolute configuration of these bicyclic amino acid derivatives: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries, and Vibrational Circular Dichroism (VCD) Spectroscopy.
Data Presentation: A Comparative Analysis
The following tables summarize the key features and performance metrics of each technique, providing a framework for selecting the most appropriate method for a given research objective.
Table 1: General Comparison of Analytical Techniques
Feature
X-ray Crystallography
NMR with Chiral Auxiliaries
Vibrational Circular Dichroism (VCD)
Principle
Diffraction of X-rays by a single crystal
Diastereomeric differentiation of NMR signals
Differential absorption of left and right circularly polarized infrared light
Sample Phase
Solid (single crystal)
Solution
Solution or neat liquid/oil
Outcome
Unambiguous 3D structure and absolute configuration
Relative configuration; absolute if auxiliary is of known configuration
Absolute configuration through comparison with quantum chemical calculations
Sample Req.
High-quality single crystal
~1-10 mg, soluble
~5-20 mg, soluble
Throughput
Low to medium
High
Medium
Cost
High (instrumentation and expertise)
Moderate (instrumentation is common)
High (specialized spectrometer)
Table 2: Performance Comparison for Substituted Octahydroindole-2-Carboxylic Acid Derivatives
Parameter
X-ray Crystallography
NMR with Chiral Auxiliaries
Vibrational Circular Dichroism (VCD)
Reliability
Very High (Gold Standard)
High (dependent on chiral auxiliary and spectral resolution)
High (dependent on computational accuracy)
Versatility
Limited by crystallization
Broadly applicable to soluble compounds
Broadly applicable to soluble compounds, even non-crystalline ones[1]
Data Analysis
Structure solution and refinement
Analysis of chemical shift differences (Δδ)
Comparison of experimental and calculated spectra
Key Challenge
Growing suitable single crystals
Overlapping signals, choice of auxiliary
Computational cost and accuracy for flexible molecules
Table 3: Experimental Data for a Substituted Octahydroindole-2-Carboxylic Acid Derivative: (2R,3aS,7aS)-2-methyl-octahydroindole-2-carboxylic acid
Method
Experimental Data
Reference
X-ray Crystallography
Single crystal X-ray diffraction of a precursor confirmed the (S,S,S) stereochemistry for the α-methylated product, indicating retention of configuration during synthesis.
X-ray crystallography provides an unambiguous determination of the absolute configuration by mapping the electron density of a single crystal.
Experimental Workflow:
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Detailed Methodology:
Crystal Growth: High-quality single crystals of the target compound or a suitable derivative are grown. For octahydroindole-2-carboxylic acid derivatives, this may involve derivatization to form an oxazolidinone, which can yield crystals suitable for X-ray analysis.[2] Slow evaporation of a solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexanes) is a common technique.[2]
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.
Absolute Configuration Assignment: For non-centrosymmetric space groups, the absolute configuration can be determined by analyzing the anomalous dispersion effects. The Flack parameter is a key indicator, with a value close to 0 indicating the correct absolute configuration has been assigned.
NMR Spectroscopy with Chiral Auxiliaries
This method relies on the formation of diastereomeric complexes between the chiral analyte and a chiral auxiliary (chiral derivatizing agent or chiral solvating agent), which leads to distinguishable signals in the NMR spectrum.
Experimental Workflow:
Caption: Workflow for absolute configuration determination using NMR with a chiral auxiliary.
Detailed Methodology:
Sample Preparation: The substituted octahydroindole-2-carboxylic acid is typically converted to its methyl or benzyl ester to facilitate the interaction with the chiral auxiliary and improve solubility in common NMR solvents.
Formation of Diastereomeric Complexes:
With a Chiral Derivatizing Agent (e.g., Mosher's Acid): The esterified analyte is reacted with both (R)- and (S)-Mosher's acid chloride to form diastereomeric esters. The two diastereomers are then analyzed by ¹H or ¹⁹F NMR.
With a Chiral Solvating Agent (CSA): The analyte is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and the NMR spectrum is recorded. A chiral solvating agent (e.g., (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol) is then added to the NMR tube, and another spectrum is acquired.
NMR Data Acquisition: High-resolution ¹H NMR spectra are recorded for the diastereomeric complexes.
Data Analysis: The chemical shifts of protons near the stereocenter of the two diastereomers will be different. The differences in chemical shifts (Δδ = δS - δR) are calculated and correlated with established models (e.g., the Mosher model) to deduce the absolute configuration. For amino acid benzyl esters, (R)-Mosher acid has been shown to be an effective chiral solvating agent for enantiodiscrimination.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum is then compared to a spectrum predicted by quantum chemical calculations for a known absolute configuration.
Experimental Workflow:
Caption: Workflow for absolute configuration determination using VCD spectroscopy.
Detailed Methodology:
Sample Preparation: The substituted octahydroindole-2-carboxylic acid is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 20 mg/mL.[3]
VCD Spectrum Acquisition: The VCD and IR spectra are recorded simultaneously on a VCD spectrometer. Data acquisition may take several hours to achieve a good signal-to-noise ratio.[3]
Computational Modeling:
A conformational search is performed for one enantiomer of the molecule to identify all low-energy conformers.
The geometry of each conformer is optimized, and their vibrational frequencies and rotational strengths are calculated using Density Functional Theory (DFT).
The theoretical VCD spectrum is generated by a Boltzmann-weighted average of the spectra of the individual conformers.
Spectral Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that of the enantiomer used in the calculation. If the experimental spectrum is the mirror image of the calculated one, the sample has the opposite absolute configuration.
Conclusion
The determination of the absolute configuration of substituted octahydroindole-2-carboxylic acids can be reliably achieved using several advanced analytical techniques. X-ray crystallography stands as the definitive method, provided that suitable crystals can be obtained. NMR spectroscopy with chiral auxiliaries offers a versatile solution-state alternative. VCD spectroscopy has emerged as a powerful tool, particularly for compounds that are difficult to crystallize, by bridging experimental measurements with theoretical calculations. The choice of method will depend on factors such as sample availability and form, access to instrumentation, and the specific requirements of the research project. For unambiguous assignment, especially in regulatory filings, employing at least two of these orthogonal techniques is highly recommended.
Proper Disposal of (2R)-Octahydro-1H-indole-2-carboxylic Acid: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of (2R)-Octahydro-1H-indole-2...
Author: BenchChem Technical Support Team. Date: November 2025
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of (2R)-Octahydro-1H-indole-2-carboxylic acid (CAS No. 80875-98-5), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
(2R)-Octahydro-1H-indole-2-carboxylic acid is a chemical compound for which disposal protocols should be approached with caution. While some sources may not classify it as a hazardous substance, it is best practice to handle it as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.[1][2] This conservative approach ensures the highest level of safety.
Key Disposal Principles
The fundamental principle of laboratory waste management is to formulate a disposal plan before commencing any experimental work.[3] For (2R)-Octahydro-1H-indole-2-carboxylic acid, this involves treating it as a hazardous chemical waste. As such, it must be collected, segregated, and disposed of through an approved hazardous waste management program.
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][5] Hazardous chemicals can disrupt wastewater treatment processes and pose a threat to aquatic life and the environment.[6]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for (2R)-Octahydro-1H-indole-2-carboxylic acid.
Experimental Protocols: Waste Segregation and Collection
Proper segregation and collection of chemical waste are critical to prevent accidental reactions and ensure safe disposal. The following step-by-step protocol should be followed:
Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory for the accumulation of hazardous waste.[4][9] This area must be at or near the point of generation and under the control of the laboratory personnel.
Use Appropriate Waste Containers: Collect waste (2R)-Octahydro-1H-indole-2-carboxylic acid in a designated, compatible container. The container must be in good condition, with a secure, tightly fitting lid to prevent leaks or spills.[3][9] It is advisable to use the original container if it is suitable for waste collection.
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "(2R)-Octahydro-1H-indole-2-carboxylic acid". The label should also include the date when the first drop of waste was added to the container.
Segregation of Incompatible Wastes: Store containers of (2R)-Octahydro-1H-indole-2-carboxylic acid separately from incompatible materials, such as strong oxidizing agents.[1][8] A good practice is to store acids and bases separately.[9]
Container Management: Keep the waste container closed at all times except when adding waste.[3][9] Do not overfill containers; leave at least 10% of headspace to allow for expansion.
Arrange for Disposal: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers, but institutional policies may vary), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[4][9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of (2R)-Octahydro-1H-indole-2-carboxylic acid.
Caption: Decision workflow for the disposal of (2R)-Octahydro-1H-indole-2-carboxylic acid.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of (2R)-Octahydro-1H-indole-2-carboxylic acid, thereby fostering a culture of safety and regulatory compliance within their institutions.
Safeguarding Your Research: A Comprehensive Guide to Handling (2R)-Octahydro-1H-indole-2-carboxylic Acid
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of (2R)-Octahydro-1H-indole-2-carboxylic acid. Adherence to these guidelines is essential for ens...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of (2R)-Octahydro-1H-indole-2-carboxylic acid. Adherence to these guidelines is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE, compiled from safety data sheets of structurally similar compounds.
Protection Type
Specific Recommendations
Regulatory Standards
Eye and Face Protection
Wear appropriate protective eyeglasses or chemical safety goggles.
OSHA 29 CFR 1910.133 or European Standard EN166[1]
Skin Protection
Wear protective gloves and a lab coat. Ensure exposed skin is thoroughly washed after handling.
-
Respiratory Protection
Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]
OSHA 29 CFR 1910.134 or European Standard EN 149[1]
Full Body Protection
In case of fire, wear self-contained breathing apparatus and full protective gear.[1]
-
Operational Workflow for Safe Handling
To minimize risk and ensure procedural consistency, the following workflow must be followed at all stages of handling (2R)-Octahydro-1H-indole-2-carboxylic acid.
Caption: Workflow for the safe handling of (2R)-Octahydro-1H-indole-2-carboxylic acid.
Detailed Protocols
Receiving and Storage:
Upon receipt, visually inspect the container for any damage or leaks.
Store in a dry, cool, and well-ventilated place.[1]
Keep containers tightly closed to prevent contamination and exposure to moisture.[1]
Handling and Use:
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for the most similar available compound. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Don all required PPE as outlined in the table above.
Weighing and Transfer: To prevent inhalation of dust, handle the solid material with care. Avoid actions that could generate dust, such as vigorous scraping or shaking. Use appropriate tools for transfer (e.g., spatula, powder funnel).
In Case of Exposure:
Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1]
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]
Disposal Plan:
All waste materials, including contaminated PPE and empty containers, must be disposed of in accordance with local, state, and federal regulations.
Dispose of contents and container to an approved waste disposal plant.[1]
Under no circumstances should this chemical be disposed of down the drain.[2]
By strictly adhering to these safety protocols, you contribute to a secure research environment and the responsible advancement of scientific discovery.